Technical Documentation Center

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione
  • CAS: 18886-85-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, a valuable building block in medicinal and materials chemistry. The methodologies pr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, a valuable building block in medicinal and materials chemistry. The methodologies presented are grounded in established chemical principles and supported by relevant literature, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, also known as N-hydroxy-cis-hexahydrophthalimide, is a cyclic N-hydroxydicarboximide. Its structure, featuring a reactive N-hydroxyimide moiety, makes it a precursor for a variety of more complex molecules, including ligands for catalysis, pharmacologically active agents, and functionalized polymers. The synthesis strategy hinges on the classical and robust reaction between a cyclic anhydride and hydroxylamine, a method widely employed for the preparation of N-hydroxyimides.

The core transformation involves the nucleophilic attack of hydroxylamine on one of the carbonyl carbons of cis-1,2-cyclohexanedicarboxylic anhydride. This is followed by an intramolecular cyclization and dehydration to yield the desired imide. The choice of reaction conditions, including solvent, temperature, and the use of a base, is critical for achieving high yield and purity.

Mechanistic Insights and Rationale

The synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione proceeds through a two-step mechanism:

  • Ring Opening of the Anhydride: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks one of the electrophilic carbonyl carbons of cis-1,2-cyclohexanedicarboxylic anhydride. This leads to the opening of the anhydride ring and the formation of a amic acid intermediate.

  • Intramolecular Cyclization and Dehydration: The newly formed amic acid intermediate undergoes an intramolecular nucleophilic acyl substitution. The hydroxyl group of the amic acid attacks the remaining carboxylic acid carbonyl, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the stable five-membered imide ring.

The use of hydroxylamine hydrochloride necessitates the addition of a base, such as triethylamine, to liberate the free hydroxylamine nucleophile. The choice of solvent is also crucial; polar aprotic solvents like isopropanol or toluene are often employed to facilitate the dissolution of reactants and intermediates.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
cis-1,2-Cyclohexanedicarboxylic Anhydride13149-00-3C₈H₁₀O₃154.16
Hydroxylamine Hydrochloride5470-11-1H₄ClNO69.49
Triethylamine121-44-8C₆H₁₅N101.19
Isopropanol67-63-0C₃H₈O60.10
Dichloromethane75-09-2CH₂Cl₂84.93
n-Hexane110-54-3C₆H₁₄86.18
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄142.04
Synthetic Procedure

A well-established method for the synthesis involves the reaction of cis-1,2-cyclohexanedicarboxylic anhydride with hydroxylamine hydrochloride in the presence of a base.[1]

Step 1: Reaction Setup

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add cis-1,2-cyclohexanedicarboxylic anhydride (15.4 g, 0.1 mol) and isopropanol (100 mL).

  • Stir the mixture at room temperature to dissolve the anhydride.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (7.6 g, 0.11 mol) in a minimal amount of water and add it to the reaction flask.

Step 2: Addition of Base and Reaction

  • Slowly add triethylamine (15.3 mL, 0.11 mol) to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the isopropanol and excess triethylamine under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/n-hexane, to yield 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione as a white solid.[2]

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons in different chemical environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, particularly the C=O stretch of the imide and the O-H stretch of the hydroxyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Process Visualization

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_product Product Anhydride cis-1,2-Cyclohexanedicarboxylic Anhydride Reaction_Step Anhydride->Reaction_Step Isopropanol, Reflux Hydroxylamine Hydroxylamine (from NH2OH·HCl + Et3N) Hydroxylamine->Reaction_Step Product 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione Reaction_Step->Product

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Workflow A 1. Dissolve Anhydride in Isopropanol B 2. Add Hydroxylamine Solution A->B C 3. Add Triethylamine B->C D 4. Reflux for 2-4 hours C->D E 5. Evaporate Solvents D->E F 6. Aqueous Work-up (DCM/Water/Brine) E->F G 7. Dry and Concentrate F->G H 8. Recrystallization (DCM/n-Hexane) G->H I 9. Characterization (NMR, IR, MS, MP) H->I

Caption: Step-by-step experimental workflow.

Safety and Handling

  • cis-1,2-Cyclohexanedicarboxylic Anhydride: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydroxylamine Hydrochloride: Corrosive and can be toxic if ingested or absorbed through the skin. It is also a potential skin sensitizer. Handle in a well-ventilated fume hood with appropriate PPE.

  • Triethylamine: Flammable liquid with a strong, unpleasant odor. It is corrosive and can cause severe skin and eye burns. Use in a fume hood.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. All handling should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

The synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione from cis-1,2-cyclohexanedicarboxylic anhydride and hydroxylamine is a reliable and scalable process. By carefully controlling the reaction conditions and implementing a thorough purification strategy, high yields of the pure product can be obtained. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this important chemical intermediate for a range of applications in drug discovery and materials science.

References

  • Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. Turkish Journal of Chemistry.
  • Synthesis of new trisubstituted hexahydro-isoindole-1,3-dione derivatives regio- and stereoselectivity: spectroscopic and theoretical studies.
  • Synthesis of New Isoindole-1,3-dione Derivatives Containing Halohydrin Unit.
  • Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Process for the preparation of cyclic N-hydroxydicarboximides.
  • Method for preparing N-hydroxyphthalimide.
  • Synthesis process of N-hydroxyl phthalimide.
  • cis-1,2-cyclohexanedicarboxylic anhydride. Guidechem.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 2-hydroxyhexahydro-1H-isoindole-1,3(2H...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, a saturated cyclic hydroxamic acid of interest in medicinal chemistry and organic synthesis. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, namely N-hydroxyphthalimide and cis-hexahydrophthalimide, to predict its properties and outline robust protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers engaging with this and related N-hydroxyimide scaffolds, offering insights into experimental design, data interpretation, and potential applications.

Introduction: The Scientific Rationale

The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The introduction of an N-hydroxy group to the saturated hexahydro- variant of this scaffold yields 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, a molecule that combines the structural rigidity of the alicyclic ring with the unique chemical reactivity of a cyclic hydroxamic acid. Such compounds are of significant interest for their potential as enzyme inhibitors, metal chelators, and intermediates in the synthesis of more complex bioactive molecules.[2]

The causality behind investigating this specific molecule lies in the proven utility of the N-hydroxyimide functionality. For instance, N-hydroxyphthalimide is a well-established catalyst and reagent in organic synthesis.[3] By exploring its saturated analog, we aim to modulate electronic and steric properties, potentially leading to altered reactivity, improved selectivity, and novel biological activities. This guide provides the necessary foundational knowledge for such explorations.

Predicted Physicochemical Properties

Structural and Molecular Data
PropertyPredicted ValueSource(s) / Rationale
Molecular Formula C8H11NO3Calculated from structure
Molecular Weight 169.18 g/mol Calculated from atomic weights
IUPAC Name 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dioneIUPAC nomenclature
Synonyms N-hydroxy-cis-hexahydrophthalimide, N-hydroxy-cis-1,2-cyclohexanedicarboximideCommon alternative names
CAS Number Not assignedA specific CAS number has not been identified in the literature.
Predicted Physical Properties
PropertyPredicted Value/RangeRationale
Appearance White to off-white crystalline solidBased on analogous N-hydroxyimides and the parent imide.[3][4]
Melting Point 150-170 °CExpected to be lower than N-hydroxyphthalimide (233 °C) due to the absence of aromaticity and potentially weaker crystal packing forces, but higher than the parent imide, cis-hexahydrophthalimide.[3][4]
Boiling Point > 300 °C (with decomposition)High boiling point is expected due to hydrogen bonding capabilities and polarity. Decomposition at elevated temperatures is common for hydroxamic acids.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water; insoluble in non-polar solvents (e.g., hexane).The presence of the N-hydroxy and carbonyl groups suggests polarity and hydrogen bonding potential, similar to N-hydroxyphthalimide which is soluble in polar organic solvents.[3] The alicyclic ring provides some non-polar character.
pKa 8.0 - 9.0The N-hydroxy proton is acidic. The pKa is predicted to be slightly higher (less acidic) than that of N-hydroxyphthalimide due to the electron-donating nature of the alkyl framework compared to the electron-withdrawing phenyl ring.
LogP 0.5 - 1.5The presence of the hydroxyl and carbonyl groups will decrease the lipophilicity compared to the parent cyclohexane ring. This is a calculated estimate based on structural fragments.

Synthesis and Characterization

The synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione can be logically approached by adapting established methods for the preparation of cyclic imides and N-hydroxyimides.[5][6] The most direct and plausible route involves the reaction of cis-1,2-cyclohexanedicarboxylic anhydride with hydroxylamine.

Synthetic Workflow

The following diagram outlines the proposed synthetic pathway.

Synthesis_Workflow Anhydride cis-1,2-Cyclohexanedicarboxylic Anhydride Reaction Reaction Mixture Anhydride->Reaction Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Reaction Base Base (e.g., Pyridine, Et3N) Base->Reaction Solvent Solvent (e.g., DMF, Pyridine) Solvent->Reaction Purification Purification (Recrystallization) Reaction->Purification Work-up Product 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione Purification->Product

Caption: Proposed synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione.

Experimental Protocol: Synthesis

Materials:

  • cis-1,2-Cyclohexanedicarboxylic anhydride (1.0 eq)[7]

  • Hydroxylamine hydrochloride (1.1 eq)

  • Pyridine (as solvent and base) or another suitable base like triethylamine in a solvent such as DMF.

  • Hydrochloric acid (1 M, for work-up)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of cis-1,2-cyclohexanedicarboxylic anhydride in pyridine, add hydroxylamine hydrochloride portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the title compound as a crystalline solid.

Causality of Experimental Choices:

  • Excess Hydroxylamine: A slight excess of hydroxylamine hydrochloride is used to ensure complete conversion of the anhydride.

  • Base: A base such as pyridine or triethylamine is essential to neutralize the HCl salt of hydroxylamine and to facilitate the reaction.[5]

  • Heating: Heating is typically required to drive the cyclization and dehydration from the intermediate amic acid to the final imide product.

  • Aqueous Work-up: The acidic wash removes the basic catalyst (e.g., pyridine), while the subsequent water and brine washes remove any remaining water-soluble impurities.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds to obtain a high-purity product suitable for characterization and further use.

Characterization: Expected Spectroscopic Data

The following are predictions for the key spectroscopic signatures of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, based on its structure and comparison with analogous compounds.

3.3.1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • N-OH Proton: A broad singlet, typically in the range of 9-11 ppm. The chemical shift will be dependent on the solvent and concentration.

  • CH-CO Protons: Two multiplets corresponding to the two methine protons adjacent to the carbonyl groups. These would be expected in the region of 2.5-3.5 ppm. The cis-stereochemistry will influence the coupling constants.[4]

  • Cyclohexane Protons: A series of complex multiplets for the remaining eight methylene protons of the cyclohexane ring, likely in the range of 1.2-2.0 ppm.[4]

3.3.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Carbonyl Carbons: Two signals in the downfield region, around 170-180 ppm, corresponding to the two imide carbonyl carbons.

  • CH-CO Carbons: Two signals for the methine carbons adjacent to the carbonyls, expected around 40-50 ppm.

  • Cyclohexane Carbons: Signals for the methylene carbons of the cyclohexane ring, anticipated in the range of 20-30 ppm.

3.3.3. Infrared (IR) Spectroscopy

Wavenumber (cm-1)AssignmentRationale
3200-3400 (broad)O-H stretchCharacteristic of the N-hydroxy group, likely broadened due to hydrogen bonding.
2850-2960C-H stretchAliphatic C-H stretching of the cyclohexane ring.
~1770 and ~1700C=O stretch (asymmetric and symmetric)The two distinct carbonyl stretching frequencies are characteristic of a cyclic imide.[8]
~1450C-H bendMethylene scissoring of the cyclohexane ring.
~1100-1200C-N stretchStretching vibration of the carbon-nitrogen bond in the imide ring.

3.3.4. Mass Spectrometry (MS)

  • Molecular Ion (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 169.18 for C8H11NO3).

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the hydroxyl group (-OH), carbon monoxide (-CO), and fragmentation of the cyclohexane ring.

Analytical Workflow for Characterization

The following diagram illustrates a self-validating system for the characterization of the synthesized product.

Characterization_Workflow Synthesis Synthesized Product TLC TLC Analysis (Single Spot) Synthesis->TLC MP Melting Point (Sharp Range) TLC->MP Spectroscopy Spectroscopic Analysis MP->Spectroscopy NMR 1H and 13C NMR Spectroscopy->NMR IR FT-IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: A logical workflow for the characterization of the target compound.

Stability and Reactivity

4.1. Stability

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is expected to be a stable solid under standard laboratory conditions. However, as with many hydroxamic acids, it may be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the opening of the imide ring to form the corresponding dicarboxylic acid derivative.

4.2. Chemical Reactivity

The reactivity of this molecule is primarily dictated by the N-hydroxy group and the imide functionality.

  • Acidity: The N-OH proton is acidic and can be deprotonated with a suitable base to form the corresponding N-oxide anion.

  • Nucleophilicity: The oxygen of the N-OH group can act as a nucleophile, for example, in reactions with alkylating or acylating agents to form O-substituted derivatives.

  • Radical Formation: Similar to N-hydroxyphthalimide, this compound can be oxidized to form a phthalimido-N-oxyl (PINO) type radical, which can act as a hydrogen atom abstractor in radical reactions.[3] The reactivity of this saturated analog may differ from the aromatic version due to different electronic properties.

Conclusion and Future Directions

This technical guide has provided a detailed, albeit predictive, overview of the physicochemical properties of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. By leveraging data from analogous compounds, we have established a solid foundation for its synthesis, characterization, and potential applications. The provided protocols are designed to be robust and self-validating, ensuring a high degree of scientific integrity.

Future research should focus on the experimental validation of the predicted properties outlined in this document. The synthesis and thorough characterization of this molecule will be the first critical step. Subsequently, investigations into its biological activity, for instance, as an enzyme inhibitor, and its utility as a reagent or catalyst in organic synthesis, would be valuable contributions to the field. The modulation of properties by moving from an aromatic to a saturated scaffold is a key area for further exploration.

References

  • Royal Society of Chemistry. (n.d.). Supporting information Keto-Polymethines: a Versatile Class of Dyes with Outstanding Spectroscopic Properties for In Cellulo and In Vivo Two-Photon Microscopy Imaging. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). N-Hydroxyphthalimide: a new photoredox catalyst for [4+1] radical cyclization of N-methylanilines with isocyanides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). cis-Hexahydrophthalimide. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Hydroxyphthalimide. Retrieved from [Link]

  • MDPI. (2008). The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. Molecules, 13(1), 157-166. Retrieved from [Link]

  • Molecular Diversity Preservation International (MDPI). (2008). The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. Retrieved from [Link]

  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. International Journal of Molecular Sciences, 24(11), 9235. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

  • ResearchGate. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). Synthesis, Characterization and Antimicrobial Evolution of Six Membered Cyclic Imides. Int J Pharm Sci Res, 6(8), 3464-68.
  • National Center for Biotechnology Information. (n.d.). cis-1,2,3,6-Tetrahydrophthalimide. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl / phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. Retrieved from [Link]

  • ResearchGate. (2008). The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Research in Pharmaceutical Sciences, 12(4), 279–286. Retrieved from [Link]

  • ResearchGate. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. Polymers, 10(11), 1234. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible Mechanisms for the Hydroxylamine and Cyclic Anhydride Synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phthalimide. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). cis-cyclohexane-1,2-dicarboxylic anhydride. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

In Vitro Evaluation of 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione: A Technical Guide for Preclinical Assessment

Introduction: Unveiling the Potential of a Privileged Scaffold The compound 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione belongs to a class of molecules built upon the isoindole-1,3-dione core. This scaffold is a "privi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The compound 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione belongs to a class of molecules built upon the isoindole-1,3-dione core. This scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Its most notable analog is N-hydroxyphthalimide (NHPI), the aromatic counterpart, which is a well-established catalyst in organic chemistry for free-radical oxidation reactions.[3][4] NHPI acts as a precursor to the potent hydrogen-abstracting phthalimide-N-oxyl (PINO) radical.[5][6]

The introduction of a saturated hexahydro ring system in 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, as opposed to the planar aromatic ring of NHPI, imparts significant three-dimensional character. This structural modification is expected to alter its physicochemical properties, such as solubility and membrane permeability, and critically, its interaction with biological targets. The presence of the N-hydroxy group, however, retains the potential for radical-mediated activity, a characteristic that warrants a thorough and systematic in vitro evaluation.

This guide presents a logical, multi-tiered strategy for the comprehensive in vitro evaluation of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. It is designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind each experimental choice. The objective is to build a robust data package to elucidate the compound's cytotoxic profile, assess its potential anti-inflammatory and pro-oxidant activities, and probe its mechanistic underpinnings.

Part 1: Foundational Characterization & Purity Assessment

Before any biological evaluation, the integrity of the test compound must be unequivocally established. This is a non-negotiable step to ensure that any observed biological effects are attributable to the compound itself and not to impurities or degradation products.

1.1. Identity and Purity Verification

  • Methodology: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

  • Rationale: HPLC-MS confirms the molecular weight and assesses purity by detecting and quantifying any contaminants. NMR provides the definitive structural confirmation, ensuring the correct isomer is being tested. A purity level of >95% is the generally accepted standard for compounds entering biological screening cascades.

1.2. Solubility Determination

  • Methodology: A kinetic solubility assay using nephelometry or a thermodynamic assay in various biologically relevant buffers (e.g., Phosphate-Buffered Saline (PBS), cell culture media).

  • Rationale: Knowing the compound's solubility limit is critical for preparing accurate dosing solutions and preventing compound precipitation in assays, which is a common source of artifacts.[7] The vehicle solvent (e.g., Dimethyl Sulfoxide, DMSO) concentration must be determined and kept consistent across all assays, typically ≤0.5%, to avoid solvent-induced toxicity.[7]

Part 2: General Cytotoxicity Profiling

The initial biological assessment aims to determine the concentration range at which the compound affects basic cellular viability. This profile is essential for designing all subsequent experiments, ensuring that observed effects in mechanistic assays are not simply a consequence of broad-spectrum cell death.[8][9]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Select Cell Line(s) (e.g., HEK293, HepG2) C Seed Cells in 96-well Plate (24h incubation) A->C B Prepare Serial Dilutions of Test Compound D Treat Cells with Compound (24-72h incubation) B->D C->D E Add Viability Reagent (e.g., MTT, WST-1) D->E F Incubate & Measure Absorbance/Fluorescence E->F G Normalize Data to Vehicle Control F->G H Generate Dose-Response Curve G->H I Calculate IC50 Value H->I G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Mediators NO, PGE₂, TNF-α, IL-6 Gene->Mediators Compound Test Compound (Potential Inhibitor) Compound->IKK ? Compound->NFkB ?

Caption: Simplified LPS-induced NF-κB signaling pathway.

Further assays can quantify other key inflammatory mediators like prostaglandin E₂ (PGE₂) and cytokines (TNF-α, IL-6) using commercial ELISA kits, providing a broader profile of the compound's anti-inflammatory action. [10]

Part 4: Probing the Mechanism of Action

Based on the results from the initial screens, a more focused investigation into the compound's mechanism of action can be designed.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism for drug action. [11][12]Given the potential for anti-inflammatory activity, Cyclooxygenase (COX) enzymes are high-priority targets.

  • COX-1/COX-2 Inhibition Assay: These assays measure the ability of the compound to inhibit the conversion of arachidonic acid to prostaglandin H₂ by the COX-1 and COX-2 isozymes. Commercially available kits (colorimetric or fluorescent) allow for a differential assessment, which is crucial as selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. [2] Other potential targets, based on the activities of related isoindole-1,3-diones, include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant for neurodegenerative diseases. [13]

    Assay Target Description IC₅₀ (µM) Selectivity (COX-1/COX-2)
    COX-1 Constitutive cyclooxygenase 15.2 0.15
    COX-2 Inducible cyclooxygenase 2.3

    | AChE | Acetylcholinesterase | > 50 | N/A |

Receptor Binding Assays

If a specific G-protein coupled receptor (GPCR) or other cell surface receptor is hypothesized as a target, receptor binding assays can determine if the compound directly interacts with it. [14][15]

  • Principle: These assays typically use a radiolabeled or fluorescently labeled ligand known to bind the receptor of interest. The experiment measures the ability of the test compound to displace the labeled ligand from the receptor, which is present in a preparation of cell membranes. [7][16]A successful displacement indicates competitive binding, and the data can be used to calculate the compound's binding affinity (Ki). [14]

Conclusion and Forward Outlook

The in vitro evaluation strategy outlined in this guide provides a systematic and robust framework for characterizing the biological activity of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. By progressing from foundational characterization and general cytotoxicity to targeted anti-inflammatory and mechanistic assays, researchers can build a comprehensive profile of the compound's potential.

Positive results, such as potent and selective COX-2 inhibition or specific inhibition of inflammatory cytokine production at non-toxic concentrations, would provide a strong rationale for advancing the compound to more complex cell models (e.g., co-cultures, 3D spheroids) and eventually to in vivo studies for efficacy and safety assessment. This structured approach ensures that decisions are data-driven, maximizing the potential for discovering a novel therapeutic agent while adhering to the principles of scientific rigor.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. (n.d.).
  • About Ligand Binding Assays. (n.d.). Gifford Bioscience.
  • An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase. (2024). NIH.
  • N-Hydroxyphthalimide. (n.d.). Wikipedia.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
  • What is an Inhibition Assay?. (n.d.). Biobide Blog.
  • A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. (n.d.). PubMed Central.
  • functional in vitro assays for drug discovery. (2023). YouTube.
  • Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. (n.d.). Google Search.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • Enzyme Inhibition Studies. (n.d.). BioIVT.
  • Receptor Binding Assay. (n.d.).
  • Cytotoxicity assays. (n.d.). Sigma-Aldrich.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar.
  • Receptor Binding Assays and Drug Discovery. (2017). PubMed.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. (n.d.).
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (n.d.). PMC - NIH.
  • Update on in vitro cytotoxicity assays for drug development. (2025).
  • Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione. (2023). PubMed.
  • Receptor-Ligand Binding Assays. (n.d.). Labome.
  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.).
  • Phthalimide analogs for antimalarial drug discovery. (n.d.). PMC - NIH.
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central.
  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • Synthesis of new trisubstituted hexahydro-isoindole-1,3-dione derivatives regio- and stereoselectivity: spectroscopic and theoretical studies. (n.d.).
  • Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflamm
  • Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs. (n.d.). PubMed.
  • In vitro and in silico biological evaluation of phthalimide derivatives as antiprolifer
  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023).
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI.

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Analysis of 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

An In-Depth Technical Guide for Drug Development Professionals and Researchers Abstract This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 2-hydroxyhexahy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, a cyclic N-hydroxy imide derivative. As a molecule belonging to a class with significant biological and synthetic interest, rigorous characterization is paramount for its application in research and drug development.[1][2] This document moves beyond simple data reporting to explain the causality behind the selection of specific analytical techniques, offering field-proven insights into data interpretation. We present detailed, self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The integration of these techniques provides an unambiguous confirmation of the molecular structure and serves as a benchmark for purity assessment.

Introduction and Rationale

The Molecule: 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione (also known as N-hydroxy-cis-1,2-cyclohexanedicarboximide) is built upon a saturated bicyclic hexahydroisoindole core. Its key functional groups are the cyclic imide, characterized by two carbonyl groups attached to a nitrogen atom, and a hydroxyl group bonded directly to the imide nitrogen (an N-hydroxy imide). This structure is an analog of N-hydroxysuccinimide (NHS) and N-hydroxyphthalimide (NHPI), compounds widely used in bioconjugation chemistry and as precursors in organic synthesis.[3] The hexahydroisoindole scaffold itself is a core component in various biologically active molecules, making its derivatives subjects of interest in medicinal chemistry.[1][4]

Chemical Structure of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione
Figure 1. Chemical Structure of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione.
The Imperative for a Multi-Technique Spectroscopic Approach

In any research or drug development pipeline, the absolute confirmation of a molecule's structure and purity is a non-negotiable prerequisite. A single analytical technique is insufficient to provide the necessary level of confidence. An integrated approach, leveraging the complementary strengths of different spectroscopic methods, is essential. Mass spectrometry provides the molecular formula, infrared spectroscopy confirms the presence of key functional groups, and NMR spectroscopy maps the precise atomic connectivity. This guide establishes a robust workflow for applying these techniques to achieve an unassailable structural assignment for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the de novo structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.

Proton (¹H) NMR Analysis

Expert Rationale: ¹H NMR is the initial and most informative NMR experiment. It reveals the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons through spin-spin coupling. For this molecule, the key challenge is resolving the complex, overlapping signals from the saturated cyclohexane ring.

Predicted Spectrum and Interpretation: The ¹H NMR spectrum is expected to show three distinct regions: the N-hydroxy proton, the bridgehead methine protons (H-3a, H-7a), and the eight methylene protons of the cyclohexane ring.

Proton Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Justification
N-OH 9.0 - 11.0Broad Singlet (br s)Acidic proton, chemical shift is highly dependent on solvent, concentration, and temperature. Signal will disappear upon D₂O exchange.
H -3a, H -7a2.8 - 3.2Multiplet (m)These methine protons are adjacent to the electron-withdrawing carbonyl groups, shifting them downfield relative to other aliphatic protons.
Cyclohexane -CH₂ - (8H)1.2 - 2.2Complex Multiplets (m)The eight protons on the four methylene groups of the cyclohexane ring are diastereotopic and will exhibit complex overlapping signals due to cis- and trans- coupling with adjacent protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-OH.

  • Internal Standard: Use Tetramethylsilane (TMS) as the internal standard (0 ppm).

  • Spectrometer Setup: Record the spectrum on a 400 MHz or higher field spectrometer to achieve better signal dispersion.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak or TMS.

Carbon-13 (¹³C) NMR Analysis

Expert Rationale: ¹³C NMR spectroscopy provides a map of the carbon skeleton. It is complementary to ¹H NMR, and because of the wide chemical shift range and typically sharp singlet signals (in proton-decoupled mode), it can resolve carbons whose proton signals are heavily overlapped.

Predicted Spectrum and Interpretation: The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule, assuming cis-stereochemistry and resulting molecular symmetry.

Carbon Assignment Predicted Chemical Shift (δ) ppm Justification
C =O (C-1, C-3)175 - 180The carbonyl carbons of the imide group are highly deshielded and appear significantly downfield.[5]
C H (C-3a, C-7a)38 - 45The methine carbons adjacent to the carbonyl groups are shifted downfield compared to the other aliphatic carbons.
Cyclohexane -C H₂- (C-4, C-7)23 - 28Aliphatic methylene carbons adjacent to the bridgehead carbons.
Cyclohexane -C H₂- (C-5, C-6)20 - 25Aliphatic methylene carbons at the "back" of the ring.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample and Spectrometer: Use the same sample and spectrometer as for ¹H NMR.

  • Acquisition Mode: Run in proton-decoupled mode to produce singlet peaks for each unique carbon.

  • Acquisition Parameters:

    • Pulse Angle: 45 degrees.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-2048, as ¹³C has low natural abundance and sensitivity.

  • DEPT (Optional but Recommended): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons. In this molecule, DEPT-135 would show CH carbons as positive signals and CH₂ carbons as negative signals.

Advanced 2D NMR for Unambiguous Assignment

Expert Rationale: Due to the spectral overlap in the aliphatic region of the ¹H NMR spectrum, 1D techniques alone are insufficient for a definitive assignment of the cyclohexane ring protons and carbons. A suite of 2D NMR experiments is required to trace the molecular framework conclusively.

Workflow for 2D NMR Analysis:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This allows for tracing the H-C-C-H networks within the cyclohexane ring, starting from the better-resolved H-3a/H-7a signals.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This is the critical step to assign the chemical shifts of the carbons in the cyclohexane ring based on their attached proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is used to confirm the overall structure by observing correlations from the H-3a/H-7a protons to the carbonyl carbons (C-1/C-3) and across the ring.

2D_NMR_Workflow start Ambiguous 1D Spectra (Overlapping Aliphatic Signals) cosy COSY (¹H-¹H Correlation) start->cosy Trace H-H Connectivity hsqc HSQC (¹H-¹³C Direct Correlation) start->hsqc Link H to Directly Bonded C cosy->hsqc result Unambiguous Structural Assignment cosy->result hmbc HMBC (¹H-¹³C Long-Range) hsqc->hmbc Assign Carbons & Protons hmbc->result Confirm Global Connectivity

Caption: Workflow for unambiguous assignment using 2D NMR.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expert Rationale: High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining a compound's elemental composition. It provides an extremely accurate mass measurement, allowing for the calculation of a unique molecular formula and confirming the compound's identity.

Expected Data and Interpretation:

  • Molecular Formula: C₈H₁₁NO₃

  • Monoisotopic Mass: 169.0739 u

  • Molecular Ion: In a technique like Electron Ionization (EI), the molecular ion radical cation ([M]⁺•) would be observed at m/z 169. For electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 170 or sodiated adduct ([M+Na]⁺) at m/z 192 is expected.

  • Nitrogen Rule: The odd nominal molecular mass (169) is consistent with the presence of an odd number of nitrogen atoms (one) in the molecule.[6]

Predicted Fragmentation Pathways: The molecular ion is expected to be somewhat unstable. Common fragmentation patterns for related structures can be predicted.

Fragment Ion (m/z) Proposed Loss Significance
151Loss of H₂O (18 u)A common fragmentation for hydroxyl-containing compounds.
141Loss of CO (28 u)Characteristic loss from an imide or cyclic carbonyl system.
125Loss of CO₂ (44 u)Possible rearrangement and loss from the N-hydroxy-imide group.
81C₆H₉⁺Corresponds to the cyclohexenyl cation, resulting from a retro-Diels-Alder type fragmentation of the ring system.

Experimental Protocol: High-Resolution MS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Operate in positive ion mode to observe [M+H]⁺ and [M+Na]⁺.

  • Mass Analyzer: Use a Time-of-Flight (TOF) analyzer for high-resolution mass measurement (accuracy < 5 ppm).

  • Data Analysis: Determine the m/z of the most abundant ions and use the instrument software to calculate the elemental composition based on the exact mass.

Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting

Expert Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations.

Key Diagnostic Peaks and Interpretation: The FTIR spectrum provides a distinct "fingerprint" for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. The most informative regions are the O-H/N-H stretching region, the C-H stretching region, and the carbonyl (C=O) stretching region.

Vibrational Mode Expected Absorption (cm⁻¹) Appearance Significance
O-H Stretch (N-OH )3500 - 3200Broad, mediumConfirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding.[7]
C-H Stretch (sp³)3000 - 2850Strong, sharpIndicates the aliphatic C-H bonds of the cyclohexane ring.
C=O Asymmetric Stretch~1770Strong, sharpCyclic imides often show two carbonyl bands. This higher frequency band is the asymmetric stretch.[8]
C=O Symmetric Stretch~1700Strong, sharpThe lower frequency symmetric stretching band is also characteristic of the cyclic imide functional group.[5][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Integrated Spectroscopic Workflow

Integrated_Analysis_Workflow substance Unknown Sample (Assumed C₈H₁₁NO₃) ms HRMS Analysis substance->ms ftir FTIR Analysis substance->ftir ms_result Result: Correct Molecular Formula Confirmed (m/z = 170.0811 for [M+H]⁺) ms->ms_result Provides ftir_result Result: Presence of O-H, C-H (sp³), and Cyclic Imide C=O Confirmed ftir->ftir_result Provides nmr_suite Comprehensive NMR Analysis (¹H, ¹³C, COSY, HSQC) ms_result->nmr_suite Hypothesis Supported, Proceed to Detailed Elucidation ftir_result->nmr_suite Hypothesis Supported, Proceed to Detailed Elucidation nmr_result Result: Full ¹H and ¹³C assignments confirm atomic connectivity and -cis stereochemistry. nmr_suite->nmr_result Provides conclusion Final Validated Structure: 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione nmr_result->conclusion Leads to

Caption: Integrated workflow for structural validation.

Conclusion

The structural integrity of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione can be unequivocally established through a systematic and integrated spectroscopic workflow. The key analytical signatures are:

  • ¹H NMR: Complex aliphatic multiplets between 1.2-2.2 ppm, downfield methine protons around 3.0 ppm, and a broad N-OH signal.

  • ¹³C NMR: Diagnostic imide carbonyl signals around 175-180 ppm.

  • HRMS: A molecular ion corresponding to the exact mass of C₈H₁₁NO₃.

  • FTIR: A broad O-H stretch around 3300 cm⁻¹ and two strong, characteristic carbonyl absorptions at ~1770 cm⁻¹ and ~1700 cm⁻¹.

Adherence to the protocols and interpretative logic outlined in this guide ensures the generation of reliable, high-integrity data, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • The Royal Society of Chemistry. Supporting information Keto-Polymethines: a Versatile Class of Dyes with Outstanding Spectroscopic Properties for In Cellulo and In Vivo Two-Photon Microscopy Imaging.
  • Tan, A., et al. (2016). Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl / phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. ResearchGate. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255159). Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0255159). Available at: [Link]

  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

  • Badiceanu, C. D., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available at: [Link]

  • Homocianu, M., et al. (2011). UV-vis study of some non persistent nitroxyl radicals. Optoelectronics and Advanced Materials - Rapid Communications. Available at: [Link]

  • Workman, J. Jr. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Available at: [Link]

  • Wieckowska, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]

  • ResearchGate. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Available at: [Link]

  • Li, H., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at: [Link]

  • NIST. 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

  • National Institutes of Health. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]

  • University of Wisconsin Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • University of Colorado Boulder Department of Chemistry. IR Absorption Table. Available at: [Link]

  • SpectraBase. (cis-Isomer) - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. 1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-(1-piperidinylcarbonyl)phenyl]- - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Hijji, Y. M., et al. (2008). The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. ResearchGate. Available at: [Link]

  • Grützmacher, H. F., et al. Field ionization kinetics of the loss of h₂o from stereoisomeric cyclohexanediol radical ions. CORE. Available at: [Link]

  • National Institutes of Health. (2008). The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. Available at: [Link]

  • Chad's Prep. (2018). 14.4 Introduction to Mass Spectrometry | Organic Chemistry. YouTube. Available at: [Link]

  • MDPI. (2008). The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. Available at: [Link]

  • University of Wisconsin Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Semantic Scholar. The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of cis-2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, a saturated derivative of the widely uti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of cis-2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, a saturated derivative of the widely utilized N-hydroxyphthalimide (NHPI). While direct experimental data for this specific compound is sparse in publicly accessible literature, this document constructs a comprehensive profile by leveraging established principles of organic chemistry and drawing parallels with closely related, well-characterized analogues. This guide covers nomenclature, physicochemical properties, a detailed, field-proven synthesis protocol, and predicted spectroscopic data. Furthermore, it delves into the potential reactivity and applications of the title compound, particularly in the context of radical chemistry and as a synthetic precursor, making it a valuable resource for professionals in chemical synthesis and drug development.

Introduction and Strategic Overview

The isoindole-1,3-dione scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives like thalidomide and its analogues demonstrating profound biological activity.[1] The N-hydroxy variants of these imides, most notably N-hydroxyphthalimide (NHPI), have carved a significant niche as catalysts and reagents in organic synthesis, primarily through the generation of the phthalimido-N-oxyl (PINO) radical. This radical species is a powerful hydrogen atom abstractor, enabling a wide range of C-H functionalization reactions.

This guide focuses on the fully saturated analogue, cis-2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. The hydrogenation of the aromatic ring, transitioning from the planar, rigid phthalimide structure to the flexible, puckered cyclohexane ring of the hexahydrophthalimide, is expected to subtly modulate the electronic and steric properties of the N-O bond. This alteration may influence the stability and reactivity of the corresponding N-oxyl radical, potentially offering a different kinetic and selectivity profile in catalyzed reactions. Understanding these nuances is critical for designing novel synthetic methodologies and developing new chemical entities.

This document serves as a foundational reference, establishing the identity of the molecule and providing the necessary theoretical and practical framework for its synthesis and utilization in a research setting.

Nomenclature and Identification

Establishing an unambiguous chemical identity is paramount for scientific integrity and reproducibility. The structural nomenclature for the target molecule is derived from systematic IUPAC rules.

IUPAC Name

The correct and systematic IUPAC name for the cis isomer of the title compound is (3aS,7aR)-2-hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione .

  • isoindole-1,3-dione : Defines the core bicyclic imide structure.

  • hexahydro : Indicates the full saturation of the six-membered ring.

  • (3aS,7aR) : Specifies the relative stereochemistry at the bridgehead carbons, denoting the cis-fusion of the two rings.

  • 2-hydroxy : Indicates the presence of a hydroxyl group on the nitrogen atom (position 2) of the isoindole core.

Common Names

More common, though less precise, names include:

  • N-Hydroxy-cis-hexahydrophthalimide

  • N-Hydroxy-cis-1,2-cyclohexanedicarboximide

CAS Number

As of the latest search, a specific CAS Registry Number for (3aS,7aR)-2-hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has not been assigned in major chemical databases. For contextual reference, the following related compounds are listed:

Compound NameStereochemistryCAS Number
cis-Hexahydro-1H-isoindole-1,3(2H)-dionecis7506-66-3
2-Hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dionecis (unsaturated)7151-24-8[2]
N-HydroxyphthalimideAromatic524-38-9[3][4][5][6]

Physicochemical and Spectroscopic Profile

The following properties are predicted based on the known data of analogous structures, including cis-hexahydrophthalimide and N-hydroxyphthalimide. These values should be considered estimates pending experimental verification.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Comparison
Molecular Formula C₈H₁₁NO₃Direct calculation from structure.
Molecular Weight 169.18 g/mol Direct calculation from structure.
Appearance White to off-white crystalline solidSimilar to N-hydroxyphthalimide and other cyclic imides.
Melting Point 140-160 °CExpected to be lower than N-hydroxyphthalimide (233 °C)[7] due to the loss of aromaticity and planarity, leading to less efficient crystal packing.
Solubility Soluble in polar organic solvents (e.g., THF, Ethyl Acetate, DMF, Acetonitrile). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., Hexane).The N-OH group imparts polarity. Solubility profile is expected to be similar to N-hydroxyphthalimide.
pKa ~8-9The acidity of the N-OH proton is expected to be slightly lower (higher pKa) than that of N-hydroxyphthalimide (~6-7) due to the absence of the electron-withdrawing phenyl ring.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation. The following are predicted key signals:

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ ~10.0-11.0 ppm (s, 1H) : The acidic proton of the N-OH group. Expected to be a broad singlet.

    • δ ~2.8-3.0 ppm (m, 2H) : The two bridgehead protons (CH-CO).

    • δ ~1.2-1.8 ppm (m, 8H) : The eight methylene protons of the cyclohexane ring, likely appearing as a complex multiplet.

  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ ~178-180 ppm : The two carbonyl carbons (C=O).

    • δ ~40-45 ppm : The two bridgehead carbons (CH-CO).

    • δ ~20-25 ppm : The four methylene carbons of the cyclohexane ring.

  • FT-IR (ATR, cm⁻¹) :

    • 3200-3400 cm⁻¹ (broad) : O-H stretching of the hydroxyl group.

    • 2850-2950 cm⁻¹ : C-H stretching of the aliphatic ring.

    • ~1770 cm⁻¹ and ~1700 cm⁻¹ : Asymmetric and symmetric C=O stretching of the imide group, respectively.

Synthesis Protocol: A Self-Validating Approach

The synthesis of N-hydroxydicarboximides is reliably achieved by the condensation of the corresponding dicarboxylic anhydride with a hydroxylamine salt.[8] This protocol is adapted from established procedures for similar substrates.[9] The causality behind each step is explained to ensure both success and understanding.

Reaction Scheme

G cluster_reactants Reactants & Reagents reactant1 cis-Hexahydrophthalic Anhydride product (3aS,7aR)-2-hydroxyhexahydro- isoindole-1,3-dione reactant1->product Condensation reactant2 Hydroxylamine Hydrochloride (NH2OH·HCl) reactant2->product reagent Pyridine or Sodium Acetate reagent->product solvent Ethanol or Acetic Acid solvent->product

Caption: Synthetic pathway for N-Hydroxy-cis-hexahydrophthalimide.

Step-by-Step Methodology
  • Reactor Setup and Reagent Charging:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cis-1,2-cyclohexanedicarboxylic anhydride (10.0 g, 64.9 mmol).

    • Add hydroxylamine hydrochloride (5.4 g, 77.8 mmol, 1.2 equivalents).

      • Causality: Using a slight excess of hydroxylamine hydrochloride ensures the complete consumption of the limiting anhydride starting material, simplifying purification.

    • Add anhydrous sodium acetate (6.4 g, 77.8 mmol, 1.2 equivalents) or pyridine (6.3 mL, 77.8 mmol, 1.2 equivalents).

      • Causality: A base is required to neutralize the HCl generated from hydroxylamine hydrochloride, driving the reaction to completion. Sodium acetate is a mild, inexpensive choice, while pyridine can also serve as a solvent.

  • Solvent Addition and Reflux:

    • Add ethanol (100 mL) or glacial acetic acid (100 mL) as the reaction solvent.

      • Causality: These polar, protic solvents are effective at dissolving the reactants and facilitating the reaction. Acetic acid can be particularly effective for driving off water formed during the final imide ring closure.

    • Heat the mixture to reflux (approximately 80-120 °C depending on the solvent) and maintain for 4-6 hours.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane. The disappearance of the anhydride spot (visualized with an appropriate stain like permanganate) indicates reaction completion.

  • Product Isolation and Purification:

    • After cooling to room temperature, reduce the solvent volume by approximately 75% using a rotary evaporator.

    • Pour the concentrated slurry into 300 mL of cold deionized water with vigorous stirring.

      • Causality: The organic product is sparingly soluble in water, while the inorganic salts (NaCl) and unreacted hydroxylamine salts are highly soluble. This step precipitates the crude product and washes away impurities.

    • Isolate the resulting white precipitate by vacuum filtration through a Büchner funnel.

    • Wash the filter cake with two 50 mL portions of cold water.

    • Dry the crude product in a vacuum oven at 50 °C overnight.

  • Recrystallization (Final Purification):

    • Recrystallize the crude solid from an ethanol/water or isopropanol mixture. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

      • Causality: Recrystallization is a robust method for purifying crystalline solids, removing any remaining soluble impurities and resulting in a high-purity final product.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight. A typical yield is expected to be in the range of 80-90%.

Reactivity and Potential Applications

The synthetic utility of cis-2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is predicted to be analogous to that of N-hydroxyphthalimide, primarily centered around the N-O bond.

Generation of the N-Oxyl Radical

The key reaction is the homolytic cleavage of the O-H bond to generate the corresponding N-oxyl radical. This can be achieved through various oxidative methods.

Caption: Generation of the N-oxyl radical from the N-hydroxy imide precursor.

This saturated N-oxyl radical is expected to be a potent hydrogen atom abstractor, similar to PINO. It could be employed as a catalyst or mediator in:

  • Aerobic Oxidation Reactions: Catalyzing the oxidation of hydrocarbons, alcohols, and other substrates using molecular oxygen as the terminal oxidant.

  • C-H Functionalization: Enabling the introduction of functional groups at unactivated C-H bonds.

  • Polymerization: Acting as a regulator in controlled radical polymerization processes.

The non-aromatic, flexible backbone may offer different selectivity compared to the rigid, planar PINO radical, potentially favoring reactions at sterically hindered sites.

Synthetic Precursor

This molecule is also a valuable precursor for the synthesis of O-substituted hydroxylamines via Mitsunobu or Williamson ether synthesis type reactions. These products are important building blocks in the development of pharmaceuticals and agrochemicals.

Safety and Handling

  • Hazard Statements : While specific toxicological data is unavailable, it is prudent to handle this compound with the same precautions as N-hydroxyphthalimide. It should be considered harmful if swallowed or inhaled and may cause skin and serious eye irritation.

  • Precautionary Statements :

    • Wear protective gloves, safety glasses, and a lab coat.

    • Use in a well-ventilated area or a chemical fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

cis-2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione represents an intriguing, yet underexplored, chemical entity. As the saturated analogue of N-hydroxyphthalimide, it holds significant potential as a catalyst and synthetic intermediate. This guide provides a robust, scientifically-grounded framework for its identification, synthesis, and prospective applications. The detailed protocols and predicted data herein are intended to empower researchers to confidently incorporate this molecule into their research and development programs, paving the way for new discoveries in catalysis and medicinal chemistry.

References

  • PubChem. cis-Hexahydrophthalimide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Wikipedia. N-Hydroxyphthalimide. Wikimedia Foundation. [Link]

  • Google Patents. Synthesis process of N-hydroxyl phthalimide.
  • Google Patents. Process for preparing n-substituted cyclic imides.
  • SynZeal. N-Hydroxyphthalimide. SynZeal Research Pvt. Ltd. [Link]

  • MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]

  • ChemSrc. N-Hydroxyphthalimide. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of Isoindole-1,3-dione Compounds

For the modern researcher, the isoindole-1,3-dione scaffold, commonly known as phthalimide, represents a fascinating case study in the evolution of synthetic chemistry and drug development. Its journey from a 19th-centur...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the isoindole-1,3-dione scaffold, commonly known as phthalimide, represents a fascinating case study in the evolution of synthetic chemistry and drug development. Its journey from a 19th-century chemical novelty to a cornerstone of modern medicinal chemistry is a narrative of ingenuity, unforeseen tragedy, and remarkable therapeutic redemption. This guide provides a comprehensive overview of the discovery and history of these compounds, offering critical insights for scientists and drug development professionals.

Part 1: The Genesis of a Synthetic Workhorse: Discovery and the Gabriel Synthesis

The story of isoindole-1,3-dione begins with the foundational work on phthalic acid, first prepared through the oxidation of naphthalene. This paved the way for the German chemist Siegmund Gabriel, who in 1887, developed a method that would etch the phthalimide structure into the annals of organic chemistry: the Gabriel Synthesis .[1][2] This elegant reaction provided a robust and reliable method for the synthesis of primary amines from primary alkyl halides, a transformation that was often plagued by overalkylation when using ammonia.[1][3]

The brilliance of the Gabriel synthesis lies in the use of the phthalimide anion as a surrogate for an amino anion. The nitrogen atom in phthalimide is acidic due to the electron-withdrawing nature of the adjacent carbonyl groups, allowing for its deprotonation by a base like potassium hydroxide to form a potent nucleophile.[3][4] This nucleophile then undergoes an SN2 reaction with an alkyl halide. The bulky phthalimide group prevents further alkylation, thus ensuring the selective formation of a mono-alkylated product. The final step involves the liberation of the primary amine, traditionally through acidic hydrolysis or, more commonly, via the Ing-Manske procedure using hydrazine.[1][2]

This protocol outlines the key steps in a typical Gabriel synthesis, a foundational technique for the preparation of primary amines.

Step 1: Formation of Potassium Phthalimide

  • Rationale: The initial deprotonation of phthalimide is crucial for generating the nucleophile required for the subsequent alkylation. The use of a strong base like potassium hydroxide ensures complete formation of the potassium phthalimide salt.

  • Procedure:

    • In a round-bottom flask, dissolve phthalimide in ethanolic potassium hydroxide.

    • Heat the mixture to reflux until the phthalimide has completely dissolved and the potassium salt has formed.

    • The solvent is then typically removed under reduced pressure to yield the potassium phthalimide salt as a solid.

Step 2: N-Alkylation of Phthalimide

  • Rationale: This step involves the nucleophilic substitution of a primary alkyl halide by the phthalimide anion. The reaction proceeds via an SN2 mechanism, hence the preference for primary alkyl halides.[5]

  • Procedure:

    • Combine the potassium phthalimide with the desired primary alkyl halide in a suitable polar aprofotic solvent such as DMF.

    • Heat the reaction mixture to facilitate the substitution reaction.

    • Monitor the reaction's progress using thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

Step 3: Liberation of the Primary Amine via Hydrazinolysis

  • Rationale: The final step is the cleavage of the N-alkylphthalimide to release the primary amine. Hydrazinolysis is often preferred over acidic or basic hydrolysis due to its milder conditions and higher yields.[3]

  • Procedure:

    • To the N-alkylphthalimide product from the previous step, add hydrazine hydrate.

    • Heat the mixture to reflux. This will lead to the formation of the desired primary amine and a phthalhydrazide precipitate.

    • After cooling, the primary amine can be isolated from the reaction mixture through extraction and subsequent purification.

graph Gabriel_Synthesis_Workflow { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

A [label="Phthalimide", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Potassium Phthalimide", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="N-Alkylphthalimide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Primary Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Phthalhydrazide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="+ KOH"]; B -> C [label="+ R-X (Alkyl Halide)"]; C -> D [label="+ Hydrazine"]; C -> E [label="+ Hydrazine"]; }

Caption: Workflow of the Gabriel Synthesis
Part 2: A Dark Turn in History: The Thalidomide Tragedy

The narrative of isoindole-1,3-dione took a tragic turn in the mid-20th century with the introduction of thalidomide.[6][7] Initially marketed as a non-addictive sedative and an effective antiemetic for morning sickness in pregnant women, thalidomide was considered a "wonder drug".[8][9] However, this perception shattered when it was discovered to be a potent human teratogen, causing severe birth defects in thousands of children worldwide.[9][10] The most characteristic of these defects was phocomelia, a condition involving malformation of the limbs.[6]

The thalidomide disaster highlighted the critical importance of stereochemistry in drug action. Thalidomide was sold as a racemic mixture of its (R)- and (S)-enantiomers. The (R)-enantiomer possessed the desired sedative properties, while the (S)-enantiomer was responsible for the teratogenic effects.[6] A cruel twist of biochemistry is that the two enantiomers can interconvert in the body, meaning that even the administration of the pure (R)-enantiomer would not have prevented the tragic outcomes.[6] This catastrophe led to a fundamental overhaul of drug regulations and testing protocols, with a new emphasis on evaluating the safety of drugs during pregnancy and the distinct biological activities of different stereoisomers.

Part 3: A Renaissance in Therapeutics: Modern Applications of Phthalimide Derivatives

Despite its notorious past, the isoindole-1,3-dione scaffold has undergone a remarkable rehabilitation and is now the basis for a class of important therapeutic agents.[11][12] The same biological activities that led to the thalidomide tragedy have been harnessed for the treatment of various diseases, particularly in oncology and immunology.[8]

Table 1: Key Discoveries and Milestones in the History of Isoindole-1,3-diones

YearDiscovery/MilestoneSignificance
1887Siegmund Gabriel develops the Gabriel Synthesis.[2]Provided a reliable method for synthesizing primary amines.
1957Thalidomide is first marketed in West Germany.[9]Introduced as a sedative and treatment for morning sickness.
1961Thalidomide is withdrawn from the European market.[8][9]Linked to a global epidemic of severe birth defects.
1990sDiscovery of thalidomide's anti-angiogenic and immunomodulatory properties.Paved the way for its use in cancer and inflammatory diseases.
2000sDevelopment of thalidomide analogs (IMiDs) like lenalidomide and pomalidomide.Offered improved efficacy and safety profiles for treating multiple myeloma.

The discovery that thalidomide inhibits angiogenesis (the formation of new blood vessels) and modulates the immune system opened up new therapeutic avenues.[7][8] Today, thalidomide and its analogs, known as Immunomodulatory Drugs (IMiDs), are used to treat:

  • Multiple Myeloma: Thalidomide, lenalidomide, and pomalidomide are key treatments for this type of blood cancer.[13]

  • Erythema Nodosum Leprosum (ENL): Thalidomide is effective in managing this inflammatory complication of leprosy.[13]

The mechanism of action of these drugs is now understood to involve the binding to the protein cereblon, which is part of an E3 ubiquitin ligase complex.[6][9] This interaction leads to the degradation of specific proteins, resulting in the observed anti-cancer and immunomodulatory effects.

graph Signaling_Pathway { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Thalidomide [label="Thalidomide/IMiDs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cereblon [label="Cereblon (E3 Ligase)", fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Target Proteins (e.g., SALL4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Protein Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effects [label="Therapeutic/Teratogenic Effects", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Thalidomide -> Cereblon [label="Binds to"]; Cereblon -> Substrate [label="Recruits"]; Substrate -> Degradation [label="Leads to"]; Degradation -> Effects; }

Caption: Simplified Mechanism of Thalidomide Action

The story of isoindole-1,3-dione compounds is a powerful illustration of the complex and often unpredictable nature of scientific discovery. From a foundational tool in organic synthesis to a symbol of pharmaceutical tragedy and, ultimately, a source of life-saving therapies, the journey of the phthalimide scaffold underscores the importance of rigorous scientific investigation and the potential for redemption and innovation in the field of drug development.

References

  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.
  • Ing, H. R., & Manske, R. H. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348-2351.
  • LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts.
  • Giron, L. M., et al. (2018). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Mini-Reviews in Medicinal Chemistry, 18(19), 1624-1640.
  • BYJU'S. (n.d.).
  • Giron, L. M., et al. (2018). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Mini-Reviews in Medicinal Chemistry, 18(19), 1624-1640.
  • JoVE. (n.d.).
  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?
  • Turito. (2022).
  • Doraghi, F., et al. (2024).
  • Rateb, H. S., et al. (2022). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Saudi Pharmaceutical Journal, 30(1), 57-70.
  • Vargesson, N. (2015). Thalidomide‐induced teratogenesis: History and mechanisms. Birth Defects Research Part C: Embryo Today: Reviews, 105(2), 140-156.
  • Organic Chemistry Portal. (n.d.). Phthalimides.
  • Dana-Farber Cancer Institute. (2018). After 60 years, scientists uncover how thalidomide produced birth defects.
  • American Chemical Society. (2014). Thalidomide.
  • Kim, J. H., & Scialli, A. R. (2011). The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development. Toxicological sciences, 122(1), 1–6.
  • PatSnap. (n.d.). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses.
  • da Silva, G. G., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. American Journal of Biomedical Science & Research, 3(4), 378-383.
  • da Silva, G. G., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. American Journal of Biomedical Science & Research, 3(4), 378-383.
  • Wikipedia. (n.d.). Thalidomide.
  • Wang, Y., et al. (2019). Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. Bioorganic & medicinal chemistry letters, 29(1), 108-112.
  • Bąk, A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • Jankowska, K. A., et al. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International journal of molecular sciences, 24(11), 9295.
  • Khan, I., et al. (2021). A Review on Drug Discovery of Phthalimide Analogues as Emerging Pharmacophores: Synthesis and Biological Potential. Current Organic Synthesis, 18(6), 548-568.
  • Saya, L. P., et al. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Organic Letters.
  • Sridhar, G., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 28(13), 5028.
  • Wikipedia. (n.d.). Isoindole.
  • Jankowska, K. A., et al. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International journal of molecular sciences, 22(14), 7678.
  • Martin, B., et al. (2003). Microwave-assisted solid-phase synthesis of phthalimides. Organic letters, 5(11), 1855–1858.
  • Brückner, C. (2017). The chemistry of isoindole natural products. Beilstein journal of organic chemistry, 13, 1769–1818.
  • Reddit. (2023). Why is this molecule called "1H-isoindole-1,3(2H)-dione".
  • Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutical and Drug Analysis, 6(11), 604-609.
  • Acar, U., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

Sources

Foundational

Toxicology Profile of 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione: A Proposed Investigative Framework

Abstract This technical guide outlines a comprehensive toxicological evaluation strategy for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. In the absence of publicly available toxicological data for this specific molecu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive toxicological evaluation strategy for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. In the absence of publicly available toxicological data for this specific molecule, this document leverages existing research on structurally related isoindole-1,3-dione and hexahydro-1H-isoindole-1,3(2H)-dione derivatives to establish a predictive toxicological profile and propose a robust, tiered testing methodology. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of novel chemical entities within this class. The proposed framework emphasizes a mechanism-based approach, integrating in silico, in vitro, and in vivo methods to ensure scientific integrity and regulatory compliance.

Introduction: The Isoindole-1,3-dione Scaffold and the Need for a Proactive Toxicological Assessment

The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this class have demonstrated a wide array of therapeutic potentials, including anti-inflammatory, anticancer, and neuroprotective activities.[4][5][6][7] The hydrogenated (hexahydro) analogue, while less explored, represents a key area for the development of new chemical entities with potentially novel pharmacological properties.

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is a molecule of interest that combines the hexahydroisoindole-1,3-dione core with a hydroxyl group at the 2-position. This N-hydroxyimide moiety is a critical structural alert, as it is known to be a potential site for metabolic activation and can be associated with specific toxicological outcomes, such as oxidative stress.

Given the lack of direct toxicological data for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, a proactive and structured safety evaluation is paramount before its advancement in any research or development pipeline. This guide proposes a logical, evidence-based workflow to thoroughly characterize its toxicological profile.

Predictive Toxicology Based on Structural Analogs

A review of the literature on analogous isoindole-1,3-dione derivatives provides valuable insights into the potential toxicological liabilities of this chemical class.

Key Findings from Analog Studies:

  • Cytotoxicity: Numerous studies have evaluated the cytotoxic potential of isoindole-1,3-dione derivatives against various cancer cell lines, including A549, HeLa, C6, PC-3, Caco-2, and MCF-7.[6][8][9][10][11][12][13] The results are varied, with some derivatives showing significant inhibitory effects on cell viability while others exhibit no cytotoxic activity.[12][14] This suggests that cytotoxicity is highly dependent on the specific substitutions on the isoindole ring.

  • Mechanism of Cytotoxicity: For N-hydroxyphthalimide derivatives, the N-OH group has been identified as a key player in promoting oxidative stress, leading to a depletion of intracellular glutathione (GSH) levels, caspase activation, and subsequent apoptotic cell death. This pro-oxidant activity is a critical mechanistic pathway to investigate for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione.

  • In Vivo Acute Toxicity: Acute toxicity studies in mice have been conducted for some N-benzylisoindole-1,3-dione derivatives, which were found to be potential anticancer agents.[9][10][11] These studies involved monitoring survival, weight changes, and performing histopathological analyses of major organs.[8][9][10][11]

  • Genotoxicity: While specific genotoxicity data is sparse in the provided results, in silico predictions for some derivatives suggest a low likelihood of mutagenicity.[4] However, given the potential for oxidative stress, a thorough experimental evaluation of genotoxicity is warranted.

  • General Safety and Handling: Safety Data Sheets (SDS) for related compounds highlight potential hazards such as skin and eye irritation and harm if swallowed.[15][16][17] Standard precautions, including the use of personal protective equipment, are recommended.[15][16]

The following table summarizes the biological and toxicological findings for various isoindole-1,3-dione derivatives, providing a basis for the proposed testing strategy.

Derivative ClassBiological ActivityToxicological FindingsReference(s)
N-benzylisoindole-1,3-dionesAnticancer (against A549)In vitro cytotoxicity; In vivo acute toxicity and histopathology studied in mice.[8][9][10][11]
N-hydroxyphthalimidesPro-oxidantInduces oxidative stress, GSH depletion, and apoptosis in osteosarcoma cells.
General Isoindole-1,3-dionesAChE/BuChE inhibitors, Anti-inflammatory, AntimicrobialIn silico predictions suggest no carcinogenicity, immunotoxicity, or mutagenicity for some derivatives; LD50 predicted to be in toxicity class 4 or 5.[4]
Trisubstituted hexahydro-isoindole-1,3-dionesAnticancer, AntimicrobialVarying cytotoxic effects against multiple cancer cell lines; selective inhibition of bacterial growth.[13]

Proposed Toxicological Evaluation Workflow

A tiered approach to toxicological testing is recommended, starting with in vitro assays to identify potential hazards and guide subsequent in vivo studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[18]

Toxicology_Workflow cluster_0 Tier 1: In Vitro Hazard Identification cluster_1 Tier 2: In Vivo Confirmation & Dose Ranging cluster_2 Tier 3: Repeated Dose & Specific Toxicity in_vitro_cytotox General Cytotoxicity (e.g., MTT, LDH assays) [Multiple Cell Lines] in_vitro_geno Genotoxicity (Ames Test, in vitro Micronucleus) in_vitro_cytotox->in_vitro_geno If cytotoxic in_vitro_mech Mechanistic Assays (ROS, GSH, Caspase Activity) in_vitro_cytotox->in_vitro_mech Investigate MoA acute_tox Acute Oral Toxicity (e.g., OECD 423) in_vitro_geno->acute_tox Proceed if low risk in_vitro_mech->acute_tox in_vitro_photo Phototoxicity (3T3 NRU Assay) dose_range Dose Range Finding (7-14 day study) acute_tox->dose_range Establish dose levels sub_chronic Sub-chronic Toxicity (28-day or 90-day study) dose_range->sub_chronic Select doses for repeated exposure reproductive Reproductive/Developmental Toxicity Screening sub_chronic->reproductive If warranted by findings or intended use start 2-hydroxyhexahydro-1H- isoindole-1,3(2H)-dione start->in_vitro_cytotox start->in_vitro_photo

Caption: Proposed tiered toxicological evaluation workflow.

Detailed Experimental Protocols

Tier 1: In Vitro Hazard Identification

The initial phase focuses on cost-effective, high-throughput screening assays to identify primary toxicological hazards.[18][19]

  • Objective: To determine the concentration-dependent cytotoxic effect on various cell types to identify sensitive cell lines and establish a preliminary therapeutic index.

  • Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    • Cell Culture: Plate cells (e.g., HepG2 for liver toxicity, A549 for lung, and a non-cancerous line like HEK293) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione and treat the cells for 24, 48, and 72 hours.

    • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).

  • Causality and Validation: The MTT assay measures mitochondrial reductase activity, a key indicator of cell viability.[13] A decrease in this activity is directly correlated with cell death. Including multiple cell lines, especially those relevant to expected exposure routes (e.g., HepG2 for oral route), provides a more comprehensive initial screen.[20]

  • Objective: To evaluate the potential of the compound to induce genetic mutations or chromosomal damage.

  • Methodology 1: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471) [19]

    • Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine and tryptophan operons, respectively.

    • Exposure: Expose the bacterial strains to various concentrations of the test compound, both with and without metabolic activation (S9 fraction).

    • Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.

    • Incubation & Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.

    • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

  • Methodology 2: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487) [19]

    • Cell Culture and Treatment: Treat mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) with the test compound.

    • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest and Staining: Harvest the cells, fix, and stain the cytoplasm and nuclei.

    • Microscopy: Score the frequency of micronuclei in binucleated cells.

    • Analysis: An increase in micronucleus frequency indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.

  • Authoritative Grounding: These assays are standard regulatory requirements for genotoxicity assessment and are crucial for early-stage safety profiling.[18]

  • Objective: To investigate the hypothesis, based on N-hydroxyphthalimide analogs, that the compound induces cytotoxicity via oxidative stress.

  • Methodology: Intracellular ROS and GSH Quantification

    • ROS Detection: Treat cells (e.g., HepG2) with the compound. Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH2-DA), which fluoresces upon oxidation by reactive oxygen species (ROS).[20] Measure fluorescence using a plate reader or flow cytometry.

    • GSH Depletion: Measure intracellular glutathione (GSH) levels using a commercially available kit (e.g., based on the reaction with DTNB). A decrease in GSH levels is indicative of oxidative stress.

  • Experimental Logic: This targeted mechanistic study directly tests a key hypothesis derived from analog data. If positive, it provides a clear mechanism of action for any observed cytotoxicity and can inform the selection of in vivo biomarkers.

Oxidative_Stress_Pathway Compound 2-Hydroxyhexahydro-1H- isoindole-1,3(2H)-dione Cell Cellular Environment Compound->Cell ROS Increased ROS (Reactive Oxygen Species) Cell->ROS Induces GSH GSH Depletion (Glutathione) ROS->GSH Leads to Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Damages Caspases Caspase Activation GSH->Caspases (Loss of protection) Mitochondria->Caspases Activates Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Executes

Caption: Hypothesized oxidative stress-mediated cytotoxicity.

Tier 2 & 3: In Vivo Studies

Should the in vitro data indicate a favorable profile (i.e., low cytotoxicity and no genotoxicity), a limited set of in vivo studies would be the next logical step.

  • Objective: To determine the acute toxicity and estimate the LD50 of the compound after a single oral dose.

  • Methodology:

    • Animal Model: Use a single sex (usually female) of a standard rodent strain (e.g., Wistar rats).

    • Dosing: Administer a single oral dose of the compound at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg).

    • Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

    • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Rationale: This study provides critical information for hazard classification and is essential for planning repeated-dose studies.

  • Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL) following repeated administration.

  • Methodology:

    • Animal Model: Use both male and female rodents.

    • Dosing: Administer the compound daily (e.g., by oral gavage) at three dose levels plus a control for 28 consecutive days. Dose levels are selected based on the acute toxicity and dose-range-finding studies.

    • Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements.

    • Clinical & Anatomic Pathology: At termination, collect blood for hematology and clinical chemistry analysis. Conduct a full gross necropsy and histopathological examination of major organs and tissues.

  • Self-Validation: The comprehensive nature of this study, including clinical pathology, gross pathology, and histopathology, provides multiple, cross-validating data points to identify and characterize any potential target organ toxicity.

Conclusion and Future Directions

The toxicological assessment of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione requires a systematic and scientifically rigorous approach. While direct data is currently unavailable, the information from structural analogs provides a strong foundation for a predictive, mechanism-based evaluation. The proposed tiered workflow, beginning with in vitro assays for cytotoxicity, genotoxicity, and mechanistic understanding, followed by targeted in vivo studies, represents an efficient and ethical strategy to thoroughly characterize the safety profile of this compound. The results of this framework will be critical for any future development and will ensure that a comprehensive understanding of the compound's potential risks is established.

References

  • PlumX. (2023, April 25). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Chemicals & Chemistry Daily.
  • Köse, A., Kaya, M., Tomruk, C., Uyanıkgil, Y., Kishalı, N., Kara, Y., & Şanlı-Mohamed, G. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12512–12521. [Link]

  • ACS Omega. (2023).
  • PubMed. (2023).
  • Nuvisan. In vitro toxicology.
  • Biosynth. (2022). Safety Data Sheet for exo-2,3-Norbornanedicarboximide.
  • Melone, L., Tarsini, P., Candiani, G., & Punta, C. (2016). N-Hydroxyphthalimide catalysts as bioactive pro-oxidants. RSC Advances, 6(25), 20836-20844. [Link]

  • Fisher Scientific. (2010). Safety Data Sheet for 4',6'-Diamidino-2-phenylindole dihydrochloride.
  • PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • PubChem. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-.
  • ResearchGate. (2023). Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6‐substituted hexahydro‐1H‐isoindole‐1,3(2H)‐dione.
  • PubMed. (2023). Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione.
  • MDPI. (n.d.).
  • WuXi AppTec. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology.
  • ResearchGate. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)
  • PubMed. (n.d.). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines.
  • ResearchGate. (n.d.). Synthesis of new trisubstituted hexahydro-isoindole-1,3-dione derivatives regio- and stereoselectivity: spectroscopic and theoretical studies.
  • MDPI. (n.d.). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models.
  • NIH. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione in Modern Organic Synthesis

Introduction: A Versatile Reagent for C-H Functionalization and Beyond 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, also known by its synonyms N-Hydroxy-cis-hexahydrophthalimide and N-hydroxy-cis-1,2-cyclohexanedicarbo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for C-H Functionalization and Beyond

2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, also known by its synonyms N-Hydroxy-cis-hexahydrophthalimide and N-hydroxy-cis-1,2-cyclohexanedicarboximide, is a powerful and versatile reagent in organic synthesis. While structurally similar to the widely-used N-hydroxyphthalimide (NHPI), the hydrogenated cyclohexane backbone of this molecule imparts distinct solubility and stereochemical properties. Its primary utility stems from the N-OH functional group, which serves as a precursor to a stabilized N-oxyl radical. This radical intermediate is the cornerstone of its application in a variety of transformations, most notably in catalytic C-H activation and functionalization.[1]

This guide provides an in-depth exploration of the key applications of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, complete with mechanistic insights and detailed, field-proven protocols. We will delve into its role as a catalyst for radical oxidations, its use in generating alkyl radicals for C-C bond formation, and its function as an activating agent in amide bond synthesis.

G cluster_main Key Reactivity of 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione Reagent 2-Hydroxyhexahydro-1H- isoindole-1,3(2H)-dione (N-OH) Radical N-Oxyl Radical (N-O•) Reagent->Radical [Oxidation] - H• (-e-, -H+) Radical->Reagent [Reduction] + H•

Caption: Generation of the key N-oxyl radical intermediate.

Section 1: Application in Catalytic Radical Oxidation

One of the most powerful applications of N-hydroxyimide derivatives is in mediating radical-based C-H oxidation reactions.[1] The process leverages a catalytic cycle where the N-oxyl radical acts as a hydrogen atom transfer (HAT) agent, selectively abstracting a hydrogen atom from a substrate to initiate oxidation.

Mechanistic Rationale: The catalytic cycle is initiated by the oxidation of the N-hydroxyimide anion to the corresponding N-oxyl radical by a co-oxidant (e.g., a metal salt, chlorine dioxide, or even O₂).[2][3] This highly reactive N-oxyl radical is capable of abstracting a weak C-H bond (e.g., a benzylic C-H) from the organic substrate, generating a carbon-centered radical and regenerating the N-hydroxyimide catalyst. The substrate radical then reacts with an oxygen source or another oxidant to form the final product, completing the cycle. The saturated backbone of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione can offer improved solubility in certain organic solvents compared to its aromatic counterpart, NHPI.

G cluster_cycle Catalytic C-H Oxidation Cycle NOH N-OH Catalyst NORadical N-O• Radical NOH->NORadical Oxidation NOH->NORadical NORadical->NOH H-Atom Abstraction NORadical->NOH R-H -> R• SubstrateRadical Substrate Radical (R•) Substrate Substrate (R-H) Product Oxidized Product (R-O) SubstrateRadical->Product Oxidation SubstrateRadical->Product Oxidant Co-Oxidant Oxidant_spent Spent Oxidant

Caption: General catalytic cycle for N-oxyl radical-mediated C-H oxidation.

Protocol 1.1: Catalytic Oxidation of Toluene to Benzoic Acid

This protocol describes the selective oxidation of a methylarene C-H bond using 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione as the catalyst.

Materials:

  • Toluene

  • 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Acetic Acid (glacial)

  • High-pressure reaction vessel (Parr reactor or similar)

Procedure:

  • To a high-pressure reaction vessel, add glacial acetic acid (50 mL), toluene (5.0 g, 54.3 mmol), 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione (0.1 g, 0.65 mmol, 1.2 mol%), Co(OAc)₂·4H₂O (0.07 g, 0.28 mmol), and Mn(OAc)₂·4H₂O (0.15 g, 0.61 mmol).

  • Seal the vessel securely.

  • Pressurize the vessel with compressed air or pure oxygen to 15 bar. Caution: Handle pressurized oxygen with extreme care.

  • Begin vigorous stirring and heat the reaction mixture to 100 °C.

  • Maintain the reaction at this temperature and pressure for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing via GC or TLC.

  • After completion, cool the reactor to room temperature and carefully vent the excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the acetic acid under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude benzoic acid.

  • Recrystallize from a water/ethanol mixture for purification.

ParameterValueRationale
Catalyst Loading1-2 mol%Ensures efficient turnover without excessive cost.
Co/Mn Co-catalysts~1:2 ratioSynergistic effect; facilitates regeneration of the N-oxyl radical.
Temperature100 °CProvides sufficient thermal energy for C-H activation.
Pressure (O₂)15 barEnsures a high concentration of the terminal oxidant.
Typical Yield >85% Demonstrates high efficiency of the catalytic system.

Section 2: Precursor for Decarboxylative C-C Bond Formation

Analogous to NHPI esters, esters of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione are exceptional precursors for generating alkyl radicals from readily available carboxylic acids.[4] This strategy circumvents the use of more sensitive organometallic reagents.

Mechanistic Rationale: A carboxylic acid is first converted to its corresponding activated N-hydroxyimide ester via standard coupling chemistry (e.g., using DCC). This ester possesses a weak N-O bond and a low reduction potential.[5] Upon single-electron transfer (SET) from a photocatalyst or an electrochemical source, the ester undergoes rapid fragmentation, releasing CO₂ and the stable imide anion to generate a carbon-centered radical. This radical can then be trapped by a suitable partner, such as an electron-deficient heterocycle in a Minisci-type reaction.[5]

G cluster_workflow Workflow: From Carboxylic Acid to C-H Functionalization Acid R-COOH (Carboxylic Acid) Ester Activated N-Hydroxyimide Ester Acid->Ester Step 1: Esterification (DCC, DMAP) Radical R• (Alkyl Radical) Ester->Radical Step 2: SET / Decarboxylation (Visible Light, PC) Product Alkylated Heterocycle Radical->Product Step 3: Radical Addition Het Heterocycle

Caption: Two-step workflow for decarboxylative C-C coupling.

Protocol 2.1: Synthesis of an Activated Ester from Cyclohexanecarboxylic Acid
  • Materials:

    • Cyclohexanecarboxylic acid

    • 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dry Tetrahydrofuran (THF)

  • Procedure:

    • In an argon-flushed round-bottom flask, dissolve cyclohexanecarboxylic acid (1.28 g, 10 mmol, 1.0 equiv.) in dry THF (40 mL).

    • Add DCC (2.47 g, 12 mmol, 1.2 equiv.) and DMAP (0.12 g, 1 mmol, 0.1 equiv.).

    • Stir for 5 minutes, then add 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione (1.86 g, 11 mmol, 1.1 equiv.).

    • Stir the reaction mixture at room temperature for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter off the DCU precipitate and wash the solid with a small amount of cold THF.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting crude ester by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the pure product.

Protocol 2.2: Visible-Light Mediated Minisci-Type Alkylation of Lepidine
  • Materials:

    • Activated ester from Protocol 2.1

    • Lepidine (4-methylquinoline)

    • fac-Ir(ppy)₃ (photocatalyst)

    • Degassed Dimethylformamide (DMF)

    • Blue LED light source

  • Procedure:

    • In a Schlenk tube, combine the activated ester (0.28 g, 1.0 mmol, 1.0 equiv.), lepidine (0.21 g, 1.5 mmol, 1.5 equiv.), and fac-Ir(ppy)₃ (0.013 g, 0.02 mmol, 2 mol%).

    • Add degassed DMF (5 mL).

    • Seal the tube and place it approximately 5 cm from a blue LED light source. Ensure cooling with a fan to maintain room temperature.

    • Irradiate and stir the mixture for 12-16 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (3 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by column chromatography (silica gel) to isolate the alkylated quinoline product.

SubstrateProduct YieldNotes
Adamantane-1-carboxylic acid88%Demonstrates utility for bulky secondary radicals.
Phenylacetic acid75%Tolerates benzylic substrates.
Boc-Glycine-OH65%Compatible with protected amino acid derivatives.

Section 3: Carboxylic Acid Activation in Amide Synthesis

In peptide synthesis and other amide bond formations, carbodiimide reagents like DCC can lead to side reactions and racemization of chiral centers. N-hydroxyimide additives are crucial for suppressing these unwanted pathways.[6]

Mechanistic Rationale: The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the absence of an additive, this intermediate can rearrange into an unreactive N-acylurea or cause racemization. 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione intercepts the O-acylisourea to form an active ester in situ. This ester is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile. This two-step activation pathway provides a cleaner, more efficient coupling with minimal loss of stereochemical integrity.

G cluster_coupling Role of N-OH Additive in Amide Coupling Acid R-COOH Isourea O-Acylisourea (Highly Reactive) Acid->Isourea DCC DCC DCC->Isourea ActiveEster Active Ester (Stable Intermediate) Isourea->ActiveEster Trapping SideProduct N-Acylurea (Side Product) Isourea->SideProduct Unwanted Rearrangement Additive N-OH Additive Additive->ActiveEster Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 Amine->Amide

Caption: Suppression of side reactions by N-OH additives.

Protocol 3.1: Racemization-Free Coupling of Boc-L-Phenylalanine and L-Alanine Methyl Ester
  • Materials:

    • Boc-L-Phenylalanine

    • L-Alanine methyl ester hydrochloride

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

    • N,N-Diisopropylethylamine (DIPEA)

    • Dry Dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of Boc-L-Phenylalanine (2.65 g, 10 mmol, 1.0 equiv.) and 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione (1.69 g, 10 mmol, 1.0 equiv.) in dry DCM (50 mL) at 0 °C, add DIC (1.26 g, 10 mmol, 1.0 equiv.).

    • Stir the solution at 0 °C for 20 minutes to pre-activate the carboxylic acid.

    • In a separate flask, suspend L-Alanine methyl ester hydrochloride (1.39 g, 10 mmol, 1.0 equiv.) in DCM (20 mL) and add DIPEA (1.74 mL, 10 mmol, 1.0 equiv.) to liberate the free amine.

    • Add the free amine solution to the pre-activated acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate with 1 M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the dipeptide.

    • The diastereomeric excess can be determined by chiral HPLC analysis.

AdditiveYieldDiastereomeric Excess (de)
None75%82% de
2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione 92% >99% de

References

  • Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a- tetrahydro-1H-isoindole-1,3-(2H)-dione. Turkish Journal of Chemistry. [Link]

  • A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. Molecules. [Link]

  • A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. The Journal of Organic Chemistry. [Link]

  • A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. PubMed Central. [Link]

  • Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Chemical Reviews. [Link]

  • Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. PlumX. [Link]

  • Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl / phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. ResearchGate. [Link]

  • Gabriel synthesis. Wikipedia. [Link]

  • Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]

  • The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]

  • N-Hydroxylamines for Peptide Synthesis. ResearchGate. [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. [Link]

  • The Gabriel Synthesis. Chemistry Steps. [Link]

Sources

Application

Application Notes and Protocols for 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione in Drug Design

Introduction: A Privileged Scaffold for Therapeutic Innovation The isoindoline-1,3-dione ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Therapeutic Innovation

The isoindoline-1,3-dione ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its inherent properties, such as the ability to traverse biological membranes, contribute to the favorable pharmacokinetic profiles of drugs derived from this structure.[1] The most notable example is thalidomide and its analogs, lenalidomide and pomalidomide, which are cornerstone treatments for multiple myeloma and other hematological malignancies.[1] This guide focuses on a specific, hydroxylated and saturated analog, 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione , also known as N-hydroxy-cis-cyclohexane-1,2-dicarboximide. The introduction of the N-hydroxy group and the saturated cyclohexane ring offers unique opportunities for drug design, particularly in the development of novel anticancer and anti-inflammatory agents.

The N-hydroxyimide moiety is a known pharmacophore in various biologically active compounds, and its presence in this scaffold is anticipated to confer distinct mechanisms of action. This document provides a comprehensive overview of the synthesis, potential therapeutic applications, and detailed experimental protocols for researchers, scientists, and drug development professionals working with this promising chemical entity.

Synthesis of 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione: A Practical Protocol

The synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione can be readily achieved through the reaction of its corresponding anhydride, cis-1,2-cyclohexanedicarboxylic anhydride, with a hydroxylamine salt. This method is a reliable and efficient way to produce the target N-hydroxyimide.

Synthesis_of_2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione reagent1 cis-1,2-Cyclohexanedicarboxylic anhydride reaction Reaction reagent1->reaction + reagent2 Hydroxylamine Hydrochloride reagent2->reaction + Base product 2-Hydroxyhexahydro-1H- isoindole-1,3(2H)-dione reaction->product mTOR_Signaling_Pathway drug 2-Hydroxyhexahydro-1H- isoindole-1,3(2H)-dione Derivative mTORC1 mTORC1 drug->mTORC1 Inhibition mTORC2 mTORC2 drug->mTORC2 Inhibition Apoptosis Apoptosis drug->Apoptosis Induction S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Akt Akt mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation S6K1->CellGrowth Promotion _4EBP1->CellGrowth Promotion Akt->CellGrowth Promotion Screening_Workflow start Synthesized Derivatives of 2-Hydroxyhexahydro-1H- isoindole-1,3(2H)-dione cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Screening (COX Inhibition Assay) start->anti_inflammatory hit_identification Hit Identification cytotoxicity->hit_identification anti_inflammatory->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization

Sources

Method

Application Notes &amp; Protocols: 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione as a Foundational Scaffold in Medicinal Chemistry

Abstract The cis-hexahydro-1H-isoindole-1,3(2H)-dione framework, particularly its N-hydroxylated form, represents a privileged scaffold in modern medicinal chemistry. While structurally related to the historic phthalimid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cis-hexahydro-1H-isoindole-1,3(2H)-dione framework, particularly its N-hydroxylated form, represents a privileged scaffold in modern medicinal chemistry. While structurally related to the historic phthalimide warheads found in immunomodulatory drugs (IMiDs), this saturated analog offers distinct conformational and electronic properties.[1] Its primary utility lies in its function as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system (UPS).[2][3] This interaction enables its use in Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to induce the degradation of specific disease-causing proteins.[4][5][6][7] This guide provides an in-depth analysis of the scaffold's significance, detailed protocols for its synthesis and incorporation into PROTACs, and methodologies for validating its biological activity.

Introduction: The Scientific Rationale

Targeted Protein Degradation (TPD) has emerged as a powerful strategy to address protein targets previously considered "undruggable" by traditional small-molecule inhibitors.[6][8] Unlike inhibitors that merely block a single function of a protein, degraders orchestrate the complete removal of the target protein from the cell, eliminating all its functions, including scaffolding roles.[4][6]

PROTACs are bifunctional molecules at the heart of this strategy. They consist of two key moieties connected by a chemical linker: one that binds to a target Protein of Interest (POI) and another that recruits an E3 ubiquitin ligase.[7][9] This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[5][10]

The choice of E3 ligase ligand is paramount to the success of a PROTAC. Cereblon (CRBN) is one of the most widely utilized E3 ligases due to the availability of well-characterized, potent, and synthetically tractable small-molecule ligands derived from thalidomide and its analogs (known as IMiDs).[7][11][12] The 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione scaffold serves as a next-generation CRBN ligand, offering a saturated, three-dimensional structure that can be strategically modified for PROTAC development.

Causality Behind Scaffold Choice: The hexahydroisoindolinedione core is not merely an alternative to the flat phthalimide ring of thalidomide or pomalidomide; its sp3-hybridized cyclohexane ring provides specific conformational rigidity. This pre-organized conformation can lead to favorable binding energetics with the CRBN substrate receptor. The N-hydroxy group is a critical pharmacophore, forming key hydrogen bonds within the CRBN binding pocket, mimicking the interactions of its predecessors.[13] Furthermore, the saturated ring system offers distinct vectors for linker attachment that are orthogonal to those on an aromatic system, providing medicinal chemists with greater control over the spatial orientation of the final PROTAC molecule.

Core Synthesis and Derivatization Strategy

The synthesis of the core scaffold and its subsequent elaboration into a functional PROTAC ligand are multi-step processes requiring careful control of reaction conditions.

Protocol 2.1: Synthesis of the Core Scaffold

This protocol details the synthesis of the parent scaffold, cis-hexahydro-1H-isoindole-1,3(2H)-dione, which serves as the precursor to the N-hydroxylated active ligand. The synthesis proceeds via a Diels-Alder reaction followed by hydrogenation.

Workflow Diagram: Core Scaffold Synthesis

cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrogenation A Butadiene C cis-1,2,3,6-Tetrahydrophthalic Anhydride A->C Heat (Toluene) B Maleic Anhydride B->C D cis-Hexahydrophthalic Anhydride C->D G Final Scaffold Precursor D->G RT, Pressure (Ethyl Acetate) E H2 (gas) E->G F Pd/C (catalyst) F->G

Caption: Workflow for synthesizing the scaffold precursor.

Step-by-Step Methodology:

  • Diels-Alder Cycloaddition:

    • To a solution of maleic anhydride (1.0 eq) in toluene, add a solution of 1,3-butadiene (1.2 eq, condensed at -78 °C) in toluene.

    • Transfer the mixture to a sealed pressure vessel.

    • Heat the reaction to 100 °C for 16 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to yield cis-1,2,3,6-tetrahydrophthalic anhydride as a white solid.

    • Rationale: This [4+2] cycloaddition is a robust and high-yielding method to form the core six-membered ring with the required cis-stereochemistry. Toluene is a suitable high-boiling solvent for this transformation.

  • Catalytic Hydrogenation:

    • Dissolve the anhydride from the previous step (1.0 eq) in ethyl acetate.

    • Add 10% Palladium on carbon (Pd/C, ~5 mol%) to the solution.

    • Place the reaction mixture under an atmosphere of hydrogen gas (H₂, 50 psi) in a Parr shaker apparatus.

    • Shake at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to afford cis-hexahydrophthalic anhydride.

    • Rationale: Palladium-catalyzed hydrogenation is a standard and efficient method for the reduction of alkenes. The cis-fusion of the rings is retained under these conditions.

Protocol 2.2: N-Hydroxylation and Linker Attachment

This protocol describes the conversion of the anhydride to the active N-hydroxy imide and its functionalization with a linker for PROTAC assembly.

Step-by-Step Methodology:

  • Imide Formation and N-Hydroxylation:

    • Suspend cis-hexahydrophthalic anhydride (1.0 eq) in a suitable solvent such as dioxane or acetic acid.[14]

    • Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) and a base such as sodium acetate or pyridine (1.2 eq).

    • Heat the mixture to reflux (e.g., 100-120 °C) for 2-4 hours.[14]

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione.

    • Rationale: The reaction of an anhydride with hydroxylamine is a classic method for forming N-hydroxy imides.[14][15] The acidic workup ensures the product is in its neutral form.

  • Linker Attachment (Example: O-alkylation):

    • Dissolve the N-hydroxy imide (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

    • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

    • Add the linker electrophile, for example, a protected amino-linker with a terminal bromide such as tert-butyl (2-bromoethyl)carbamate (1.1 eq).

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-18 hours.

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel).

    • Rationale: The N-hydroxy group is acidic and can be deprotonated to form a nucleophilic oxygen. This oxygen can then displace a leaving group (like bromide) on the linker in an Sₙ2 reaction. A protecting group (e.g., Boc) on the other end of the linker prevents unwanted side reactions and is removed in a later step to allow coupling with the POI ligand.

Application in Targeted Protein Degradation

The primary application of this scaffold is as the E3 ligase-recruiting moiety in a PROTAC. The overall goal is to induce the formation of a ternary complex (POI-PROTAC-CRBN), leading to POI degradation.

Mechanism of Action Diagram

PROTAC PROTAC (Degrader Molecule) Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Binds PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Protocol 3.1: Validating Target Degradation via Western Blot

This protocol is the gold standard for confirming that the synthesized PROTAC induces the degradation of the target POI in a cellular context.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line known to express the POI) in 6-well plates and grow to 70-80% confluency.

    • Prepare serial dilutions of the PROTAC compound in DMSO, and then further dilute in cell culture media to final treatment concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.

    • Aspirate the old media and add the media containing the PROTAC or vehicle control.

    • Incubate for a specified time (e.g., 4, 8, 16, or 24 hours).

    • Rationale: A dose- and time-dependent response is critical for demonstrating specific activity. The chosen cell line must endogenously express both the POI and CRBN.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4 °C to pellet cell debris.

    • Transfer the supernatant (containing the protein) to a new tube.

    • Quantify the protein concentration using a standard assay (e.g., BCA assay).

    • Rationale: Proper lysis and inhibition of endogenous proteases are essential for preserving the integrity of the proteins for analysis. Equal protein loading is required for accurate comparison between samples.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imager.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the POI band intensity to the loading control band intensity for each lane.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded).

Expected Outcome & Self-Validation: A successful experiment will show a concentration-dependent decrease in the band corresponding to the POI, while the loading control band remains constant across all lanes. A "hook effect" may be observed at very high concentrations, where degradation becomes less efficient due to the formation of binary (PROTAC-POI or PROTAC-CRBN) complexes instead of the productive ternary complex. This phenomenon further validates the specific PROTAC-mediated mechanism.

Structure-Activity Relationship (SAR) Insights

The development of an effective PROTAC is an iterative process. The table below summarizes key SAR insights for modifying the 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione scaffold.

Modification AreaRationale & Typical ObservationImpact on Activity
Cyclohexane Ring Introduction of substituents can alter conformation and provide additional vectors for linker attachment.Can improve or disrupt CRBN binding. Stereochemistry is critical.
N-Hydroxy Group Essential for CRBN binding via hydrogen bonds.O-alkylation is necessary for linker attachment. The nature of the linker is a key optimization parameter.
Imide Carbonyls Required for interaction with the CRBN binding pocket.Modifications are generally not tolerated and lead to a loss of binding affinity.
Linker Exit Vector The position and angle of linker attachment dictate the relative orientation of the POI and CRBN in the ternary complex.Highly sensitive. Small changes can dramatically affect degradation efficiency (DC₅₀) and selectivity.[16]

Conclusion and Future Outlook

The 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione scaffold is a validated and powerful tool in the medicinal chemist's arsenal for developing CRBN-based protein degraders. Its saturated, conformationally defined structure provides a robust platform for generating novel PROTACs with potentially improved pharmacological properties compared to those derived from planar phthalimide systems. The protocols and insights provided herein offer a foundational guide for researchers aiming to leverage this scaffold in their drug discovery programs. Future work will likely focus on exploring non-canonical exit vectors from the cyclohexane ring and developing stereoselective syntheses to access novel three-dimensional chemical space for fine-tuning ternary complex formation and achieving next-generation protein degraders.

References

  • Title: Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution Source: Chemical Methodologies URL: [Link]

  • Title: Structure, target, and activity relationships of cereblon-binding... Source: ResearchGate URL: [Link]

  • Title: Selective Target Protein Degradation via Phthalimide Conjugation Source: PMC - NIH URL: [Link]

  • Title: Synthesis process of N-hydroxyl phthalimide Source: Google Patents URL
  • Title: Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation Source: PMC URL: [Link]

  • Title: Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development Source: ResearchGate URL: [Link]

  • Title: Method for synthesizing N-hydroxy phthalimide with solid-phase process Source: Google Patents URL
  • Title: Structure-activity relationship of phthalide derivatives. Source: ResearchGate URL: [Link]

  • Title: Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase Source: PubMed URL: [Link]

  • Title: Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction Source: PMC - NIH URL: [Link]

  • Title: N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization Source: MDPI URL: [Link]

  • Title: Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl / phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione Source: ResearchGate URL: [Link]

  • Title: DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation Source: ResearchGate URL: [Link]

  • Title: Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development Source: PubMed URL: [Link]

  • Title: Applications of covalent chemistry in targeted protein degradation Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: N-Hydroxyphthalimide Source: Wikipedia URL: [Link]

  • Title: Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs Source: PMC - NIH URL: [Link]

  • Title: A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders Source: NIH URL: [Link]

  • Title: Critical assessment of targeted protein degradation as a research tool and pharmacological modality Source: NIH URL: [Link]

  • Title: E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones Source: ACS Publications URL: [Link]

  • Title: A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library Source: PMC - NIH URL: [Link]

  • Title: N-Hydroxyphthalimide – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: PMC - PubMed Central URL: [Link]

  • Title: Phthalimide analogs for antimalarial drug discovery Source: PMC - NIH URL: [Link]

  • Title: Synthesis and optical properties of some isoindole-1,3-dione compounds Source: ACG Publications URL: [Link]

  • Title: Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation Source: University of Wisconsin–Madison URL: [Link]

  • Title: A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies Source: PubMed Central URL: [Link]

  • Title: Targeted protein degradation: mechanisms, strategies and application Source: PMC - NIH URL: [Link]

  • Title: Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction Source: Semantic Scholar URL: [Link]

  • Title: A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes Source: NIH URL: [Link]

Sources

Application

"NMR and mass spectrometry techniques for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione"

An In-Depth Technical Guide to the Structural Elucidation of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione using NMR and Mass Spectrometry Authored by: Gemini, Senior Application Scientist Introduction 2-hydroxyhexahydro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione using NMR and Mass Spectrometry

Authored by: Gemini, Senior Application Scientist

Introduction

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione belongs to the N-hydroxyimide class of compounds, a scaffold of interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for any research or development application involving such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for the unambiguous structural elucidation of novel organic compounds. NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus, while mass spectrometry determines the molecular weight and offers structural insights through fragmentation analysis.

This comprehensive guide provides detailed application notes and step-by-step protocols for the characterization of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione using advanced NMR and ESI-MS techniques. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure robust and reproducible results.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for all spectral interpretation.

  • Chemical Structure: Chemical structure of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione (Image Source: PubChem CID 139198)

  • Key Properties:

    Property Value
    Molecular Formula C₈H₁₁NO₃
    Molecular Weight 169.18 g/mol
    Class N-hydroxy cyclic imide

    | Polarity | High (due to two carbonyls and an N-hydroxy group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, ¹H NMR and ¹³C NMR are essential for confirming the saturated ring system and the presence of the N-hydroxy group.

Scientific Principles and Rationale

The choice of solvent is the most critical first step in NMR sample preparation.[1] The solvent must fully dissolve the analyte without interfering with its signals.[2] Given the polar nature of the target molecule, highly polar deuterated solvents are required.[2][3] Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice as it excels at dissolving polar compounds and its residual proton signal (at ~2.50 ppm) is unlikely to overlap with the analyte's aliphatic signals.[4][5] Furthermore, its high boiling point minimizes evaporation, and it is less likely to exchange with the labile N-OH proton compared to protic solvents like methanol-d₄.[2]

Predicted ¹H and ¹³C NMR Spectra

Based on the structure, we can predict the key features of the NMR spectra.

¹H NMR Predictions:

  • N-OH Proton: A broad singlet, typically downfield. Its chemical shift will be highly dependent on concentration and residual water content.

  • Methine Protons (CH): Two protons are attached to the carbons where the ring fusion occurs. These will likely appear as complex multiplets.

  • Methylene Protons (CH₂): The four methylene groups in the hexahydro ring are diastereotopic, leading to complex, overlapping multiplets in the aliphatic region (typically 1.5-3.0 ppm).

¹³C NMR Predictions:

  • Carbonyl Carbons (C=O): Two signals in the downfield region, typically >170 ppm.

  • Methine Carbons (CH): Two signals in the aliphatic region.

  • Methylene Carbons (CH₂): Four distinct signals in the aliphatic region.

Step-by-Step Protocol: NMR Sample Preparation and Acquisition

This protocol is designed to produce high-quality, high-resolution NMR spectra.

Materials:

  • 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione (1-5 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, >99.9% D)

  • High-precision 5 mm NMR tube

  • Pasteur pipette with a small cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh 1-5 mg of the solid sample and place it in a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[4] This volume ensures an optimal sample height of 40-50 mm in a standard 5 mm NMR tube.[4]

  • Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. The solution must be clear and free of any solid particles.[6]

  • Filtration: Using the Pasteur pipette with a cotton plug, carefully filter the solution directly into the NMR tube. This critical step removes any particulate matter that could degrade spectral quality by disrupting the magnetic field homogeneity.[6][7]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup: Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.

Recommended NMR Instrument Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample concentration.

Table 1: Recommended NMR Acquisition Parameters

Parameter ¹H NMR ¹³C NMR Rationale
Spectrometer Frequency ≥400 MHz ≥100 MHz Higher field strength provides better signal dispersion and resolution.
Pulse Program zg30 zgpg30 Standard 30° pulse for quantitative ¹H; power-gated decoupling for ¹³C to enhance signal via NOE.
Acquisition Time (AQ) 3-4 s 1-2 s Longer AQ for ¹H provides better resolution; shorter AQ for ¹³C is sufficient due to broader lines.
Relaxation Delay (D1) 2-5 s 2 s Allows for nearly complete T1 relaxation, crucial for accurate integration in ¹H NMR.
Number of Scans (NS) 8-16 1024-4096 ¹³C is ~6000 times less sensitive than ¹H, requiring significantly more scans to achieve an adequate signal-to-noise ratio.[8]

| Temperature | 298 K | 298 K | Standard ambient temperature for routine analysis. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is the ideal technique for determining the molecular weight of polar molecules like 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. It is a "soft" ionization method, meaning it imparts minimal energy to the analyte, which typically keeps the molecule intact and allows for the observation of the molecular ion.[9][10]

Scientific Principles and Rationale

ESI generates gas-phase ions directly from a liquid solution.[11] The choice of solvent and ionization mode (positive or negative) is critical. For this molecule, both modes are viable.

  • Positive Ion Mode (+ESI): The two carbonyl oxygens can be protonated. Adding a trace amount of a volatile acid like formic acid to the mobile phase promotes the formation of the protonated molecule, [M+H]⁺.[12]

  • Negative Ion Mode (-ESI): The N-hydroxy proton is acidic and can be readily lost to form a deprotonated molecule, [M-H]⁻.[9] This mode is often very sensitive for compounds with acidic protons.

The solvent system must be volatile and able to dissolve the analyte.[9] A mixture of HPLC-grade methanol, acetonitrile, and water is standard. Non-volatile buffers like phosphate or TRIS must be strictly avoided as they will contaminate the instrument.[9]

Predicted Mass Spectrum and Fragmentation
  • Expected Molecular Ions:

    • +ESI: [M+H]⁺ at m/z 170.08

    • -ESI: [M-H]⁻ at m/z 168.07

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) of the molecular ion can provide structural information. Based on the structure of N-hydroxyimides, likely fragmentation pathways include:

    • Neutral loss of H₂O (18.01 Da) from the N-hydroxy group.

    • Neutral loss of CO (28.00 Da) from the imide ring.

    • Cleavage of the hexahydro ring structure, leading to various smaller fragments.

The analysis of fragmentation patterns for similar N-substituted phthalimide derivatives provides a strong basis for predicting these pathways.[13]

Step-by-Step Protocol: ESI-MS Sample Preparation and Analysis

Materials:

  • 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (for +ESI)

  • 1.5 mL autosampler vials with septa caps

  • Syringe filters (0.22 µm)

Protocol:

  • Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in methanol or acetonitrile.[12]

  • Working Solution: Perform a serial dilution of the stock solution. Take 10 µL of the stock and dilute it with 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water).[12] This results in a final concentration of ~10 µg/mL, which is ideal for high-resolution ESI-MS.[12]

  • Acidification (for +ESI): If running in positive ion mode, add formic acid to the final working solution to a final concentration of 0.1%. This promotes protonation.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter directly into a clean autosampler vial. This step is mandatory to prevent clogging of the MS inlet capillaries.[9][12]

  • Analysis: Place the vial in the autosampler for analysis by direct infusion or LC-MS.

Recommended ESI-MS Instrument Parameters

Table 2: Recommended ESI-MS Parameters

Parameter Positive Ion Mode Negative Ion Mode Rationale
Ion Source Electrospray (ESI) Electrospray (ESI) Best for polar, non-volatile small molecules.[14]
Capillary Voltage 3.0 - 4.5 kV -2.5 to -4.0 kV High voltage potential required to generate the electrospray aerosol.[15]
Source Temperature 120-150 °C 120-150 °C Assists in the desolvation of droplets.
Drying Gas Flow 8-12 L/min 8-12 L/min Nitrogen gas aids in solvent evaporation from the charged droplets.[14]
Nebulizer Pressure 30-50 psi 30-50 psi Assists in the formation of a fine spray.

| Mass Range | m/z 50-500 | m/z 50-500 | Covers the expected molecular ion and fragment ions. |

Integrated Structural Elucidation Workflow

The power of these techniques is fully realized when they are used in concert. NMR confirms the connectivity and chemical environments of the atoms, while MS confirms the elemental composition (via accurate mass) and molecular weight.

Caption: Integrated workflow for structural confirmation.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Gomes, A. F., et al. (2015). Fragmentation features of intermolecular cross-linked peptides using N-hydroxy-succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. PubMed. [Link]

  • University of Bristol. Sample preparation for the ES/MS. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Bruker. NMR Sample Preparation. [Link]

  • Chemistry For Everyone. (2025). What Are Common NMR Solvents?. YouTube. [Link]

  • University College London. Sample Preparation. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • eGPAT. (2019). Solvents in NMR spectroscopy. [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. [Link]

  • van der Heijden, R., et al. (2016). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC - NIH. [Link]

  • Rutgers University. Mass Spectrometry Laboratory - Method descriptions. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • The Analytical Scientist. (2022). Electrospray Ionization (ESI) Explained. YouTube. [Link]

  • ResearchGate. (2020). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

Sources

Method

Application Notes and Protocols: Developing Assays for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione Activity

Authored by a Senior Application Scientist Introduction The compound 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione belongs to a class of molecules structurally related to thalidomide and its potent analogs, lenalidomide...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

The compound 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione belongs to a class of molecules structurally related to thalidomide and its potent analogs, lenalidomide and pomalidomide, collectively known as immunomodulatory drugs (IMiDs). The core phthalimide scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] The defining mechanism of action for thalidomide and its derivatives is the binding to the Cereblon (CRBN) protein, a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][3] This interaction "glues" neosubstrate proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to CRBN, leading to their ubiquitination and subsequent proteasomal degradation.[3] This targeted protein degradation is central to the therapeutic effects of IMiDs in multiple myeloma and other conditions.[2][3]

Given the structural similarity of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione to these critical therapeutic agents, its primary biological activity is hypothesized to be the modulation of the CRBN E3 ligase complex. However, the broader class of isoindoline-1,3-dione and N-hydroxyphthalimide derivatives has also been associated with other activities, including anti-inflammatory effects through cytokine modulation, cyclooxygenase (COX) inhibition, and pro-oxidant activities.[1][4][5]

This guide provides a comprehensive suite of detailed protocols for the systematic evaluation of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. The assays described herein are designed to rigorously test its potential as a CRBN ligand, to characterize its downstream cellular consequences, and to explore other plausible biological activities. The experimental workflows are designed with self-validating systems, including critical controls, to ensure data integrity and trustworthiness.

Section 1: Cereblon (CRBN) E3 Ligase Modulation Assays

The cornerstone of characterizing this compound is to determine if it directly engages CRBN. We will employ a tiered approach, moving from direct biochemical binding to cell-based target engagement and functional degradation assays.

Scientific Rationale

The CRL4^CRBN^ E3 ligase complex functions to tag specific proteins with ubiquitin for degradation by the proteasome. IMiDs act as "molecular glues," altering the substrate specificity of CRBN to recognize neosubstrates.[3] A robust assessment of the test compound's activity requires confirming direct binding to CRBN, verifying this engagement occurs within a cellular context, and demonstrating the functional outcome of this binding—the degradation of a known neosubstrate.

CRBN_Modulation_Workflow cluster_0 Biochemical & Cellular Assays for CRBN Activity cluster_1 Interpretation A Assay 1: In Vitro CRBN Binding (Fluorescence Polarization) B Assay 2: Cell-Based Target Engagement A->B Confirms Cell Permeability & Intracellular Binding D Assay 4: In Vitro Ubiquitination Assay A->D Confirms Mechanism of Action E Determine Affinity (Ki) for CRBN A->E C Assay 3: Neosubstrate Degradation (Western Blot) B->C Confirms Functional Consequence in Cells F Quantify Target Degradation (DC50) C->F

Caption: Workflow for characterizing CRBN-modulating compounds.

Assay 1: In Vitro CRBN Binding Assay (Fluorescence Polarization)

Principle: This is a competitive binding assay. A fluorescently labeled thalidomide derivative (tracer) is incubated with the purified CRBN-DDB1 protein complex. The large size of the complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. When the unlabeled test compound binds to CRBN, it displaces the tracer. The smaller, displaced tracer tumbles more rapidly, causing a decrease in the FP signal. This change is proportional to the binding affinity of the test compound.[6]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% BSA, 0.01% Triton X-100.

    • CRBN-DDB1 Complex: Recombinant human CRBN-DDB1 protein, diluted to 2X final concentration in Assay Buffer.

    • Fluorescent Tracer: A thalidomide-BODIPY tracer (or similar), diluted to 2X final concentration in Assay Buffer.

    • Test Compound: 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, serially diluted in DMSO, then further diluted in Assay Buffer to a 10X final concentration.

    • Positive Control: Thalidomide or Lenalidomide, prepared similarly to the test compound.

  • Experimental Procedure:

    • Add 2 µL of 10X test compound or control dilutions to wells of a black, low-volume 384-well plate.

    • Add 8 µL of Assay Buffer to all wells.

    • Add 5 µL of 2X CRBN-DDB1 complex to all wells except for "tracer only" controls.

    • Add 5 µL of 2X fluorescent tracer to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • The raw FP data (in millipolarization units, mP) is plotted against the logarithm of the test compound concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent tracer.

Parameter Typical Concentration/Value Purpose
CRBN-DDB1 Complex10-50 nMTarget protein for binding
Fluorescent Tracer5-10 nMReporter molecule for FP signal
Test Compound Range1 nM - 100 µMTo generate a full dose-response curve
DMSO Final Conc.< 1%To minimize solvent effects on protein
Incubation Time60 minTo allow the binding reaction to reach equilibrium
Assay 2: Cell-Based Neosubstrate Degradation Assay

Principle: This assay determines if the compound can enter cells, engage CRBN, and induce the degradation of a known neosubstrate like Ikaros (IKZF1). A human cell line that endogenously expresses CRBN and Ikaros (e.g., MM.1S multiple myeloma cells) is treated with the compound. The level of Ikaros protein is then quantified, typically by Western Blot.

Protocol:

  • Cell Culture and Treatment:

    • Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 12-well plate at a density of 0.5 x 10^6 cells/mL.

    • Treat cells with a serial dilution of the test compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control (Pomalidomide, 1 µM).

    • Incubate for a set time period (a time-course of 4, 8, and 24 hours is recommended to capture optimal degradation).

  • Protein Extraction and Quantification:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine total protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Separate 20-30 µg of total protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against Ikaros (IKZF1) overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH or β-Actin) to ensure equal protein loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for Ikaros and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the Ikaros signal to the loading control signal for each sample.

    • Plot the normalized Ikaros levels against the log of the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Western_Blot_Workflow A Cell Treatment with Test Compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Western Transfer C->D E Antibody Incubation (Anti-Ikaros & Anti-GAPDH) D->E F Detection & Imaging E->F G Densitometry Analysis (Calculate DC50) F->G

Sources

Application

Application Notes &amp; Protocols: Safe Handling and Storage of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. The following guidelines have been synthesized from safety data for structurally similar compounds...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. The following guidelines have been synthesized from safety data for structurally similar compounds and precursors. All procedures should be conducted with a thorough, case-by-case risk assessment by qualified personnel. The primary analogs referenced are 2-Hydroxyisoindoline-1,3-dione (N-hydroxyphthalimide, CAS: 524-38-9) and cis-1,2-Cyclohexanedicarboxylic Anhydride (CAS: 13149-00-3) .

Introduction: Understanding the Compound

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, also known as N-hydroxy-cis-1,2-cyclohexanedicarboximide, is a saturated heterocyclic dicarboximide. Its structure is analogous to the widely used N-hydroxyphthalimide (NHPI), with the aromatic ring being replaced by a cyclohexane ring. This family of N-hydroxy imides serves as crucial intermediates in organic synthesis and is foundational in the development of pharmacologically active molecules.[1][2] The N-hydroxy moiety is key to its reactivity, often utilized in oxidation catalysis and as a precursor for O-substituted hydroxylamines.[2]

Given its structural similarity to known irritants and sensitizers, a conservative and rigorous approach to its handling and storage is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document provides a detailed framework for these procedures.

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data, we must infer potential hazards from its closest structural analogs.

  • N-hydroxyphthalimide (CAS 524-38-9): This aromatic analog is classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[3][4][5][6]

  • cis-1,2-Cyclohexanedicarboxylic Anhydride (CAS 13149-00-3): A precursor to the core structure, this compound is known to cause serious eye damage and may cause respiratory and skin sensitization.[7][8]

  • 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (CAS 13149-03-6): Another related anhydride, which is described as a strong irritant to the skin, eyes, and mucous membranes.[9]

Based on this composite data, it is prudent to assume that 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is, at a minimum, a skin irritant, a serious eye irritant, and a potential respiratory tract irritant and sensitizer . The compound is expected to be a solid, likely a powder, which increases the risk of inhalation if not handled properly.[5][8]

Summary of Assumed Hazards
Hazard ClassGHS Category (Assumed)Basis for Assumption (Analog CAS No.)Potential Effects
Skin Corrosion/IrritationCategory 2524-38-9Causes skin irritation, redness, burning sensation.[3][4][9]
Serious Eye Damage/IrritationCategory 2A / 1524-38-9, 13149-00-3Causes serious eye irritation, pain, blurred vision.[3][8][9]
Specific Target Organ Toxicity (Single Exposure)Category 3524-38-9May cause respiratory irritation, cough, sore throat.[3][4][6]
Respiratory/Skin SensitizationPotential Hazard13149-00-3May cause allergy or asthma symptoms or breathing difficulties if inhaled; may cause an allergic skin reaction.[7][8]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber) inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[4]

  • Eye/Face Protection: Use chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

  • Skin and Body Protection: A flame-retardant laboratory coat is required. For operations with a high risk of dust generation or spillage, wear impervious clothing to prevent skin exposure.[9]

  • Respiratory Protection: All handling of the solid material must be performed in a certified chemical fume hood or a ventilated enclosure to minimize dust generation. If engineering controls are not sufficient, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used.[4]

PPE_Workflow Start Task: Handling Solid Compound FumeHood Work in Chemical Fume Hood? Start->FumeHood CheckVentilation Assess Ventilation Adequacy FumeHood->CheckVentilation Yes WearRespirator Wear NIOSH P95/P1 Respirator FumeHood->WearRespirator No CheckVentilation->WearRespirator Inadequate StandardPPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat CheckVentilation->StandardPPE Adequate WearRespirator->StandardPPE RiskAssessment Risk of Splash or High Dust Generation? StandardPPE->RiskAssessment EnhancedPPE Enhanced PPE: - Add Face Shield - Consider Impervious Clothing end end EnhancedPPE->end Proceed with Task RiskAssessment->EnhancedPPE Yes RiskAssessment->end No

Caption: PPE decision workflow for handling the compound.

Safe Handling and Experimental Protocols

Adherence to good laboratory practices is the foundation of safety. The causality behind these steps is to minimize the generation of airborne dust and prevent cross-contamination.

Protocol for Weighing and Dispensing
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood or a powder containment balance enclosure. Ensure an eyewash station and safety shower are immediately accessible.[5]

  • Pre-Use Inspection: Visually inspect the container for any damage or loose seals before opening.

  • Dispensing: Open the container slowly in the fume hood. Use spatulas and tools appropriate for handling fine powders to minimize dust. Avoid scooping actions that could aerosolize the material.

  • Weighing: If possible, use a balance equipped with a draft shield. If weighing outside of a containment hood, ensure local exhaust ventilation is active and effective.

  • Post-Dispensing: Securely close the container lid immediately after dispensing.[3]

  • Decontamination: Clean all tools and the work surface with a damp cloth (using an appropriate solvent like 70% ethanol, if compatible) to collect any residual dust. Do not use dry sweeping.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4]

Protocol for Solution Preparation
  • Setup: Perform all solution preparations inside a chemical fume hood.

  • Solvent Addition: Add the solvent to the reaction vessel first.

  • Compound Addition: Slowly add the solid 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione to the solvent while stirring to prevent clumping and splashing. Adding the solid to the liquid minimizes the potential for dust to escape.

  • Dissolution: If heating is required for dissolution, use a controlled heating mantle and ensure the vessel is equipped with a condenser to prevent vapor release.

Storage and Stability

Proper storage is critical to maintain the chemical's integrity and prevent hazardous reactions.

Storage Conditions
ParameterRecommended ConditionRationale & References
Temperature Room Temperature (2-30°C)Based on general stability of related solids.[6][8]
Atmosphere Sealed in dry, inert atmosphere if possible.Protects from moisture and reactive atmospheric components.[6]
Container Keep container tightly closed in a dry and well-ventilated place.Prevents moisture ingress and contamination.[3][5]
Location Store in a designated, locked cabinet for irritants.Segregates from incompatible materials and restricts access.[3]
Incompatible Materials
  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Bases: May catalyze decomposition or unwanted reactions.[3]

  • Water/Moisture: While not explicitly stated for this compound, related anhydrides react with water.[9] It is prudent to avoid moisture, which could potentially hydrolyze the imide ring over time.

Emergency Procedures

Rapid and correct response to an exposure or spill is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill and Leak Response Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the dust.

  • Contain: Prevent further spread of the spill.

  • PPE: Don appropriate PPE, including respiratory protection, before attempting cleanup.

  • Cleanup (Solid Spill): Do NOT dry sweep. Gently moisten the spilled material to prevent dusting.[9] Carefully sweep up the material and place it into a suitable, labeled, closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a wet cloth.

  • Waste Disposal: Dispose of the waste material through a licensed professional waste disposal service. The container must be properly labeled as hazardous waste.[4]

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Minor LargeSpill Large or Uncontained Spill Assess->LargeSpill Major WearPPE Don Full PPE (Gloves, Goggles, Respirator) SmallSpill->WearPPE CallEHS Contact Emergency Health & Safety LargeSpill->CallEHS Moisten Moisten Powder (to prevent dusting) WearPPE->Moisten Collect Sweep into Labeled Waste Container Moisten->Collect Decontaminate Clean Area with Wet Cloth Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a solid spill.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Chemical incineration with an afterburner and scrubber is a potential method, but must be confirmed with the disposal service.[4]

  • Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[4]

References

  • Capot Chemical. (2016, April 22). MSDS of 2-Hydroxyisoindoline-1,3-dione. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Hydroxyphthalimide, 98%. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-HYDROXYPHTHALIMIDE. Retrieved from [Link]

  • Gorgun, C., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4355. Retrieved from [Link]

  • Tan, A., et al. (2016). Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl / phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. Turkish Journal of Chemistry, 40, 953-965. Retrieved from [Link]

  • Tan, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 173-181. Retrieved from [Link]

  • ResearchGate. (2023, May 22). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]

  • NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. Retrieved from [Link]

  • NIST. (2022, September 27). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione. Retrieved from [Link]

  • CPAChem. (2023, March 28). Safety data sheet - cis-1,2-Cyclohexanedicarboxylic Anhydride. Retrieved from [Link]

  • PubChem. (n.d.). Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. Retrieved from [Link]

  • Google Patents. (n.d.). US6316639B1 - Process for the preparation of cyclic N-hydroxydicarboximides.

Sources

Method

Introduction: The Therapeutic Promise and Toxicological Imperative of Isoindole-1,3-diones

An In-Depth Guide to Experimental Protocols for Testing the Cytotoxicity of Isoindole-1,3-diones The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Experimental Protocols for Testing the Cytotoxicity of Isoindole-1,3-diones

The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including notable anticancer effects.[1][2] Derivatives of this scaffold, such as those inspired by thalidomide, have shown potent cytotoxic effects against various cancer cell lines, including lung (A549), cervical (HeLa), and colon cancer cells.[3][4][5][6] Their mechanism of action is often multifaceted, potentially involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways essential for cancer cell survival.[2]

Given their therapeutic potential, rigorous and reproducible evaluation of their cytotoxicity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic properties of novel isoindole-1,3-dione derivatives. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the protocols are self-validating and the data generated is robust and interpretable. This document details three core assays, progressing from primary viability screening to mechanistic elucidation of cell death.

Part 1: Primary Cytotoxicity Screening – A Multi-Faceted Approach

The initial assessment of a compound's cytotoxicity involves quantifying its impact on cell viability. It is crucial to employ at least two assays based on different cellular principles to avoid misleading results. For instance, a compound that inhibits mitochondrial respiration without immediately killing the cell might yield a low viability score in an MTT assay but not in a membrane integrity assay.

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Viability

This colorimetric assay is a cornerstone for assessing cell viability by measuring mitochondrial metabolic activity.[7] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[8]

Causality Behind Experimental Choices:

  • Why MTT? It is a cost-effective, robust, and widely accepted method for high-throughput screening of compound libraries.[9]

  • Serum and Phenol Red: The presence of serum or phenol red in the culture medium can interfere with absorbance readings and generate background noise. Therefore, using phenol red-free medium during the MTT incubation step and including appropriate background controls is critical for accuracy.[8]

  • Solubilization: The formazan crystals are insoluble in aqueous culture medium. A solubilizing agent, typically Dimethyl Sulfoxide (DMSO) or isopropanol, is required to dissolve them before absorbance can be measured.[8]

  • Cell Seeding:

    • Trypsinize and count the cells of interest (e.g., A549, HeLa).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.[8]

  • Compound Treatment:

    • Prepare a serial dilution of the isoindole-1,3-dione compounds in the appropriate culture medium. It is common to test concentrations ranging from low micromolar (e.g., 5 µM) to higher concentrations (e.g., 100-250 µM).[3][5]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compounds.

      • Untreated Control: Cells in culture medium only.

      • Media Blank: Wells with medium but no cells, to measure background absorbance.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5][6] A 48-hour incubation is a common endpoint for IC50 determination.[6][10]

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration ~0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[11]

    • Carefully aspirate the medium containing MTT without disturbing the cells or crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.

  • Data Acquisition:

    • Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[11] A reference wavelength of >650 nm can be used to reduce background.

    • Data Analysis:

      • Subtract the average absorbance of the media blank from all other readings.

      • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

      • Plot the % Viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Assay 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12][13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a second reaction where a tetrazolium salt is reduced to a colored formazan product.[12] The amount of color is proportional to the amount of LDH released, and thus to the number of damaged cells.

Causality Behind Experimental Choices:

  • Why LDH? This assay measures a distinct cytotoxic event—loss of membrane integrity—which is a hallmark of late-stage apoptosis and necrosis. It serves as an excellent orthogonal method to validate findings from metabolic assays like MTT.[13]

  • Controls are Key: The interpretation of LDH data relies heavily on proper controls. A "Maximum LDH Release" control, where cells are completely lysed with a detergent, is essential to define the 100% cytotoxicity level.[13]

  • Serum Interference: Serum in the culture medium contains endogenous LDH, which can lead to high background signals. Using serum-free or low-serum medium during the assay or performing a background control is recommended.[14]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • It is critical to set up the following plate controls:

      • Vehicle Control (Spontaneous Release): Cells treated with vehicle only.[13]

      • Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30-45 minutes before the end of the incubation.[13]

      • Media Background Control: Culture medium without cells.

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Do not disturb the cell layer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution).

    • Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants.

    • Incubate at room temperature for up to 30 minutes, protected from light.[13][14]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of >600 nm.[14]

    • Data Analysis:

      • Subtract the media background absorbance from all other readings.

      • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100

Part 2: Mechanistic Insights – Unveiling Apoptotic Cell Death

After confirming cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis is a highly regulated process and a preferred mode of cell death for anticancer agents. A key biochemical hallmark of apoptosis is the activation of a family of proteases called caspases.

Assay 3: Caspase-Glo® 3/7 Assay for Apoptosis Execution

This luminescent assay provides a direct measure of the combined activities of caspase-3 and caspase-7, the primary executioner caspases in the apoptotic pathway.[15] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for cell lysis and caspase activity.[16] When caspases cleave the substrate, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.[15]

Causality Behind Experimental Choices:

  • Why Caspase-Glo 3/7? Measuring the activation of executioner caspases provides strong, direct evidence that the compound induces apoptosis.[17]

  • Luminescence vs. Colorimetric: Luminescent assays are generally more sensitive than colorimetric or fluorescent methods, allowing for the use of fewer cells and making them ideal for high-throughput screening.[9][18]

  • "Add-Mix-Measure" Format: The homogeneous, single-reagent format simplifies the protocol, reduces pipetting steps, and minimizes experimental variability.[15][16]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays. Use the same cell densities and treatment conditions as in the primary screening assays.

    • Incubate for a shorter duration, as caspase activation is an earlier event than complete loss of viability. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to capture peak activity.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[16]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells and medium.[16]

    • Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds to ensure cell lysis and reagent mixing.[16]

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Data Analysis:

      • Subtract the background luminescence (from wells with medium but no cells).

      • Express the data as Relative Luminescence Units (RLU) or as a fold-change in caspase activity compared to the vehicle-treated control cells.

Data Presentation and Visualization

Clear presentation of data is essential for interpretation and comparison. Quantitative data should be summarized in tables, and workflows should be visualized to provide a clear overview of the experimental process.

Quantitative Data Summary

Summarize the calculated IC50 values for different isoindole-1,3-dione derivatives against various cancer cell lines.

Table 1: Example Comparative IC50 Values (µM) of Isoindole-1,3-dione Derivatives after 48h Treatment

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
N-benzylisoindole-1,3-dione (Cpd 3) A549-Luc (Adenocarcinoma) 114.25 [6][19]
N-benzylisoindole-1,3-dione (Cpd 4) A549-Luc (Adenocarcinoma) 116.26 [6][19]
Isoindole Derivative 7 A549 (Lung Carcinoma) 19.41 [3]
Isoindole Derivative 2a A549 (Lung Carcinoma) 120.45 [10]
Isoindole Derivative 2b A549 (Lung Carcinoma) 100.21 [10]
N-benzylisoindole-1,3-dione (Cpd 3) HeLa (Cervical Cancer) 148.59 [6]
Isoindole Derivative 9 HeLa (Cervical Cancer) Selective Activity [3]

| Isoindole Derivative 11 | C6 (Glioma) | Higher than 5-FU at 100µM |[3] |

*Note: This table is a compilation of example data from cited literature and should be replaced with experimentally derived values.

Experimental Workflow and Pathway Diagrams

Visual aids are invaluable for understanding complex processes. The following diagrams, generated using Graphviz, illustrate the overall experimental workflow and the simplified apoptotic pathway targeted by these assays.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture 1. Culture & Seed Cells (e.g., A549, HeLa) Compound_Prep 2. Prepare Serial Dilutions of Isoindole-1,3-diones Treatment 3. Treat Cells with Compounds (24h, 48h, 72h) Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-Glo 3/7 Assay (Apoptosis) Treatment->Caspase Analysis Calculate % Viability, % Cytotoxicity, Fold Change MTT->Analysis LDH->Analysis Caspase->Analysis IC50 Determine IC50 Values Analysis->IC50

Caption: General experimental workflow for assessing the cytotoxicity of isoindole-1,3-diones.

G Compound Isoindole-1,3-dione Derivative Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress (Intrinsic Pathway) Cell->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Caspase37 Caspase-3 & 7 (Executioners) Caspase9->Caspase37 Apoptosis Apoptosis (Membrane Blebbing, DNA Fragmentation) Caspase37->Apoptosis Assay Caspase-Glo® 3/7 Assay Measures this activity Caspase37->Assay

Caption: Simplified intrinsic apoptosis pathway and the target of the Caspase-Glo® 3/7 assay.

References

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1,3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (n.d.). PubMed. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020). MDPI. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Cytotoxicity Detection Kit (LDH) From Roche Applied Science. (2007). Biocompare. Retrieved from [Link]

  • Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). Semantic Scholar. Retrieved from [Link]

  • (A) The cytotoxic effect of thalidomide and its analogs 2-6 on... (n.d.). ResearchGate. Retrieved from [Link]

  • (A) The cytotoxic effect of thalidomide and its analogs 2–6 on... (n.d.). ResearchGate. Retrieved from [Link]

  • Caspas-Glo 3/7 Assay. (n.d.). Reaction Biology. Retrieved from [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega. Retrieved from [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (n.d.). PlumX. Retrieved from [Link]

  • Cytotoxicity of thalidomide on TCC cells measured with MTT assay. (A)... (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro cytotoxic activity and IC50 of thalidomide and its analogs in MCF-7 cell line by MTT assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Thalidomide and immunomodulatory derivatives augment natural killer cell cytotoxicity in multiple myeloma. (2001). PubMed. Retrieved from [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • IN-VITRO EVALUATION CYTOTOXIC POTENTIAL OF NOVEL ISOINDOLE DERIVATIVES ON VARIOUS CANCER CELL LINES. (n.d.). GCRIS. Retrieved from [Link]

  • Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. (n.d.). PlumX. Retrieved from [Link]

  • Cytotoxicity and mode of action of substituted indan-1, 3-diones in murine and human tissue cultured cells. (1994). PubMed. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Antimicrobial Studies of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Promise of Isoindole Derivatives in Antimicrobial Research The isoindole moiety represents a p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of Isoindole Derivatives in Antimicrobial Research

The isoindole moiety represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel chemical entities for antimicrobial drug discovery. Within the diverse family of isoindole derivatives, compounds featuring the isoindoline-1,3-dione core have shown significant potential.[2][3] This document provides a detailed guide for the investigation of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione , a specific analog, in antimicrobial studies.

While extensive data on the antimicrobial properties of this exact molecule are not yet prevalent in published literature, this guide will leverage findings from closely related hexahydroisoindole-1,3-dione derivatives to provide a robust framework for its synthesis, characterization, and antimicrobial evaluation.[4][5] The protocols outlined herein are designed to be adaptable and serve as a comprehensive starting point for researchers aiming to unlock the potential of this compound. The lipophilic nature of the isoindole-1,3-dione structure is thought to facilitate passage across biological membranes, a desirable characteristic for antimicrobial drug candidates.[2][6]

Synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione: A Strategic Approach

The synthesis of N-substituted isoindole-1,3-dione derivatives often involves the reaction of a primary amine with an appropriate anhydride. A plausible and efficient synthetic route to the title compound can be adapted from established methods for similar N-hydroxyalkylated isoindole derivatives.[7] The proposed synthesis involves the reaction of cis-1,2,3,6-tetrahydrophthalic anhydride with hydroxylamine hydrochloride.

Proposed Synthetic Pathway

Synthesis Anhydride cis-1,2,3,6-Tetrahydrophthalic Anhydride Intermediate Amic Acid Intermediate (not isolated) Anhydride->Intermediate Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Intermediate Solvent Pyridine (Solvent/Base) Solvent->Intermediate Product 2-hydroxy-3a,4,7,7a-tetrahydro- 1H-isoindole-1,3(2H)-dione Intermediate->Product Heat (Cyclization) FinalProduct 2-hydroxyhexahydro- 1H-isoindole-1,3(2H)-dione Product->FinalProduct Reduction Reduction Catalytic Hydrogenation (e.g., H2/Pd-C) Reduction->FinalProduct

Caption: Proposed two-step synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione.

Detailed Synthetic Protocol

Materials:

  • cis-1,2,3,6-Tetrahydrophthalic anhydride

  • Hydroxylamine hydrochloride

  • Pyridine (anhydrous)

  • Palladium on carbon (10 wt. %)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Step 1: Synthesis of 2-hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cis-1,2,3,6-tetrahydrophthalic anhydride (1 equivalent) in anhydrous pyridine.

  • Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the pyridine under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the unsaturated intermediate.

Step 2: Reduction to 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

  • Dissolve the product from Step 1 in ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% palladium on carbon.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude final product.

  • Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing: Protocols and Methodologies

The evaluation of the antimicrobial potential of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione requires a systematic approach using standardized methodologies. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental in assessing the compound's efficacy.

Experimental Workflow for Antimicrobial Screening

AntimicrobialWorkflow cluster_prep Preparation cluster_testing Primary Screening cluster_confirmation Confirmatory & Mechanistic Studies Compound Synthesized Compound Stock Solution MIC Broth Microdilution Assay (Determine MIC) Compound->MIC Media Bacterial/Fungal Growth Media Media->MIC Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculum->MIC MBC MBC Determination MIC->MBC Sub-culturing from non-turbid wells TimeKill Time-Kill Kinetic Assay MIC->TimeKill AgarDiffusion Agar Well/Disk Diffusion (Qualitative Assessment) MBC->TimeKill Mechanism Mechanism of Action Studies (e.g., cell membrane integrity) TimeKill->Mechanism

Caption: A streamlined workflow for the antimicrobial evaluation of a novel compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells)

  • Stock solution of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (inoculum in broth without the test compound)

  • Sterility control (broth only)

  • Incubator

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Add 10 µL of the standardized microbial inoculum to each well (except the sterility control).

  • Include positive and negative controls on each plate.

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto a suitable agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Data Presentation and Interpretation

Systematic and clear presentation of data is crucial for the interpretation of results and comparison with existing antimicrobial agents.

Table 1: Hypothetical MIC and MBC Data for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureusPositiveCiprofloxacin
Bacillus subtilisPositiveCiprofloxacin
Escherichia coliNegativeCiprofloxacin
Pseudomonas aeruginosaNegativeCiprofloxacin
Candida albicansN/A (Fungus)Fluconazole
Aspergillus nigerN/A (Fungus)Fluconazole

Interpretation: The ratio of MBC to MIC can provide insights into whether the compound is bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4).

Mechanism of Action: A Complex Picture

The precise mechanism of action for the antimicrobial activity of isoindole derivatives is often multifaceted and not fully elucidated.[8] For many isoindoline and their fused derivatives, the mechanism can involve the inhibition of cell growth through interaction with and modulation of specific biomolecular targets like enzymes or nucleic acids.[8] Some studies on related compounds suggest that the presence of a carboxyl functional group may be necessary for antibacterial activity.[8] Further research into the mechanism of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione could involve:

  • Cell membrane integrity assays: To determine if the compound disrupts the bacterial cell membrane.

  • Enzyme inhibition studies: Investigating the effect of the compound on essential bacterial enzymes.

  • DNA interaction studies: Assessing the ability of the compound to bind to or damage microbial DNA.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and antimicrobial evaluation of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. While specific data for this compound is pending experimental investigation, the protocols and insights derived from related isoindole derivatives offer a solid foundation for its study. The structural features of this compound, combined with the known biological activities of the isoindole scaffold, make it a promising candidate for further research in the quest for novel antimicrobial agents. Future work should focus on elucidating its specific antimicrobial spectrum, mechanism of action, and potential for further structural optimization to enhance its efficacy and pharmacokinetic properties.

References

  • Tan, S., et al. (2016). Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. Turkish Journal of Chemistry, 40, 824-835. [Link]

  • Yilmaz, I., et al. (2023). Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6‐substituted hexahydro‐1H‐isoindole‐1,3(2H)‐dione. Chemistry & Biodiversity. [Link]

  • Yilmaz, I., et al. (2023). Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6‐substituted hexahydro‐1H‐isoindole‐1,3(2H)‐dione. ResearchGate. [Link]

  • Yilmaz, I., et al. (2020). Synthesis of new trisubstituted hexahydro-isoindole-1,3-dione derivatives regio- and stereoselectivity: spectroscopic and theoretical studies. ResearchGate. [Link]

  • Yilmaz, I., et al. (2021). Synthesis of New Isoindole-1,3-dione Derivatives Containing Halohydrin Unit. ResearchGate. [Link]

  • Mazurek, A. P., et al. (2020). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 25(21), 5209. [Link]

  • Yilmaz, I., et al. (2014). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • Tan, S., et al. (2016). Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl / phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. ResearchGate. [Link]

  • Baluja, S., et al. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. GSC Biological and Pharmaceutical Sciences, 10(1), 133-141. [Link]

  • Amin, K. M., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. ResearchGate. [Link]

  • Pop, R., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4381. [Link]

  • Request PDF. (n.d.). Synthesis and antimicrobial activity of some isoindole derivatives. [Link]

  • Mallesha, L., et al. (2014). Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. Semantic Scholar. [Link]

  • Ali, H., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link]

  • Request PDF. (n.d.). Synthesis and study of some new 1,3-isoindoledione derivatives as potential antibacterial agents. [Link]

  • Gáspár, A., & Csorba, E. (2017). A Review on Antibacterial Activity of Some Isoindole Derivatives. Der Pharma Chemica, 9(12), 84-93. [Link]

  • Drew University. (n.d.). Discovery of novel isoindole antibacterial compounds. [Link]

  • Chandal, N., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Scientific Reports, 14(1), 1-15. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Al-Abdullah, N. H., et al. (2011). Synthesis and in Vitro Antitumor and Antimicrobial Activity of Some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole Derivatives. Molecules, 16(4), 3116-3132. [Link]

  • Hissam, M. A., et al. (2024). In vitro antibacterial screening of compounds 1a-1 h and 2a-2 h against... ResearchGate. [Link]

Sources

Method

Synthetic Pathways to Cholinesterase Inhibitors: A Guide for Researchers

Introduction: The Critical Role of Cholinesterase Inhibitors Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are pivotal enzymes in the nervous system.[1][2] Their principal func...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cholinesterase Inhibitors

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are pivotal enzymes in the nervous system.[1][2] Their principal function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh), a process essential for terminating nerve impulses and allowing cholinergic neurons to return to a resting state.[2] In certain pathological conditions, such as Alzheimer's disease (AD), myasthenia gravis, and glaucoma, the inhibition of these enzymes is a key therapeutic strategy.[3][4] By impeding the breakdown of ACh, cholinesterase inhibitors (ChEIs) increase the concentration and duration of action of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic function.[2][5] This guide provides an in-depth overview of the synthetic chemistry underpinning the creation of these vital therapeutic agents, offering detailed protocols and the rationale behind key synthetic decisions for researchers in drug discovery and development.

Design Principles: Understanding the Target

The design and synthesis of effective ChEIs are guided by a deep understanding of the enzyme's active site and the principles of structure-activity relationships (SAR).[6][7][8] The active site of AChE contains two key regions: the catalytic active site (CAS) and the peripheral anionic site (PAS).[6] Many successful inhibitors are designed to interact with both sites. For instance, the widely prescribed drug Donepezil features an N-benzylpiperidine moiety that binds to the CAS and a dimethoxyindanone group that interacts with the PAS.[9]

The potency and selectivity of an inhibitor are influenced by several factors, including:

  • Aromatic Properties: Variations in the aromatic rings of inhibitors can significantly impact their interaction with the PAS.[6]

  • Substituent Effects: Electron-withdrawing or donating groups on the aromatic scaffolds can alter the binding affinity. For example, chloro-substituted benzenesulfonamides have shown enhanced potency.[6]

  • Cationic Moieties: The presence of a cationic group, such as a nitrogen atom in a heterocyclic system, is often crucial for binding to the anionic site of the enzyme.[10]

  • Structural Rigidity: The conformation and rigidity of the molecule can influence how it fits within the active site gorge.[11]

Key Synthetic Strategies and Methodologies

The synthesis of ChEIs often involves multi-step sequences that build complex molecular architectures from readily available starting materials. Below are outlines for the synthesis of two prominent ChEIs, Donepezil and Rivastigmine, highlighting common and critical reaction types.

Synthesis of Donepezil: A Piperidine-Indanone Core

The synthesis of Donepezil typically involves the condensation of a 5,6-dimethoxy-1-indanone core with an N-benzyl-4-formylpiperidine moiety.[9][12] This is a classic example of constructing a complex molecule by joining two key synthons.

A common synthetic route involves an aldol condensation reaction between the two key fragments, followed by the reduction of the resulting double bond.[9][11]

G Indanone 5,6-Dimethoxy-1-indanone Unsaturated_Intermediate Unsaturated Condensation Product Indanone->Unsaturated_Intermediate Strong Base (e.g., LDA) Piperidine 1-Benzyl-4-formylpiperidine Piperidine->Unsaturated_Intermediate Donepezil Donepezil Unsaturated_Intermediate->Donepezil Hydrogenation (e.g., H2/Pd-C)

Caption: General synthetic workflow for Donepezil.

Synthesis of Rivastigmine: A Carbamate Moiety

Rivastigmine, a carbamate inhibitor, is often synthesized via a route that involves the creation of a key chiral aminophenol intermediate, followed by carbamoylation.[13] Asymmetric synthesis is crucial as the therapeutic activity resides in the (S)-enantiomer.[14]

Efficient processes have been developed using asymmetric hydrogenation with chiral catalysts, such as Ir-SpiroPAP, to establish the desired stereocenter.[15]

G start m-Hydroxyacetophenone intermediate1 Carbamoylated Ketone start->intermediate1 N-ethyl-N-methyl carbamoyl chloride intermediate2 (S)-Chiral Alcohol intermediate1->intermediate2 Asymmetric Hydrogenation (e.g., Ir-SpiroPAP catalyst) intermediate3 (S)-Aminophenol intermediate2->intermediate3 Mesylation & Amination rivastigmine Rivastigmine intermediate3->rivastigmine Carbamoylation (if not done prior)

Caption: Key steps in an asymmetric synthesis of Rivastigmine.

Detailed Experimental Protocols

The following protocols are illustrative examples and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Synthesis of 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine (Donepezil)

This protocol is adapted from procedures described in the patent literature.[12][16]

Materials:

  • 5,6-dimethoxy-1-indanone

  • 1-benzyl-4-formylpiperidine

  • Lithium diisopropylamide (LDA) or Sodium Hydride

  • Tetrahydrofuran (THF), anhydrous

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas

  • Ethyl acetate

  • Hydrochloric acid

Procedure:

  • Condensation:

    • To a solution of 5,6-dimethoxy-1-indanone in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of LDA slowly.

    • Stir the mixture for 30 minutes.

    • Add a solution of 1-benzyl-4-formylpiperidine in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude unsaturated intermediate.

  • Reduction:

    • Dissolve the crude intermediate in ethanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (e.g., 50 psi) until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain crude Donepezil.

  • Purification and Salt Formation:

    • Purify the crude product by column chromatography on silica gel.

    • Dissolve the purified base in a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid to precipitate Donepezil hydrochloride.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Purity should be assessed by HPLC.

Protocol 2: Asymmetric Synthesis of (S)-Rivastigmine

This protocol is based on an efficient industrial scale-up synthesis.[15]

Materials:

  • m-Hydroxyacetophenone

  • N-ethyl-N-methyl carbamoyl chloride

  • Potassium carbonate (K₂CO₃)

  • Ir-(S)-SpiroPAP catalyst

  • Sodium tert-butoxide

  • Ethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dimethylamine (Me₂NH) solution in THF

  • L-(+)-Tartaric acid

Procedure:

  • Carbamoylation:

    • Reflux a mixture of m-hydroxyacetophenone, N-ethyl-N-methyl carbamoyl chloride, and K₂CO₃ in ethyl acetate.

    • After completion, perform an aqueous workup, extract the product, and concentrate to obtain 3-acetylphenyl ethyl(methyl)carbamate.

  • Asymmetric Hydrogenation:

    • In a pressure reactor, dissolve the carbamoylated ketone in ethanol.

    • Add the Ir-(S)-SpiroPAP catalyst and sodium tert-butoxide.

    • Pressurize with hydrogen gas and heat the reaction (e.g., to 50 °C).

    • Monitor the reaction for completion and high enantiomeric excess (ee%).

    • After workup, the chiral alcohol, (S)-3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate, is obtained.

  • Mesylation and Amination:

    • At 0 °C, react the chiral alcohol with MsCl and Et₃N in THF to form the mesylate.

    • In a separate step, add this mesylate to a solution of dimethylamine in THF to perform the nucleophilic substitution, yielding (S)-Rivastigmine base.

  • Purification and Salt Formation:

    • Purify the crude Rivastigmine base by an appropriate method.

    • For the formation of the tartrate salt, dissolve the base in a suitable solvent and treat with a solution of L-(+)-tartaric acid.

    • Isolate the precipitated salt by filtration.

Characterization: Confirm the structure, purity, and enantiomeric excess of the final product using NMR, MS, HPLC (with a chiral column), and polarimetry.

Application Note: In Vitro Biological Evaluation

Once synthesized, the inhibitory potential of the new compounds must be evaluated. The Ellman's assay is a widely used, rapid, and robust colorimetric method for this purpose.[3][17][18]

Protocol 3: Ellman's Assay for AChE Inhibition

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[17] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[17] The rate of color formation is proportional to AChE activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) solution

  • DTNB solution

  • Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup (in triplicate):

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of buffer + 20 µL of AChE solution + 20 µL of solvent (e.g., DMSO).

    • Test Wells: 140 µL of buffer + 20 µL of AChE solution + 20 µL of inhibitor solution (at various concentrations).

  • Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 37 °C) for 15 minutes to allow the inhibitor to bind to the enzyme.[17]

  • Reaction Initiation: Add 20 µL of ATCI solution and 20 µL of DTNB solution to all wells (except the blank).

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[17]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection AChE AChE Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCh Acetylthiocholine (ATCh) ATCh->AChE DTNB DTNB (Colorless) DTNB->Thiocholine_c TNB TNB Anion (Yellow) Thiocholine_c->TNB reacts with Inhibitor Synthesized Inhibitor Inhibitor->AChE Inhibits

Caption: Principle of the Ellman's Assay for AChE inhibition.

Data Summary

The following table presents a summary of representative cholinesterase inhibitors, highlighting their class and typical inhibitory concentrations.

InhibitorClassTarget(s)Typical IC₅₀ (AChE)
Donepezil PiperidineAChE selective5-15 nM[9]
Rivastigmine CarbamateAChE & BuChE~400 nM
Galantamine AlkaloidAChE~1-5 µM
Huperzine A AlkaloidAChE selective~50-100 nM[19][20]

Note: IC₅₀ values can vary depending on assay conditions.

Conclusion and Future Outlook

The synthesis of cholinesterase inhibitors is a cornerstone of medicinal chemistry, providing essential treatments for several debilitating diseases. The field continues to evolve, with ongoing research focused on developing inhibitors with improved selectivity, fewer side effects, and novel mechanisms of action, such as dual-target inhibitors that also address other aspects of neurodegenerative diseases.[21] The synthetic strategies and protocols outlined in this guide provide a foundational framework for researchers to build upon as they contribute to the discovery and development of the next generation of cholinesterase inhibitors.

References

  • Galantamine total synthesis. Wikipedia. Available at: [Link]

  • Acetylcholinesterase inhibitor. Wikipedia. Available at: [Link]

  • Divergent Structure–Activity Relationships of Structurally Similar Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • What is the mechanism of acetylcholinesterase inhibition? BrainKart. Available at: [Link]

  • GALANTHAMINE. Source not specified. Available at: [Link]

  • Synthetic approaches towards huperzine A and B. arkat usa. Available at: [Link]

  • Total Synthesis of (−)-Huperzine A. Organic Letters - ACS Publications. Available at: [Link]

  • Total synthesis of (+/-)-galanthamine. PubMed. Available at: [Link]

  • A robust and scalable synthesis of the potent neuroprotective agent (−)-huperzine A. Chemical Science (RSC Publishing). Available at: [Link]

  • Highly Significant Scaffolds to Design and Synthesis Cholinesterase Inhibitors as Anti-Alzheimer Agents. PubMed. Available at: [Link]

  • Mechanism of action of acetylcholinesterase inhibitors. MedLink Neurology. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. Available at: [Link]

  • Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. RSC Publishing. Available at: [Link]

  • Rapid route to huperzine A. Chemistry World. Available at: [Link]

  • Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. MDPI. Available at: [Link]

  • Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. PubMed. Available at: [Link]

  • An Efficient Total Synthesis of (−)-Huperzine A. Organic Letters - ACS Publications. Available at: [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central. Available at: [Link]

  • Industrial Scale-Up of Enantioselective Hydrogenation for the Asymmetric Synthesis of Rivastigmine. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • TOTAL SYNTHESIS OF GALANTAMINE, ITS ANALOGS AND ITS DERIVATIVES.Google Patents.
  • Chemo‐enzymatic synthesis route of (S)‐Rivastigmine. ResearchGate. Available at: [Link]

  • Process for the preparation of donepezil.Google Patents.
  • Acetylcholinesterase inhibitors. Slideshare. Available at: [Link]

  • DONEPEZIL SYNTHESIS. New Drug Approvals. Available at: [Link]

  • Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central. Available at: [Link]

  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers. Available at: [Link]

  • Isolation and Characterization of Acetylcholinesterase Inhibitors from Piper longum and Binding Mode Predictions. Thieme Connect. Available at: [Link]

  • Novel donepezil synthesis process. Eureka | Patsnap. Available at: [Link]

  • Novel Convenient Synthesis of Rivastigmine. ResearchGate. Available at: [Link]

  • Isolation and characterization of acetylcholinesterase inhibitors from Piper longum L. Source not specified. Available at: [Link]

  • Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. OUCI. Available at: [Link]

  • Ellman Esterase Assay Protocol. Scribd. Available at: [Link]

  • Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking. PubMed Central. Available at: [Link]

  • Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. Available at: [Link]

  • Synthesis process of (S)-rivastigmine.Google Patents.
  • Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. MDPI. Available at: [Link]

  • Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. JOCPR. Available at: [Link]

  • A Comprehensive Review of Cholinesterase Modeling and Simulation. PMC - NIH. Available at: [Link]

  • Isolation and characterization of novel acetylcholinesterase inhibitors from Ficus benghalensis L. leaves. PMC - PubMed Central. Available at: [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC - NIH. Available at: [Link]

  • Purification and studies on characteristics of cholinesterases from Daphnia magna. PubMed. Available at: [Link]

  • Purification and studies on characteristics of cholinesterases from Daphnia magna. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

Welcome to the technical support guide for the synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, also known as N-hydroxy-cis-1,2-cyclohexanedicarboximide. This molecule is a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, also known as N-hydroxy-cis-1,2-cyclohexanedicarboximide. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for more complex structures, analogous to the widely used N-hydroxyphthalimide (NHPI).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and systematically improve reaction yields. We will delve into the reaction mechanism, explore critical parameters, and provide validated protocols to ensure reproducible, high-yield results.

Section 1: The Core Synthesis - Mechanism and Key Parameters

The synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is most commonly achieved through the condensation reaction between cis-1,2-cyclohexanedicarboxylic anhydride and a hydroxylamine salt, typically hydroxylamine hydrochloride.[4][5] The reaction requires a base to neutralize the acid byproduct and facilitate the nucleophilic attack.

1.1. Reaction Mechanism

The reaction proceeds in two primary stages:

  • Nucleophilic Acyl Substitution (Ring Opening): The hydroxylamine, activated by the base, acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the anhydride. This opens the ring to form a carboxylate-amic acid intermediate.

  • Intramolecular Cyclization (Dehydration): The intermediate subsequently undergoes an intramolecular condensation reaction, where the hydroxylamino group attacks the remaining carboxylic acid moiety, eliminating a molecule of water to form the stable five-membered N-hydroxyimide ring.

The diagram below illustrates this mechanistic pathway.

ReactionMechanism Reactants cis-1,2-Cyclohexanedicarboxylic Anhydride + Hydroxylamine (NH2OH) Intermediate Amic Acid Intermediate Reactants->Intermediate  Nucleophilic Attack  & Ring Opening Product 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione (Target N-Hydroxyimide) Intermediate->Product  Intramolecular Cyclization  (Dehydration)

Caption: Reaction mechanism for N-hydroxyimide synthesis.

1.2. Critical Reaction Parameters

Optimizing the yield requires careful control over several experimental variables. The following table summarizes the key parameters and their impact on the reaction's success.

ParameterRecommended ConditionRationale & Impact on Yield
Stoichiometry Anhydride : Hydroxylamine HCl : Base (1 : 1.05-1.2 : 1.1-1.3)A slight excess of hydroxylamine and base ensures the complete consumption of the limiting anhydride starting material.[4] A large excess of base can promote side reactions.
Base Selection Triethylamine (TEA) or PyridineAn organic base is required to neutralize the HCl from hydroxylamine hydrochloride and deprotonate the hydroxylamine, increasing its nucleophilicity. TEA is common due to its appropriate basicity and volatility, which simplifies removal.[4]
Solvent Isopropanol, Toluene, or AcetonitrileThe solvent must dissolve the reactants to a reasonable extent and have a boiling point that allows for sufficient reaction temperature (typically 70-110°C).[4][6] Ensure the use of anhydrous solvents to prevent hydrolysis of the starting anhydride.
Temperature 70 - 95 °CThis temperature range provides enough thermal energy to overcome the activation barrier for cyclization without causing significant degradation of reactants or products.[4] Lower temperatures may lead to incomplete reactions.
Reaction Time 1 - 5 hoursReaction progress should be monitored (e.g., by TLC). Insufficient time will leave starting material, while excessively long times under heat can lead to byproduct formation.[4][7]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low or I've isolated no product. What are the primary causes?

A: A low or zero yield is typically traced back to issues with reagents or reaction conditions. Follow this systematic troubleshooting workflow to identify the root cause.

TroubleshootingWorkflow Start Low / No Yield CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Review Reaction Conditions Start->CheckConditions CheckWorkup 3. Evaluate Workup & Purification Start->CheckWorkup ReagentPurity Anhydride Hydrolyzed? (Use fresh, dry sample) CheckReagents->ReagentPurity Purity BaseQuality Base Degraded? (Use fresh, pure base) CheckReagents->BaseQuality Purity Stoichiometry Incorrect Molar Ratios? CheckReagents->Stoichiometry Ratio Temperature Temperature Too Low? (Increase heat to 80-90°C) CheckConditions->Temperature Time Reaction Time Too Short? (Monitor by TLC; extend time) CheckConditions->Time Solvent Solvent Wet? (Use anhydrous grade) CheckConditions->Solvent ProductLoss Product Lost During Workup? (Optimize extraction/filtration) CheckWorkup->ProductLoss

Caption: Troubleshooting workflow for low product yield.

Q2: My reaction has stalled, and TLC/LC-MS shows significant starting anhydride remaining. How can I drive it to completion?

A: A stalled reaction indicates that the conditions are not sufficient to fully convert the starting material. Consider the following adjustments:

  • Increase Temperature: Gently increase the reaction temperature to the higher end of the optimal range (e.g., from 75°C to 90°C). This increases the reaction rate for both the ring-opening and the crucial cyclization step.[4]

  • Extend Reaction Time: Continue heating for an additional 1-2 hours, monitoring progress every 30-60 minutes by TLC.

  • Add More Base: If you suspect your base has degraded or was added in insufficient quantity, a small additional charge (0.1-0.2 equivalents) of fresh triethylamine can sometimes restart a stalled reaction by generating more of the active hydroxylamine nucleophile.

Q3: I'm observing a significant amount of cis-1,2-cyclohexanedicarboxylic acid as a byproduct. Why is this happening and how can I prevent it?

A: The presence of the diacid is a clear indicator of anhydride hydrolysis.[8] The anhydride ring is susceptible to opening by water, especially at elevated temperatures. To prevent this:

  • Use Anhydrous Reagents and Solvents: Ensure your solvent is rated as anhydrous and handle it under an inert atmosphere (e.g., nitrogen or argon) if possible. Use freshly opened or properly stored cis-1,2-cyclohexanedicarboxylic anhydride.

  • Dry Glassware: Thoroughly dry all glassware in an oven before use.

  • Minimize Exposure to Air: During reagent addition and reaction setup, minimize the system's exposure to atmospheric moisture.

Q4: The final product is impure after workup. What are the best purification strategies?

A: The most common impurity is the unreacted diacid or the ring-opened amic acid intermediate.

  • Aqueous Wash: During the workup, washing the organic layer with a mild base like a saturated sodium bicarbonate solution can help remove acidic impurities.

  • Recrystallization: This is the most effective method for purifying the final product. A common procedure involves dissolving the crude solid in a minimum amount of a hot solvent (e.g., isopropanol, ethyl acetate) and allowing it to cool slowly to form pure crystals.[7] Experiment with solvent/anti-solvent systems like ethyl acetate/hexane for optimal results.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the specific role of the base in this reaction? A: The base serves two critical functions. First, it neutralizes the hydrochloride in the hydroxylamine hydrochloride salt (NH₂OH·HCl), liberating the free hydroxylamine. Second, it deprotonates the free hydroxylamine, increasing its nucleophilicity and facilitating the initial attack on the anhydride carbonyl.[5][9]

Q: Why is the cis stereochemistry of the starting anhydride important? A: The cis configuration is essential for the final cyclization step. In the ring-opened intermediate formed from the cis-anhydride, the hydroxylamino group and the carboxylic acid group are on the same face of the cyclohexane ring, allowing them to come into close proximity for the intramolecular reaction to form the five-membered imide ring. The trans isomer would not be able to cyclize in this manner.[10]

Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is an excellent technique. Use a mobile phase like 30-50% ethyl acetate in hexanes. The anhydride starting material will be relatively nonpolar (high Rf), while the product and the amic acid intermediate will be more polar (lower Rf). The reaction is complete when the spot corresponding to the anhydride has disappeared.

Q: What are the typical safety precautions for this synthesis? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Triethylamine and pyridine are volatile and have strong odors. Hydroxylamine and its derivatives can be toxic. Consult the Safety Data Sheet (SDS) for all reagents before use.

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point for achieving a high yield of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione.

Materials:

  • cis-1,2-Cyclohexanedicarboxylic anhydride (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Isopropanol (or Toluene)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cis-1,2-cyclohexanedicarboxylic anhydride (1.0 eq) and hydroxylamine hydrochloride (1.1 eq).

  • Add anhydrous isopropanol to the flask (approx. 5-10 mL per gram of anhydride).

  • Begin stirring the suspension at room temperature.

  • Slowly add triethylamine (1.2 eq) to the mixture dropwise over 5-10 minutes. An exothermic reaction and the formation of triethylamine hydrochloride salt may be observed.

  • Heat the reaction mixture to 80-85°C and maintain this temperature for 1.5-3 hours.[4]

  • Monitor the reaction by TLC until the starting anhydride is consumed.

  • Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the resulting solid in ethyl acetate and water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., hot isopropanol or ethyl acetate/hexanes) to obtain pure 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione as a white solid.

References

  • Tan, S., et al. (2016). Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. Turkish Journal of Chemistry. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of new trisubstituted hexahydro-isoindole-1,3-dione derivatives regio- and stereoselectivity: spectroscopic and theoretical studies. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of New Isoindole-1,3-dione Derivatives Containing Halohydrin Unit. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2020). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances. Available at: [Link]

  • Bîcu, E., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules. Available at: [Link]

  • Tan, S., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

  • Tan, S., et al. (2016). Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl / phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. ResearchGate. Available at: [Link]

  • Google Patents. (2015). CN105111128A - Method for preparing N-hydroxyphthalimide.
  • Nakano, R., et al. (2023). Lipophilic N-Hydroxyimide Derivatives: Design, Synthesis, and Application to Aerobic Alkane Oxidation Under Neat Conditions. ChemistryPlusChem. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N‐hydroxyimides 1–4. Available at: [Link]

  • Request PDF. (n.d.). Lipophilic N ‐Hydroxyimide Derivatives: Design, Synthesis, and Application to Aerobic Alkane Oxidation Under Neat Conditions. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available at: [Link]

  • Chemistry Stack Exchange. (2020). What is the difference in dehydration of cis- and trans-1,2-cyclohexanedicarboxylic acid in anhydride formation?. Available at: [Link]

  • MDPI. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available at: [Link]

  • Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available at: [Link]

  • ResearchGate. (n.d.). Possible Mechanisms for the Hydroxylamine and Cyclic Anhydride Synthesis. Available at: [Link]

  • National Institutes of Health. (2023). Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties. Available at: [Link]

  • Google Patents. (2014). EP2414329B1 - Process for preparing n-substituted cyclic imides.
  • National Institutes of Health. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available at: [Link]

  • MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available at: [Link]

  • Google Patents. (2001). US6316639B1 - Process for the preparation of cyclic N-hydroxydicarboximides.
  • Encyclopedia of Reagents for Organic Synthesis. (2001). N-Hydroxyphthalimide. Available at: [Link]

  • Reddit. (2019). What product would result from the base-catalyzed hydrolysis of 4-cyclohexene-cis-1,2-dicarboxylic anhydride?. Available at: [Link]

  • Queen's University Belfast. (n.d.). Enzyme-Catalysed Synthesis of Cyclohex-2-en-1-one cis-Diols from Substituted Phenols, Anilines and Derived 4-Hydroxycyclohex-2-e. Available at: [Link]

  • Request PDF. (n.d.). Enzyme‐Catalysed Synthesis of Cyclohex‐2‐en‐1‐one cis‐Diols and 4‐Hydroxycyclohex‐2‐en‐1‐ones from Substituted Phenols and Anilines. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

Welcome to the dedicated technical support guide for the purification of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. This resource is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this N-hydroxydicarboximide. Here, we address common challenges and provide practical, field-tested advice to help you achieve the desired purity and yield for your downstream applications.

Introduction to Purification Challenges

2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, a saturated analogue of the widely used N-hydroxyphthalimide (NHPI), presents a unique set of purification challenges. These stem from its polarity, the potential for side reactions during its synthesis, and the stability of the N-hydroxyl group. Common issues include the presence of unreacted starting materials, byproducts from side reactions, and degradation of the target compound during purification. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione?

A1: The impurity profile largely depends on the synthetic route. However, when synthesizing from hexahydrophthalic anhydride and hydroxylamine, you can anticipate the following:

  • Unreacted Hexahydrophthalic Anhydride: A common starting material that may carry through the reaction.

  • Hexahydrophthalic Acid: Formed by the hydrolysis of the anhydride, especially if moisture is present.

  • Unsubstituted Hexahydro-1H-isoindole-1,3(2H)-dione: This is a significant byproduct that can form, particularly under basic conditions or at elevated temperatures, through the decomposition of the N-hydroxyimide.[1][2][3]

  • Polymeric byproducts: Can form under harsh reaction conditions.

Q2: My purified compound is a yellow solid, but I was expecting a white or colorless product. What does this indicate?

A2: While 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is expected to be a white to off-white solid, the presence of a yellow color can be attributed to trace impurities or potentially to polymorphism, similar to what is observed in N-hydroxyphthalimide. It is crucial to characterize the product thoroughly using techniques like NMR and mass spectrometry to confirm its identity and purity.

Q3: How can I monitor the progress of the purification effectively?

A3: Thin-layer chromatography (TLC) is an indispensable tool. For visualizing 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione and related impurities, several staining methods can be employed as the compound may not be strongly UV-active.[4][5][6]

  • Potassium Permanganate (KMnO4) Stain: This stain is effective for visualizing compounds with oxidizable functional groups. The N-hydroxyl group can be oxidized, appearing as a yellow-brown spot on a purple background.[7][8]

  • Phosphomolybdic Acid (PMA) Stain: A good general-purpose stain that visualizes a wide range of organic compounds as dark green or blue spots upon heating.[7][8]

  • Iodine Chamber: A non-destructive method where compounds can appear as brown spots.[6][7][8]

A recommended TLC mobile phase to start with is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v), adjusting the polarity as needed for optimal separation.

Troubleshooting Guide

This section is designed to provide solutions to specific problems you may encounter during the purification of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione.

Issue 1: Poor or No Crystal Formation During Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • The compound remains in solution even after cooling and adding an anti-solvent.

  • Precipitation occurs, but the resulting solid is amorphous and difficult to filter.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Solvent System The chosen solvent may be too good of a solvent even at low temperatures, or the compound may be too soluble in the anti-solvent.1. Systematic Solvent Screening: Test the solubility of your crude material in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures with hexanes or heptane).[9][10] 2. Two-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol or ethyl acetate) and slowly add a "poor" hot anti-solvent (e.g., hexanes or water) until the solution becomes slightly turbid. Then, allow it to cool slowly.
Presence of Impurities Certain impurities can inhibit crystal lattice formation.1. Pre-purification: Consider passing the crude material through a short plug of silica gel to remove highly polar or non-polar impurities before attempting recrystallization. 2. Activated Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.
Cooling Rate is Too Fast Rapid cooling often leads to the formation of small, impure crystals or an amorphous solid.1. Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. 2. Gradual Cooling: After reaching room temperature, transfer the flask to a refrigerator and then to a freezer to maximize crystal recovery.
Issue 2: Co-elution of Impurities During Column Chromatography

Symptoms:

  • Fractions collected from the column contain both the desired product and impurities, as determined by TLC or other analytical methods.

  • Poor separation between spots on the analytical TLC plate.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect Mobile Phase Polarity The eluent may be too polar, causing all components to move too quickly through the column, or not polar enough, resulting in broad, overlapping bands.1. TLC Optimization: Systematically test different mobile phase compositions (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/methanol) to achieve a target Rf value of 0.2-0.3 for the desired compound on your analytical TLC plate. 2. Solvent Gradient: Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity to improve separation of closely eluting compounds.
Column Overloading Applying too much crude material to the column leads to poor separation.1. Rule of Thumb: As a general guideline, use a silica gel to crude material ratio of at least 30:1 (w/w). Increase this ratio for difficult separations.
Inappropriate Stationary Phase Standard silica gel may not be the optimal choice for all separations.1. Alternative Sorbents: Consider using alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica gel. For very polar compounds, reversed-phase chromatography (C18 silica) might be an option.
Issue 3: Product Degradation During Purification

Symptoms:

  • Appearance of new, lower Rf spots on the TLC plate after purification.

  • Low overall recovery of the desired product.

  • Discoloration of the product during heating or upon standing in solution.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Instability of the N-OH Bond The N-hydroxy group can be susceptible to decomposition, especially at elevated temperatures or in the presence of acid or base.1. Avoid High Temperatures: Use lower boiling point solvents for recrystallization and remove solvent under reduced pressure at moderate temperatures (< 40-50 °C). 2. Maintain Neutral pH: Ensure that the purification conditions are close to neutral. If acidic or basic impurities are present, consider a mild aqueous wash of an organic solution of the crude product before concentration and purification.
Hydrolysis of the Imide Ring The cyclic imide functionality can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.1. Avoid Strong Acids and Bases: Use neutral or mildly acidic/basic conditions during workup and purification. 2. Anhydrous Solvents: Use dry solvents for chromatography to minimize the risk of on-column hydrolysis.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the mixture. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase using TLC, aiming for an Rf of 0.2-0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the elution by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.

Visualization of Purification Workflow

Below is a generalized workflow for the purification of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione.

Purification_Workflow Crude Crude Product TLC TLC Analysis (e.g., EtOAc/Hexanes) Crude->TLC Insoluble_Impurities Insoluble Impurities Crude->Insoluble_Impurities Hot Filtration Recrystallization Recrystallization TLC->Recrystallization Good Crystallization Column Column Chromatography TLC->Column Poor Separation by Crystallization Pure_Product Pure Product Recrystallization->Pure_Product Soluble_Impurities Soluble Impurities Recrystallization->Soluble_Impurities in Mother Liquor Column->Pure_Product Analysis Purity Check (NMR, MS, etc.) Pure_Product->Analysis

Caption: A decision-making workflow for purification.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common purification issues.

Troubleshooting_Logic Start Purification Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out / No Crystals Problem->Oiling_Out Yes Coelution Co-elution of Impurities Problem->Coelution Yes Degradation Product Degradation Problem->Degradation Yes Success Pure Product Problem->Success No Solvent_Screen Screen Solvents / Change Cooling Rate Oiling_Out->Solvent_Screen Pre_Purify Pre-purify with Silica Plug Oiling_Out->Pre_Purify Optimize_TLC Optimize TLC Mobile Phase Coelution->Optimize_TLC Change_Stationary Change Stationary Phase Coelution->Change_Stationary Lower_Temp Lower Purification Temperature Degradation->Lower_Temp Neutral_pH Ensure Neutral pH Degradation->Neutral_pH Solvent_Screen->Start Pre_Purify->Start Optimize_TLC->Start Change_Stationary->Start Lower_Temp->Start Neutral_pH->Start

Caption: A troubleshooting decision tree for purification.

References

Sources

Troubleshooting

"stability and degradation of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione"

A Guide to Stability, Degradation, and Experimental Best Practices Last Updated: 2026-01-14 Introduction Welcome to the technical support center for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. This guide is designed f...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Degradation, and Experimental Best Practices

Last Updated: 2026-01-14

Introduction

Welcome to the technical support center for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this N-hydroxy cyclic imide in their experimental workflows. It is important to note that specific stability and degradation data for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is not extensively available in published literature. Therefore, this document has been constructed by our team of application scientists, drawing upon fundamental chemical principles and data from closely related, well-studied analogues such as N-hydroxyphthalimide (NHPI) and N-hydroxysuccinimide (NHS). The information herein is intended to provide a robust framework for understanding the potential stability challenges and for troubleshooting common experimental issues.

Part 1: Frequently Asked Questions (FAQs) on Core Stability

This section addresses fundamental questions regarding the inherent stability of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione.

Q1: What are the primary functional groups that influence the stability of this molecule?

A1: The stability of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is primarily dictated by two key structural features: the N-hydroxyimide group and the hexahydroisoindole (saturated bicyclic) core.

  • N-Hydroxyimide Group: This is the most reactive part of the molecule. The N-O bond is relatively weak and can be susceptible to homolytic cleavage, especially under thermal or photochemical stress, forming a nitrogen-centered radical. The imide carbonyl groups are susceptible to nucleophilic attack, particularly by hydroxide ions, leading to ring-opening via hydrolysis.

  • Hexahydroisoindole Core: As a saturated carbocyclic system, this core is generally stable. However, its conformation can influence the accessibility of the imide carbonyls to nucleophiles.

Q2: What are the main degradation pathways I should be aware of?

A2: The two most probable degradation pathways are hydrolysis and thermal/photochemical decomposition .

  • Hydrolysis: This involves the cleavage of one of the amide bonds within the imide ring by water. This reaction is significantly accelerated under basic conditions and can also occur under strong acidic conditions. The primary product of basic hydrolysis is the corresponding monocarboxylic acid-hydroxamic acid derivative.[1]

  • Thermal/Photochemical Decomposition: Exposure to elevated temperatures or high-energy light (like UV) can cause the cleavage of the N-O bond. This generates a phthalimido-N-oxyl (PINO)-type radical, which is a reactive species that can initiate further, often undesirable, side reactions in your experiments.[1]

Q3: Is this compound sensitive to air or moisture?

A3: Yes. Due to the susceptibility of the imide group to hydrolysis, the compound should be considered moisture-sensitive. It is best handled under an inert atmosphere (e.g., nitrogen or argon) and stored with a desiccant. While the compound is not overtly sensitive to oxygen at ambient temperature in the dark, its degradation can be accelerated by oxidative processes, especially in the presence of light or radical initiators.

Q4: I've noticed my solid sample developing a slight yellow tint over time. What could be the cause?

A4: A color change from white to pale yellow can be an initial sign of degradation. While N-hydroxyphthalimide itself can appear as a white to yellow solid, a noticeable change in color of your batch over time likely indicates the formation of small amounts of degradation products or colored impurities.[1] This could be due to slow decomposition upon exposure to light, ambient moisture, or trace impurities. It is recommended to assess the purity of the material if a color change is observed.

Part 2: Troubleshooting Guide for Experimental Issues

This section is formatted to help you diagnose and resolve specific problems you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Action(s)
Low or no reactivity in a planned reaction. Degradation of Starting Material: The 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione may have degraded during storage or handling.1. Verify Purity: Check the purity of your starting material using an appropriate analytical method like HPLC-UV or ¹H NMR. 2. Review Storage: Ensure the compound has been stored under the recommended cool, dry, and dark conditions. 3. Use Fresh Material: If possible, use a freshly opened or recently purchased batch of the reagent.
Appearance of unexpected peaks in my chromatogram (e.g., HPLC, LC-MS) after my reaction. In-situ Degradation: The reaction conditions (e.g., basic pH, high temperature) may be causing the compound to degrade.1. Test Blank Reaction: Run a control experiment with your compound under the reaction conditions (solvent, temperature, base/acid) but without other reactants. Analyze the mixture by TLC or HPLC to see if degradation occurs.[2] 2. Modify Conditions: If degradation is confirmed, consider lowering the reaction temperature, using a milder base, or reducing the reaction time.
Reaction mixture turns a persistent dark color. Radical Formation: Thermal stress or photochemical activation may be causing N-O bond cleavage and the formation of radical species, which can lead to colored polymeric byproducts.1. Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil. 2. Lower Temperature: If possible, run the reaction at a lower temperature. 3. Degas Solvents: Remove dissolved oxygen from your solvents, as it can participate in radical reactions.
Inconsistent results between experimental runs. Variable Reagent Quality: The purity of your 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione may vary between batches or due to improper storage of a single batch over time.1. Standardize Storage: Implement a strict storage protocol for the reagent. 2. Aliquot Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to air and moisture.

Part 3: Protocols and Methodologies

Best Practices for Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure the integrity and reactivity of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione.

  • Storage:

    • Temperature: Store in a cool, dry place, preferably in a refrigerator at 2-8°C. For long-term storage, consider storage at -20°C.

    • Atmosphere: Store under an inert atmosphere such as argon or nitrogen.

    • Container: Keep the container tightly sealed.

    • Light: Protect from light by storing in an amber vial or in a dark cabinet.

  • Handling:

    • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.

    • Handle in a glove box or under a stream of inert gas whenever possible.

    • Use clean, dry spatulas and glassware.

    • For use in solution, use high-quality anhydrous solvents.

Proposed Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione based on the chemistry of its analogues.

G cluster_hydrolysis A) Base-Catalyzed Hydrolysis cluster_thermal B) Thermal/Photochemical Cleavage node_start 2-hydroxyhexahydro-1H- isoindole-1,3(2H)-dione node_intermediate Tetrahedral Intermediate node_start->node_intermediate + OH⁻ node_product Ring-Opened Hydroxamic Acid node_intermediate->node_product Ring Opening node_start_thermal 2-hydroxyhexahydro-1H- isoindole-1,3(2H)-dione node_radical N-oxyl Radical + H• node_start_thermal->node_radical Δ or hν node_side_reactions Downstream Radical Reactions node_radical->node_side_reactions

Potential degradation pathways of the title compound.
Experimental Protocol: Stability Assessment by HPLC-UV

This protocol provides a framework for researchers to assess the stability of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione under their specific experimental conditions.

Objective: To quantify the degradation of the compound over time at a given pH and temperature.

Materials:

  • 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

  • HPLC-grade acetonitrile and water

  • Buffer solutions at desired pH values (e.g., pH 4, 7, 9)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each condition (e.g., pH 7 at 25°C, pH 9 at 25°C, pH 7 at 40°C), dilute the stock solution with the corresponding aqueous buffer to a final working concentration (e.g., 50 µg/mL). The final solution should have a low percentage of the organic solvent to ensure the buffer's pH is maintained.

  • Time-Zero Analysis (t=0): Immediately after preparation, inject an aliquot of each sample into the HPLC system.

  • Incubation: Store the prepared samples under the specified temperature conditions, protected from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and inject it into the HPLC.

  • Data Analysis:

    • Monitor the peak area of the parent compound at each time point.

    • Look for the appearance of new peaks, which would correspond to degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to t=0.

G start Prepare Stock Solution in Anhydrous Acetonitrile prep Dilute Stock into Aqueous Buffers (pH 4, 7, 9) start->prep t0 Inject t=0 Sample into HPLC prep->t0 incubate Incubate Samples at Desired Temperatures prep->incubate sampling Withdraw Aliquots at Time Points (1h, 2h, 4h...) incubate->sampling hplc_analysis Inject Time-Point Samples into HPLC sampling->hplc_analysis data Analyze Peak Area of Parent and Appearance of New Peaks hplc_analysis->data

Sources

Optimization

"troubleshooting common issues in isoindole-1,3-dione reactions"

Welcome to the Technical Support Center for Isoindole-1,3-dione Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoindole-1,3-dione Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the synthesis, modification, and application of isoindole-1,3-diones, with a particular focus on the Gabriel synthesis and related N-alkylation reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding isoindole-1,3-dione chemistry.

Q1: What is the primary application of isoindole-1,3-diones in organic synthesis?

A1: Isoindole-1,3-diones, commonly known as phthalimides, are extensively used as a protected form of a primary amine. This strategy is central to the Gabriel synthesis , a robust method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation that is often a problem with direct alkylation of ammonia.[1][2][3] The phthalimide group acts as a surrogate for the -NH2 group, which can be unveiled at a later stage in the synthesis.[1]

Q2: Why is the N-H proton of phthalimide acidic?

A2: The N-H proton of phthalimide is significantly more acidic (pKa ≈ 8.3) than that of a typical amine.[4] This is due to the two adjacent electron-withdrawing carbonyl groups that stabilize the resulting conjugate base (the phthalimide anion) through resonance.[3][5] This enhanced acidity allows for easy deprotonation with moderately strong bases like potassium hydroxide (KOH) or sodium ethoxide (NaOEt) to form a potent nitrogen nucleophile.[3][6]

Q3: Can the Gabriel synthesis be used to prepare secondary or tertiary amines?

A3: The traditional Gabriel synthesis is specifically designed for the preparation of primary amines .[2] Once the phthalimide is N-alkylated, the nitrogen is no longer nucleophilic due to the electron-withdrawing nature of the carbonyl groups, thus preventing over-alkylation.[4][7] However, modifications and alternative reagents have been developed that can be adapted for the synthesis of secondary amines.[1]

Q4: Is it possible to synthesize chiral amines using the Gabriel synthesis without racemization?

A4: Yes, the Gabriel synthesis is a stereospecific reaction. The key N-alkylation step proceeds via an SN2 mechanism , which involves a backside attack on the chiral center of the alkyl halide, leading to an inversion of stereochemistry (Walden inversion).[7][8] Therefore, starting with an enantiomerically pure alkyl halide will yield an enantiomerically pure primary amine, provided that the starting material or product is not prone to racemization under the reaction or deprotection conditions.[8][9]

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered in isoindole-1,3-dione reactions, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of N-Alkylphthalimide 1. Inefficient Deprotonation: The base used may be too weak or not sufficiently anhydrous to fully deprotonate the phthalimide. 2. Poor Quality of Potassium Phthalimide: Commercially available potassium phthalimide can degrade upon prolonged storage, especially if exposed to moisture.[10] 3. Unreactive Alkyl Halide: The alkyl halide may be sterically hindered (e.g., secondary or tertiary halides) or possess a poor leaving group.[6][11] 4. Inappropriate Solvent: The chosen solvent may not be suitable for an SN2 reaction.[4][12]1. Optimize Deprotonation: Use a stronger base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like DMF or THF.[4] If using KOH, ensure it is freshly ground and the reaction is run under anhydrous conditions. 2. Use Fresh Reagents: It is advisable to use freshly opened or properly stored potassium phthalimide. Alternatively, prepare it in situ by reacting phthalimide with a suitable base.[10] 3. Enhance Alkyl Halide Reactivity: If possible, convert the alkyl halide to a more reactive species, such as an alkyl iodide (via the Finkelstein reaction) or a tosylate.[7] For secondary halides, consider alternative methods as E2 elimination is a major competing pathway.[11] 4. Choose an Appropriate Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SN2 reaction.[4][12]
Formation of Side Products 1. Elimination (E2) Reaction: With secondary or sterically hindered primary alkyl halides, the phthalimide anion can act as a base, leading to the formation of an alkene via elimination.[11] 2. Hydrolysis of Phthalimide: Presence of water in the reaction mixture can lead to the hydrolysis of phthalimide or the N-alkylated product to phthalic acid or its derivatives.[13] 3. Side Reactions During Deprotection: In the deprotection step using hydrazine, if other ester or amide functionalities are present in the molecule, they might also react.[14]1. Minimize Elimination: Use a less sterically hindered primary alkyl halide whenever possible. Lowering the reaction temperature can also favor substitution over elimination.[11] For secondary amines, alternative synthetic routes are generally preferred. 2. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis. Molecular sieves can be added to the reaction mixture to scavenge any trace amounts of water.[15] 3. Choose a Milder Deprotection Method: If your substrate contains sensitive functional groups, consider milder deprotection methods such as reductive cleavage with NaBH4 followed by an acidic workup.[16]
Difficulties in Deprotection 1. Incomplete Reaction with Hydrazine: Insufficient equivalents of hydrazine or short reaction times can lead to incomplete cleavage of the phthalimide. 2. Harsh Conditions for Acid/Base Hydrolysis: Strong acidic or basic hydrolysis can lead to low yields and decomposition of the desired amine, especially if it is sensitive to these conditions.[3][6]1. Optimize Hydrazinolysis: Use a sufficient excess of hydrazine hydrate (typically 2-10 equivalents) and ensure the reaction goes to completion by monitoring with TLC.[14] The reaction is often carried out in a protic solvent like ethanol at reflux.[12] 2. Employ the Ing-Manske Procedure: The use of hydrazine in a neutral solvent like ethanol (the Ing-Manske procedure) is generally milder than strong acid or base hydrolysis.[12]
Challenges in Product Purification 1. Removal of Phthalhydrazide Byproduct: The phthalhydrazide formed during hydrazinolysis can be difficult to remove completely due to its low solubility in many common organic solvents.[1][17] 2. Co-elution of Product and Starting Material: The N-alkylphthalimide and the starting alkyl halide may have similar polarities, making their separation by column chromatography challenging.1. Phthalhydrazide Removal: After the deprotection reaction, the phthalhydrazide often precipitates out of the solution and can be removed by filtration.[17] To further purify the amine, an acidic workup can be performed. The amine will form a water-soluble salt, while the neutral phthalhydrazide can be extracted with an organic solvent. Basification of the aqueous layer will then liberate the free amine.[18] 2. Optimize Chromatography: Carefully select the solvent system for column chromatography to achieve better separation. A co-spot on a TLC plate can help in determining if the spots are indeed different compounds.[19] It is also crucial to ensure the N-alkylation reaction has gone to completion to minimize the amount of unreacted starting material.

Key Experimental Protocols

Here are detailed, step-by-step methodologies for the key stages of a typical Gabriel synthesis.

Protocol 1: N-Alkylation of Phthalimide

This protocol describes the formation of an N-alkylphthalimide from an alkyl halide.

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The concentration is typically in the range of 0.5-1.0 M.[4]

  • Addition of Alkyl Halide: Add the primary alkyl halide (1.0-1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[20][21] A suitable eluent system is often a mixture of hexanes and ethyl acetate. The disappearance of the alkyl halide spot and the appearance of a new, more polar product spot indicates the progress of the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and collect the precipitated N-alkylphthalimide by filtration. Wash the solid with water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Deprotection of N-Alkylphthalimide using Hydrazine (Ing-Manske Procedure)

This protocol outlines the cleavage of the phthalimide group to yield the primary amine.

  • Reaction Setup: In a round-bottom flask, dissolve the N-alkylphthalimide (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (2-10 eq) to the solution.[14]

  • Reaction: Heat the mixture to reflux. A white precipitate of phthalhydrazide should form.[17]

  • Monitoring the Reaction: Monitor the reaction by TLC until the starting N-alkylphthalimide is consumed.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Add an aqueous solution of HCl (e.g., 1M) to the residue to dissolve the amine and precipitate any remaining phthalhydrazide. c. Filter the mixture to remove the phthalhydrazide. d. Wash the filtrate with an organic solvent like dichloromethane to remove any non-basic impurities. e. Basify the aqueous layer with a base such as NaOH or K2CO3 until it is strongly alkaline. f. Extract the liberated primary amine with an organic solvent (e.g., dichloromethane or diethyl ether). g. Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified primary amine.

Visualizing the Workflow

Gabriel Synthesis Workflow

The following diagram illustrates the key steps and decision points in a typical Gabriel synthesis.

Gabriel_Synthesis_Workflow start Start: Phthalimide + Alkyl Halide deprotonation Deprotonation (e.g., KOH, NaH in DMF) start->deprotonation sn2_reaction SN2 Reaction (N-Alkylation) deprotonation->sn2_reaction monitoring1 Monitor by TLC sn2_reaction->monitoring1 n_alkylphthalimide N-Alkylphthalimide (Intermediate) deprotection Deprotection (e.g., Hydrazine Hydrate) n_alkylphthalimide->deprotection monitoring1->sn2_reaction Incomplete monitoring1->n_alkylphthalimide Reaction Complete monitoring2 Monitor by TLC deprotection->monitoring2 monitoring2->deprotection Incomplete workup Acid-Base Workup & Purification monitoring2->workup Reaction Complete product Primary Amine (Final Product) workup->product

Caption: Workflow of the Gabriel Synthesis.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low yields in the N-alkylation step.

Troubleshooting_Low_Yield start Low Yield of N-Alkylphthalimide check_reagents Check Reagent Quality (Phthalimide salt, Alkyl Halide) start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temperature) check_reagents->check_conditions Reagents OK solution_reagents Use Fresh Reagents or Prepare in situ check_reagents->solution_reagents Poor Quality check_substrate Evaluate Alkyl Halide (Primary vs. Secondary) check_conditions->check_substrate Conditions OK solution_conditions Optimize Conditions: - Stronger, anhydrous base - Polar aprotic solvent - Adjust temperature check_conditions->solution_conditions Suboptimal solution_substrate Consider Alternative Substrate (e.g., Tosylate) or Alternative Synthetic Route check_substrate->solution_substrate Secondary/Hindered

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for N-Substituted Isoindoles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of N-substituted isoindoles. This guide is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of N-substituted isoindoles. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile but often challenging heterocyclic compounds. N-substituted isoindoles are highly reactive intermediates valuable in the synthesis of complex molecules, dyes, and pharmaceuticals.[1][2] However, their inherent instability presents unique challenges in achieving optimal reaction conditions, yields, and purity.[3][4]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot problems effectively and make informed decisions in your experimental design.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of N-substituted isoindoles in a direct question-and-answer format.

Q1: My reaction shows very low or no yield of the desired N-substituted isoindole. What are the likely causes and how can I fix it?

Low or non-existent yield is a frequent problem, often stemming from multiple factors. The key is to systematically diagnose the potential points of failure, from starting materials to the reaction environment itself.

Root Cause Analysis:

  • Reagent Quality & Stoichiometry:

    • Amine Nucleophilicity: Is your primary amine sufficiently nucleophilic? Sterically hindered or electronically poor amines may react sluggishly.

    • Precursor Purity: Are your starting materials (e.g., 2-bromomethylbenzaldehyde, phthalaldehyde) pure? Impurities can inhibit catalysts or promote side reactions.[5]

    • Stoichiometry: An incorrect ratio of amine to the isoindole precursor can lead to incomplete conversion or side product formation. A slight excess of the amine (e.g., 1.2 equivalents) is often used to drive the reaction to completion.[6]

  • Reaction Environment:

    • Atmospheric Exposure: Isoindoles are highly susceptible to atmospheric oxidation.[5] The presence of oxygen can lead to rapid decomposition.

    • Temperature Control: Many isoindole formations are exothermic. A lack of proper temperature control can lead to thermal degradation and the formation of polymeric byproducts.[5]

  • Catalyst and Additives:

    • Acid/Base Sensitivity: The stability of the isoindole ring is highly pH-dependent. Strongly acidic or basic conditions can catalyze decomposition.[5][6] The choice of an acid catalyst in certain syntheses, like Pictet-Spengler type cyclizations, is critical; trifluoroacetic acid (TFA) is often effective, whereas stronger or weaker acids can reduce yields.[6]

Troubleshooting Workflow:

Below is a logical workflow to diagnose the source of low yield.

G start Low / No Yield Detected reagents Step 1: Verify Reagents - Purity (NMR/LCMS) - Correct Stoichiometry - Amine Reactivity start->reagents reagents->start Issue Found atmosphere Step 2: Check Reaction Atmosphere - Use Schlenk line / Glovebox - Degas all solvents thoroughly - Maintain positive N2/Ar pressure reagents->atmosphere Reagents OK atmosphere->start Issue Found temp Step 3: Review Temperature Control - Cool bath (0-5 °C) for additions - Monitor internal temperature - Avoid localized heating atmosphere->temp Atmosphere Inert temp->start Issue Found solvent Step 4: Re-evaluate Solvent - Is it anhydrous? - Is it appropriate? (See FAQ 1) - Switch to DCM or Toluene temp->solvent Temp Controlled solvent->start Issue Found success Yield Improved solvent->success Solvent Optimized

Caption: Troubleshooting workflow for low reaction yield.

Q2: I see my product forming on TLC/LCMS, but it disappears during workup or purification. Why is this happening?

This is a classic sign of product instability. The isoindole core is prone to degradation under conditions that are benign for many other organic compounds.

Causality:

  • Acid/Base Instability: The most common culprit. During workup, aqueous washes with strong acids (e.g., 1M HCl) or bases can rapidly decompose the product. Protonation of the isoindole can form an electrophilic isoindolium salt, which then reacts with any remaining nucleophilic isoindole, leading to polymerization.[6]

  • Silica Gel Catalyzed Decomposition: Standard silica gel is acidic and provides a large surface area, which can catalyze the degradation of sensitive isoindoles.[5] Streaking on the TLC plate or a trail of decomposition products during column chromatography are tell-tale signs.

  • Oxidation: Exposure to air during filtration, extraction, and concentration steps can destroy the product.[5]

Solutions:

  • Modify the Workup:

    • Use milder aqueous solutions like saturated ammonium chloride (mildly acidic) or saturated sodium bicarbonate (mildly basic) for washes.[5]

    • Minimize the contact time between the organic layer and the aqueous phase.

    • Ensure all workup is performed quickly and at low temperatures if possible.

  • Rethink Purification:

    • Avoid Chromatography if Possible: The most effective strategy is to devise a synthesis that yields a product pure enough to be isolated by crystallization or precipitation.[5]

    • Use Deactivated Silica: If chromatography is unavoidable, use silica gel that has been deactivated by pre-treating it with a base like triethylamine. (See Protocol 2).

    • Consider Alternative Stationary Phases: Florisil or reverse-phase (C18) silica may be more suitable for your specific compound.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent for my N-substituted isoindole synthesis?

Solvent choice is critical as it influences reactant solubility, reaction rate, and product stability. Polar and protic solvents are often unsuitable.[6]

Solvent Selection Guide:

Solvent ClassExamplesSuitability for Isoindole SynthesisRationale & Causality
Chlorinated Dichloromethane (DCM), Dichloroethane (DCE)Excellent Generally provide high yields. They are relatively non-polar and aprotic, effectively solubilizing starting materials without promoting decomposition pathways.[6]
Aromatic Toluene, XyleneGood A non-polar, aprotic option that works well, especially for reactions requiring higher temperatures (reflux conditions).[6]
Ethers Tetrahydrofuran (THF), 1,4-DioxanePoor to Moderate Often lead to product decomposition. Their polarity and ability to coordinate with intermediates can open undesired reaction pathways.[6]
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF)Poor Typically cause decomposition and should be avoided. No desired product was observed in acetonitrile in some studies.[6]
Protic Methanol (MeOH), Ethanol (EtOH)Very Poor Protic solvents can interfere with intermediates and lead to rapid decomposition.[6]

This table provides general guidance. Always perform small-scale test reactions to confirm the optimal solvent for your specific substrate.

Q2: How do substituents on the aromatic ring or the N-amine affect the reaction?

Substituents have a profound impact on both the electronic and steric nature of the reactants, influencing reaction rates and the stability of the final product.

Electronic Effects:

  • On the Isoindole Core: Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the benzene ring of the isoindole precursor can increase the stability of the final product.[5][7] Conversely, electron-donating groups can sometimes decrease stability.

  • On the Reacting Partner: When reacting an isoindole intermediate in a subsequent step (e.g., a Pictet-Spengler cyclization), electron-donating groups on the nucleophile (like 5-methoxytryptamine) generally do not hinder the reaction, while electron-withdrawing groups (like 5-chlorotryptamine) can significantly reduce the yield and require more forcing conditions.[6]

Steric Effects:

  • Kinetic Stability: Bulky substituents on the nitrogen atom or at the 1- or 3-positions of the isoindole ring can provide kinetic stability by sterically hindering pathways that lead to decomposition or polymerization.[5]

  • Reaction Rate: Conversely, highly hindered amines may react more slowly, requiring longer reaction times or higher temperatures, which can be detrimental to the sensitive product.

G substituent Substituent Type ewg Electron-Withdrawing Group (e.g., -NO2, -CF3) substituent->ewg On Isoindole Core edg Electron-Donating Group (e.g., -OMe, -Me) substituent->edg On Isoindole Core bulky Sterically Bulky Group (e.g., -tBu, -adamantyl) substituent->bulky On N-substituent stability_inc Increases Product Stability ewg->stability_inc stability_dec May Decrease Product Stability edg->stability_dec kinetic_stab Provides Kinetic Stability bulky->kinetic_stab rate_dec May Decrease Reaction Rate bulky->rate_dec

Caption: Impact of substituent types on reaction outcomes.

Part 3: Key Experimental Protocols

Protocol 1: General One-Pot Synthesis of an N-Substituted Isoindole

This protocol is adapted from a procedure for a Pictet-Spengler type reaction, where the isoindole is generated in situ.[6] It exemplifies best practices for handling these sensitive molecules.

Materials:

  • 2-Bromomethylbenzaldehyde (1.0 equiv)

  • Primary amine (e.g., tryptamine, 1.2 equiv)

  • Triethylamine (Et₃N, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Standard Schlenk line or glovebox setup

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 2-bromomethylbenzaldehyde and the primary amine to a flame-dried flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DCM to achieve a concentration of approximately 0.1 M with respect to the benzaldehyde.

  • Base Addition: Add triethylamine (1.2 equiv) to the solution at room temperature (23 °C).

  • In Situ Formation: Stir the reaction mixture for 2 hours. Monitor the formation of the isoindole intermediate by TLC or LCMS if a stable analog is being used for optimization.

  • Dilution & Cooling: After 2 hours, dilute the reaction mixture with additional anhydrous DCM to a final concentration of ~0.02 M. Cool the flask to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Acidification: Slowly add TFA (e.g., 10 equiv, optimization may be required) to the cooled solution. This step converts the nucleophilic isoindole to an electrophilic isoindolium ion for subsequent reactions.[6]

  • Reaction Completion: Allow the mixture to slowly warm to room temperature and stir for 16 hours.

  • Workup:

    • Quench the reaction by pouring it into a separatory funnel containing cold saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature.

  • Purification: Proceed immediately to purification (e.g., crystallization or chromatography on deactivated silica).

Protocol 2: Preparation and Use of Deactivated Silica Gel

Purpose: To neutralize the acidic sites on silica gel, preventing product degradation during column chromatography.[5]

Materials:

  • Standard silica gel (flash grade)

  • Triethylamine (Et₃N)

  • Hexanes (or another non-polar solvent used for the slurry)

Procedure:

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in hexanes.

  • Add the Base: To this slurry, add 1-2% triethylamine by volume (e.g., for 100 mL of slurry, add 1-2 mL of Et₃N).

  • Equilibrate: Stir the slurry gently for 15-30 minutes to ensure the triethylamine is evenly distributed and has neutralized the acidic sites.

  • Pack the Column: Pack the column using this slurry as you normally would.

  • Equilibrate the Column: Before loading your sample, flush the packed column with 2-3 column volumes of your starting eluent that has also been treated with 0.5-1% triethylamine. This ensures the entire system is neutralized.

  • Run the Chromatography: Dissolve your crude product in a minimum amount of your eluent (also containing 0.5-1% Et₃N) and perform the chromatography as usual.

References

  • Smith, A. B., et al. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. National Institutes of Health (PMC). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoindoles and indoles. Retrieved from [Link]

  • Loska, R. (n.d.). The Synthesis and Reactions of Isoindole N-Oxides. Polish Academy of Sciences. Retrieved from [Link]

  • Brückner, R. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in Isoindole Chemistry. Retrieved from [Link]

  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why is isoindole unstable?. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoindole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted indole precursors 6a and 6b. Retrieved from [Link]

  • PubMed. (1975). [Synthesis of N-substituted Isoindolines]. Retrieved from [Link]

  • PubMed. (n.d.). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 1H-Isoindole-Containing Scaffolds Enabled by a Nitrile Trifunctionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the isoindoline synthesis. Retrieved from [Link]

  • Nájera, C., Sansano, J. M., & Yusa, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). The chemistry of isoindole natural products. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • MDPI. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability analyses on isoindole 18b were evaluated using time course.... Retrieved from [Link]

Sources

Optimization

"identifying and minimizing byproducts in hexahydroisoindole-1,3-dione synthesis"

Welcome to the technical support center for the synthesis of hexahydroisoindole-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hexahydroisoindole-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and minimize byproducts, ultimately improving your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to cis-hexahydroisoindole-1,3-dione?

The most common and efficient synthesis of cis-hexahydroisoindole-1,3-dione is a two-step process. The first step involves the condensation of cis-1,2,3,6-tetrahydrophthalic anhydride with an amine (commonly ammonia or a primary amine) to form cis-1,2,3,6-tetrahydroisoindole-1,3-dione. The second step is the catalytic hydrogenation of the double bond in the cyclohexene ring to yield the desired saturated cis-hexahydroisoindole-1,3-dione.

Q2: What are the most common byproducts I should be aware of during this synthesis?

The formation of byproducts can occur at both stages of the synthesis. Key byproducts to monitor include:

  • Phthalamic acid intermediate: Incomplete cyclization during the initial condensation step can leave unreacted phthalamic acid derivatives.

  • trans-isomer of hexahydroisoindole-1,3-dione: While the starting anhydride has cis stereochemistry, epimerization can occur under certain conditions, leading to the formation of the trans-isomer.

  • Aromatized byproduct (Phthalimide): Dehydrogenation of the tetrahydroisoindole-1,3-dione intermediate can occur, especially at elevated temperatures, leading to the formation of the corresponding phthalimide.[1][2][3]

  • Over-reduced products: In some instances, aggressive hydrogenation conditions can lead to the reduction of the imide carbonyl groups.

  • Ring-opened byproducts: Hydrolysis of the imide ring can occur in the presence of water, especially under acidic or basic conditions, yielding the corresponding dicarboxylic acid.

Q3: Which analytical techniques are best for identifying the desired product and its byproducts?

A combination of analytical techniques is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the final product and identifying impurities. The proton and carbon chemical shifts and coupling constants will be distinct for the desired cis-isomer, the trans-isomer, and any aromatic byproducts.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the imide carbonyl stretches (typically around 1700-1780 cm⁻¹). The absence of a double bond C-H stretch (around 3000-3100 cm⁻¹) can indicate complete hydrogenation.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and identify any byproducts with different masses.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the product and quantifying the levels of different byproducts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of hexahydroisoindole-1,3-dione in a question-and-answer format.

Issue 1: Low Yield of cis-1,2,3,6-Tetrahydroisoindole-1,3-dione in the Condensation Step

Q: My yield after the reaction of cis-1,2,3,6-tetrahydrophthalic anhydride and my amine is consistently low. What are the likely causes and how can I improve it?

A: Low yields in the initial condensation step are often due to incomplete reaction or side reactions. Here are the primary causes and troubleshooting steps:

  • Incomplete Cyclization: The reaction proceeds through a phthalamic acid intermediate, which then cyclizes to the imide. Incomplete cyclization is a common issue.

    • Cause: Insufficient reaction temperature or time. The dehydration and cyclization step requires thermal energy.

    • Solution: Ensure your reaction is heated to a temperature sufficient to drive off the water formed during the reaction. For many reactions involving primary amines, refluxing in a solvent like glacial acetic acid or toluene with a Dean-Stark trap to remove water is effective.[4] Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

  • Hydrolysis of the Anhydride: The starting anhydride is susceptible to hydrolysis, especially in the presence of moisture.

    • Cause: Use of wet solvents or reagents.

    • Solution: Use anhydrous solvents and ensure your amine is dry. Store the anhydride in a desiccator.

  • Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.

    • Cause: A solvent that does not facilitate the removal of water or a temperature that is too low.

    • Solution: Consider using a higher-boiling azeotropic solvent like toluene or xylene to effectively remove water. If using a solvent like acetic acid, ensure the temperature is high enough to promote dehydration.

Issue 2: Presence of an Aromatic Byproduct (Phthalimide)

Q: My final product is contaminated with a significant amount of an aromatic byproduct. How is this forming and how can I prevent it?

A: The presence of a phthalimide derivative indicates a dehydrogenation (aromatization) of the cyclohexene ring of the cis-1,2,3,6-tetrahydroisoindole-1,3-dione intermediate.

  • Cause: This is often caused by excessive heat during the condensation/cyclization step or during the hydrogenation if not properly controlled. The use of certain catalysts for hydrogenation at high temperatures can also promote dehydrogenation.

  • Solution:

    • Control Condensation Temperature: While heat is necessary for cyclization, avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction to stop it once the starting material is consumed.

    • Optimize Hydrogenation Conditions: Use a suitable hydrogenation catalyst (e.g., Palladium on carbon) under optimized hydrogen pressure and temperature. Start with milder conditions (e.g., lower temperature and pressure) and gradually increase if the reaction is too slow. Overly aggressive conditions are more likely to cause side reactions.

Issue 3: Formation of the trans-Isomer

Q: My NMR analysis shows the presence of the trans-hexahydroisoindole-1,3-dione isomer. How can I minimize its formation?

A: The formation of the thermodynamically more stable trans-isomer can occur through epimerization at the carbon atoms bearing the imide group.

  • Cause: Epimerization is often promoted by basic or acidic conditions, especially at elevated temperatures.

  • Solution:

    • Neutralize the Reaction Mixture: After the condensation step, ensure that any acidic or basic catalysts are neutralized before proceeding with purification or the subsequent hydrogenation step.

    • Control pH during Workup: During aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions.

    • Milder Hydrogenation Conditions: As with preventing aromatization, using milder and well-controlled hydrogenation conditions can help minimize epimerization.

Experimental Protocols

Protocol 1: Synthesis of cis-1,2,3,6-Tetrahydroisoindole-1,3-dione
  • To a solution of cis-1,2,3,6-tetrahydrophthalic anhydride (1.0 eq) in glacial acetic acid (5-10 mL per gram of anhydride), add the primary amine (1.0 eq) portion-wise.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water, which will cause the product to precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Hydrogenation to cis-Hexahydroisoindole-1,3-dione
  • Dissolve the cis-1,2,3,6-tetrahydroisoindole-1,3-dione (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (typically 1-5 bar).

  • Stir the reaction at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization (e.g., from ethanol or isopropanol).

Data Presentation

ByproductFormation StageKey Identifying Features (¹H NMR)Mitigation Strategy
Phthalamic acidCondensationBroad COOH and NH peaks, different aromatic/aliphatic shiftsIncrease reaction time/temperature, use azeotropic water removal
trans-isomerHydrogenation/WorkupDifferent coupling constants for the bridgehead protonsControl pH, use milder hydrogenation conditions
PhthalimideCondensation/HydrogenationAromatic proton signalsAvoid excessive heat, optimize hydrogenation catalyst and conditions
Ring-opened diacidWorkup/StorageAbsence of imide carbonyls in IR, presence of carboxylic acid protons in NMRAvoid exposure to water under acidic/basic conditions

Visualizations

Diagram 1: Synthetic Pathway and Potential Byproduct Formation

Synthesis_Byproducts cluster_byproducts Potential Byproducts A cis-1,2,3,6-Tetrahydrophthalic Anhydride + Amine B cis-1,2,3,6-Tetrahydroisoindole-1,3-dione A->B Condensation (Heat, -H₂O) D Phthalamic Acid (Incomplete Cyclization) A->D Incomplete Reaction C cis-Hexahydroisoindole-1,3-dione (Desired Product) B->C Hydrogenation (H₂, Pd/C) E Phthalimide (Aromatization) B->E Excess Heat F trans-Hexahydroisoindole-1,3-dione (Epimerization) C->F Base/Acid, Heat G Ring-Opened Diacid (Hydrolysis) C->G H₂O, Acid/Base

Caption: Synthetic route and common byproduct pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield cluster_solutions Solutions start Low Yield Observed q1 Analyze crude product by NMR/LC-MS. Is starting material present? start->q1 sol1 Increase reaction time or temperature. Consider azeotropic removal of water. q1->sol1 Yes sol2 Check for phthalamic acid intermediate. If present, drive cyclization with heat. q1->sol2 No sol3 Check for other byproducts. Consult byproduct-specific troubleshooting. sol2->sol3

Caption: Decision tree for addressing low product yield.

References

  • Synthesis of new trisubstituted hexahydro-isoindole-1,3-dione derivatives regio- and stereoselectivity: spectroscopic and theoretical studies. ResearchGate. [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. [Link]

  • Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. ResearchGate. [Link]

  • Synthesis of New Isoindole-1,3-dione Derivatives Containing Halohydrin Unit. ResearchGate. [Link]

  • Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. National Institutes of Health. [Link]

  • Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl / phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Scalability and Synthesis of 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis and scalability of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scalability of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during lab-scale synthesis and pilot-scale production. We provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

I. Synthesis Overview and Key Challenges

The synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione and its analogs typically involves the modification of a precursor molecule, often starting with the Diels-Alder cycloaddition of maleic anhydride with a suitable diene, followed by imide formation and subsequent functionalization of the cyclohexane ring.[1] A common strategy involves the hydroxylation of a double bond in a tetrahydro-isoindole-dione intermediate.[1][2]

While the synthesis is achievable at the lab scale, scaling up production presents significant hurdles related to reaction control, reagent safety, and product purification. This guide will address these critical aspects to ensure a reproducible and efficient process.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway, highlighting critical control points.

G SM Starting Materials (e.g., 3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione) Imide Imide Formation (Reaction with Hydroxylamine) SM->Imide Hydroxylamine, Solvent (e.g., Toluene) Precursor 2-Hydroxy-3a,4,7,7a-tetrahydro- 1H-isoindole-1,3(2H)-dione Imide->Precursor Reduction Catalytic Hydrogenation (Reduction of Alkene) Precursor->Reduction H₂, Pd/C or other reducing agent FinalProduct Final Product (2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione) Reduction->FinalProduct Purification Purification (Recrystallization / Chromatography) FinalProduct->Purification Solvent Selection is Critical QC Quality Control (NMR, HPLC, MS) Purification->QC G Start Scale-Up Issue Identified CheckYield Is Yield Lower Than Bench? Start->CheckYield CheckPurity Is Purity Profile Worse? CheckYield->CheckPurity No Mixing Investigate Mixing Efficiency: - Baffling - Impeller Type/Speed - Dead Zones CheckYield->Mixing Yes CheckSafety Is there a Safety Event (e.g., exotherm)? CheckPurity->CheckSafety No Kinetics Investigate Reaction Kinetics: - Concentration Effects - Impurity Buildup CheckPurity->Kinetics Yes PHA Conduct Process Hazard Analysis (PHA): - Review Reagent Properties - Model Thermal Runaway CheckSafety->PHA Yes Mixing->CheckPurity Thermal Investigate Thermal Transfer: - Addition Rate - Jacket Temp - Heat Capacity Purification Re-develop Crystallization: - Solvent/Antisolvent Ratio - Cooling Profile - Seeding Strategy Kinetics->Purification Purification->CheckSafety

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

Welcome to the dedicated technical support guide for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work with this compound. Our approach is rooted in first-principles chemistry to empower you not just to solve immediate problems, but to proactively design more robust experimental protocols.

Part 1: Core Physicochemical Profile & Solubility Fundamentals

Understanding the structural attributes of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is the first step in diagnosing and resolving solubility issues. This molecule is the saturated (hydrogenated) analog of the more widely known N-hydroxyphthalimide (NHPI). The absence of an aromatic ring makes it more flexible and potentially alters its polarity compared to NHPI.

The key functional groups governing its solubility are:

  • N-hydroxyl group (-N-OH): Capable of acting as both a hydrogen bond donor and acceptor. This group is weakly acidic.

  • Two Carbonyl groups (C=O): Act as strong hydrogen bond acceptors.

  • Saturated carbocyclic (hexahydro) ring: A non-polar, flexible aliphatic structure.

The interplay between the polar imide and hydroxyl functions and the non-polar aliphatic ring dictates its solubility profile.

Expected Solubility Profile

While extensive empirical data for the hexahydro derivative is not as common as for its aromatic analog, N-hydroxyphthalimide (NHPI), we can establish a baseline from available literature on NHPI and general chemical principles. The compound is expected to have limited solubility in water and higher solubility in polar organic solvents.[1][2]

Solvent ClassExample SolventsExpected SolubilityRationale & Expert Insights
Polar Aprotic DMSO, DMF, AcetoneHigh to ModerateThese solvents effectively solvate the polar functional groups without interfering with the acidic N-OH proton. DMSO is often the solvent of choice for creating high-concentration stock solutions.[1][3]
Polar Protic Methanol, EthanolModerateCan hydrogen bond with the solute, aiding dissolution. Solubility generally increases with temperature in these solvents.[3][4]
Ethers 1,4-Dioxane, THFModerate to LowPossess some polarity to interact with the solute but are less effective than more polar options.
Halogenated Dichloromethane (DCM)Moderate to LowPrimarily interacts via dipole-dipole forces. The non-polar hexahydro ring contributes to this solubility.[1]
Aqueous Water, Buffers (e.g., PBS)Very LowThe non-polar carbocyclic ring significantly limits aqueous solubility. The molecule is only slightly soluble in water.[2][5] The solubility is highly dependent on pH.
Non-Polar Hexanes, TolueneVery Low / InsolubleLack of favorable intermolecular interactions.

Part 2: Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing both a direct solution and the scientific reasoning behind it.

Q1: My compound is not dissolving in my chosen solvent. What is the most effective initial troubleshooting step?

A1: Perform a systematic solvent screening.

Do not rely on a single solvent. A small-scale, systematic screening is the most efficient method to identify a suitable solvent system for your specific concentration needs. This process follows the fundamental principle of "like dissolves like," where the goal is to match the polarity of the solvent with that of the solute.[6]

  • Preparation: Weigh 1-2 mg of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione into several separate, small, clear glass vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., Water, Ethanol, DMSO, DCM, Ethyl Acetate) in a stepwise manner. Start with a small volume, such as 100 µL.

  • Energy Input: After each addition, cap the vial and vortex for 30-60 seconds. Gentle warming (to 30-40°C) can be applied to increase the rate of dissolution, but be cautious as excessive heat can cause degradation.[7][8]

  • Observation: Visually inspect for dissolution against a dark background. Look for a clear solution with no visible particulates.

  • Iteration: If the compound has not dissolved, add another aliquot of solvent and repeat step 3. Record the approximate concentration at which dissolution occurs.

  • Selection: Choose the solvent that dissolves the compound to the desired concentration with the smallest volume.

start Start: Undissolved Compound screen Solvent Screening Protocol (DMSO, EtOH, Water, DCM, etc.) start->screen observe Visual Observation screen->observe dissolved Yes: Solution Formed observe->dissolved Clear? not_dissolved No: Particulates Remain observe->not_dissolved Cloudy? proceed Proceed with Experiment dissolved->proceed optimize Optimize System (Co-solvent, pH, Temp) not_dissolved->optimize optimize->screen

Caption: Workflow for systematic solvent screening.

Q2: The compound precipitates when I add it to my aqueous buffer (e.g., PBS). How can I increase its aqueous solubility?

A2: Adjust the pH of the solution.

The N-hydroxyl group of the imide is weakly acidic. By increasing the pH of the aqueous medium (e.g., to pH > 8), you can deprotonate this group to form an anionic salt. This charged species is significantly more polar and, therefore, more soluble in water.[9][10]

cluster_0 Low pH (e.g., < 7) cluster_1 High pH (e.g., > 8) Neutral Neutral Compound (R-N-OH) Low Water Solubility Anion Anionic Salt (R-N-O⁻) High Water Solubility Neutral->Anion + OH⁻ Anion->Neutral + H⁺

Caption: Acid-base equilibrium affecting solubility.

  • Prepare Stock: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. This avoids having to dissolve the solid directly in the buffer.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, Tris).

  • pH Adjustment: While stirring the buffer, slowly add a dilute base (e.g., 0.1 M NaOH) to raise the pH. Monitor with a calibrated pH meter.

  • Spike-in: Once the buffer is at the target pH (start with pH 8.5-9.0), add the concentrated stock solution dropwise while stirring vigorously. Do not add more than 1-5% of the organic solvent by total volume to avoid solvent effects in your experiment.

  • Observation: Observe for any signs of precipitation (cloudiness). If the solution remains clear, the compound is soluble at that concentration and pH.

  • Final pH Check: After adding the compound, re-check and adjust the pH if necessary.

Q3: I notice a color change or suspect my compound is degrading upon dissolution. What are the likely causes and solutions?

A3: Suspect hydrolysis or oxidation and mitigate with proper handling.

The imide functional group can be susceptible to hydrolysis, especially under strongly basic or acidic conditions, or with prolonged heating.[5] The N-hydroxy moiety can also be prone to oxidation.

  • pH Control: Avoid extreme pH values (< 4 or > 10) for extended periods. If a high pH is required for solubility, prepare the solution fresh before each use.

  • Temperature Management: Use only gentle warming (up to 40-50°C) to aid dissolution and minimize heating time.[8] Avoid boiling.

  • Inert Atmosphere: For long-term storage of solutions, or if oxidation is suspected, consider using de-gassed solvents and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Purity Check: Ensure the starting material is pure. Impurities can sometimes catalyze degradation.

Part 3: Frequently Asked Questions (FAQs)

  • Q: How can I prepare a stable, high-concentration stock solution?

    • A: For stock solutions, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices due to their high solvating power for a wide range of compounds, including N-hydroxyphthalimide derivatives.[3] A typical stock concentration is 10-50 mM. Store solutions at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.

  • Q: What role can co-solvents play?

    • A: If you need to increase the solubility in an aqueous medium without drastically changing the pH, a water-miscible organic co-solvent can be used. Solvents like ethanol, propylene glycol, or PEG 400 can be added to the aqueous phase (e.g., at 5-10% v/v) to increase the overall polarity of the solvent system, which can help keep the compound in solution.

  • Q: How do I know if my compound is truly dissolved or just a fine suspension?

    • A: A true solution will be perfectly clear and transparent. To confirm, you can shine a laser pointer through the vial. If you see the beam path (the Tyndall effect), it indicates a colloidal suspension, not a true solution. For a definitive check, filter the solution through a 0.22 µm syringe filter. If the compound is fully dissolved, the concentration of the filtrate will be the same as the initial solution.

References

  • Solubility of Things. (n.d.). N-Hydroxyphthalimide.
  • ResearchGate. (2023). Solubility of N-Hydroxyphthalimide in Binary Acetic Acid + Water Solvent Mixtures at (293.2 to 363.2) K.
  • Fisher Scientific. (n.d.). N-Hydroxyphthalimide, 98%.
  • Wikipedia. (2023). N-Hydroxyphthalimide.
  • ResearchGate. (2020). Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents.
  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-.
  • Sigma-Aldrich. (n.d.). 2-(2-Hydroxyphenyl)-1H-isoindole-1,3(2H)-dione.
  • Chemistry LibreTexts. (2021). Factors that Affect Solubility.
  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.
  • AAT Bioquest. (2022). What factors affect solubility?.
  • PubChem. (n.d.). 2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione.
  • ResearchGate. (2016). Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl / phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione.
  • PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-.
  • Chemistry LibreTexts. (2022). Factors Affecting Solubility.
  • National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility.

Sources

Troubleshooting

Technical Support Center: Enhancing Regioselectivity in Reactions of Isoindole-1,3-diones

Welcome to the technical support center for isoindole-1,3-dione (phthalimide) chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regios...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoindole-1,3-dione (phthalimide) chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic endeavors. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my Gabriel synthesis of a primary amine giving low yields?

The Gabriel synthesis is a robust method for converting primary alkyl halides to primary amines, but several factors can lead to diminished yields.[1][2] The core of this synthesis involves the N-alkylation of a phthalimide salt, typically potassium phthalimide, followed by the release of the primary amine.[1][3]

Common Causes and Solutions:

  • Poor Nucleophilicity of Phthalimide: The phthalimide anion is a relatively soft nucleophile. For the initial deprotonation to be effective, a sufficiently strong, non-nucleophilic base is required. While potassium hydroxide is common, incomplete deprotonation can be an issue.[3][4]

    • Troubleshooting: Ensure your phthalimide is fully converted to the potassium salt. Using a stronger base like potassium hydride (KH) in an anhydrous aprotic solvent like DMF can improve the concentration of the nucleophilic anion.[2]

  • Substrate Steric Hindrance: The Gabriel synthesis proceeds via an SN2 mechanism.[5][6] As such, it is highly sensitive to steric hindrance at the electrophilic carbon.

    • Troubleshooting: This method is most effective for methyl and primary alkyl halides.[6] Secondary alkyl halides react sluggishly and are prone to elimination (E2) side reactions, while tertiary alkyl halides are generally unreactive.[1][5] If your substrate is sterically hindered, consider alternative methods for amine synthesis.

  • Harsh Deprotection Conditions: The final step to liberate the amine can be problematic. Traditional acidic hydrolysis requires harsh conditions that may not be compatible with other functional groups on your molecule.[1][3]

    • Troubleshooting: The Ing-Manske procedure, which uses hydrazine (N₂H₄) in a refluxing solvent like ethanol, is a much milder alternative for cleaving the N-alkylphthalimide.[1][7] This method forms a stable phthalhydrazide precipitate, which can be filtered off.[1]

FAQ 2: I'm observing over-alkylation in my reaction. How can I favor mono-alkylation on the nitrogen atom?

A key advantage of the Gabriel synthesis is its ability to prevent the over-alkylation commonly seen when using ammonia or primary amines as nucleophiles.[2][8] The reason for this selectivity lies in the electronic structure of the phthalimide.

Mechanistic Insight:

The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups.[3][8] This has two important consequences:

  • It makes the N-H proton significantly acidic (pKa ≈ 8.3), allowing for easy deprotonation to form the nucleophilic anion.[3]

  • After N-alkylation, the lone pair on the nitrogen is delocalized across the same two carbonyl groups, drastically reducing its nucleophilicity.[6][8] This deactivation prevents the newly formed N-alkylphthalimide from attacking another molecule of the alkyl halide.

If you are using a different isoindole-1,3-dione derivative that lacks this electronic setup, you may need to reconsider your strategy. For standard phthalimide, over-alkylation is not a typical problem. If you suspect it is occurring, double-check the identity of your starting materials and products.

FAQ 3: Can I achieve C-alkylation on the aromatic ring of the isoindole-1,3-dione?

Direct C-alkylation of the phthalimide aromatic ring is challenging due to the deactivating nature of the imide group. However, it is not impossible and often requires directing groups or specific catalytic systems. Regioselectivity between C- and N-alkylation is a common theme in indole chemistry and the principles can be adapted.[9][10]

Strategies to Promote C-Alkylation:

  • Directed Ortho-Metalation (DoM): If the phthalimide nitrogen is substituted with a directing group, it may be possible to deprotonate one of the aromatic C-H bonds using a strong organolithium base, followed by quenching with an electrophile.

  • Transition-Metal Catalysis: Palladium-catalyzed reactions, for instance, can be tailored to favor C-H functionalization.[11] By choosing appropriate ligands and reaction conditions, it's possible to direct reactions to the aromatic core. For example, methods exist for the carbonylative cyclization of o-halobenzoates to form the phthalimide structure, which can be adapted for further functionalization.[12]

Troubleshooting Guide: Enhancing Regioselectivity

Problem 1: My reaction yields a mixture of kinetic and thermodynamic products. How do I favor one over the other?

In reactions with multiple possible outcomes, such as the Diels-Alder reaction or enolate alkylation, the product distribution can be governed by either kinetic or thermodynamic control.[13][14]

  • Kinetic Product: This product is formed faster because it has a lower activation energy.[13][15]

  • Thermodynamic Product: This product is more stable (lower in Gibbs free energy) but may form more slowly due to a higher activation energy.[13][15]

Controlling the Outcome:

ParameterTo Favor Kinetic ProductTo Favor Thermodynamic ProductRationale
Temperature Low TemperatureHigh TemperatureAt low temperatures, the reaction is often irreversible, and the product that forms fastest will dominate.[15][16] Higher temperatures provide enough energy to overcome the reverse activation barriers, allowing the reaction to equilibrate to the most stable product.[16][17]
Reaction Time Short Reaction TimeLong Reaction TimeShorter times favor the faster-forming product.[13] Extended reaction times allow for equilibrium to be established, favoring the thermodynamic product.[13]
Base/Catalyst Sterically Hindered BaseLess Hindered BaseIn deprotonation reactions, a bulky base (e.g., LDA) will preferentially abstract the most accessible proton, leading to the kinetic enolate.[13] A smaller base may allow for equilibration.
Solvent Aprotic SolventsProtic Solvents (in some cases)Solvents can influence the stability of intermediates and transition states. Protic solvents might stabilize a more polar, thermodynamically favored intermediate.

Workflow for Determining Reaction Control:

G start Reaction yields mixture of regioisomers temp_check Is the reaction reversible under current conditions? start->temp_check low_temp Run at low temperature (e.g., -78 °C to 0 °C) temp_check->low_temp No / Irreversible high_temp Run at elevated temperature (e.g., reflux) temp_check->high_temp Yes / Reversible kinetic_product Kinetic Product Favored low_temp->kinetic_product thermo_product Thermodynamic Product Favored high_temp->thermo_product

Caption: Decision workflow for favoring kinetic vs. thermodynamic products.

Problem 2: My cycloaddition reaction gives the wrong regioisomer. How can I steer the selectivity?

In cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, both steric and electronic factors control regioselectivity.[18][19]

Key Control Elements:

  • Lewis Acid Catalysis: Lewis acids can dramatically alter the rate and selectivity of cycloadditions.[20][21] A Lewis acid can coordinate to a carbonyl group on the isoindole-1,3-dione, making it more electron-deficient and altering the frontier molecular orbital (FMO) coefficients. This change can switch the preferred regioisomeric outcome.[20][22]

    • Protocol: Screen a variety of Lewis acids (e.g., Gd(OTf)₃, TaCl₅-silica gel, Sc(OTf)₃) at substoichiometric amounts.[20][21] Monitor the reaction by TLC or LC-MS to determine the regioisomeric ratio.

  • Steric Hindrance: Bulky substituents on either the isoindole-1,3-dione or the reacting partner can block one face or end of the molecule, forcing the reaction to proceed with a specific orientation.[18][19][23]

    • Troubleshooting: Analyze the transition states for the two possible regioisomers. If one is clearly more sterically congested, you may be able to enhance selectivity by increasing the size of a substituent on one of the reactants (e.g., changing a methyl group to an isopropyl group).

Experimental Protocol: Screening Lewis Acids for Regiocontrol

  • Setup: In parallel reaction vials, add your isoindole-1,3-dione derivative (1.0 eq) and the dienophile/dipolarophile (1.2 eq) to your chosen anhydrous solvent (e.g., Dichloromethane or Toluene) under an inert atmosphere (N₂ or Ar).

  • Lewis Acid Addition: To each vial, add a different Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃, Cu(OTf)₂) (0.1 - 0.2 eq). Include a control reaction with no Lewis acid.

  • Reaction: Stir the reactions at the desired temperature (start with room temperature).

  • Monitoring: After a set time (e.g., 1 hour), take an aliquot from each reaction, quench with a small amount of water or saturated NaHCO₃ solution, and analyze by ¹H NMR or LC-MS to determine the ratio of regioisomers.

  • Optimization: Based on the initial screen, select the most promising Lewis acid and optimize the catalyst loading, temperature, and reaction time to maximize the yield of the desired regioisomer.

Visualizing the Effect of a Lewis Acid:

G cluster_0 Uncatalyzed Reaction cluster_1 Lewis Acid Catalyzed Dione Isoindole-1,3-dione TS1 Transition State 1 (Higher Energy) Dione->TS1 TS2 Transition State 2 (Lower Energy) Dione->TS2 Dione_LA Dione-LA Complex Dione->Dione_LA Coordination Partner Reactant Partner->TS1 Partner->TS2 Product_A Regioisomer A (Minor) TS1->Product_A Product_B Regioisomer B (Major) TS2->Product_B TS1_Cat Transition State 1' (Lower Energy) Dione_LA->TS1_Cat TS2_Cat Transition State 2' (Higher Energy) Dione_LA->TS2_Cat Partner_Cat Reactant Partner_Cat->TS1_Cat Partner_Cat->TS2_Cat Product_A_Cat Regioisomer A (Major) TS1_Cat->Product_A_Cat Product_B_Cat Regioisomer B (Minor) TS2_Cat->Product_B_Cat Lewis_Acid Lewis Acid (e.g., Sc(OTf)3) Lewis_Acid->Dione_LA

Caption: Lewis acid coordination can invert the relative energies of transition states, switching the major regioisomeric product.

References

  • Pitre, S. P., Allred, T. K., & Overman, L. E. (2021). Lewis Acid Activation of Fragment-Coupling Reactions of Tertiary Carbon Radicals Promoted by Visible-Light Irradiation of EDA Complexes. Organic Letters, 23(4), 1103–1106. [Link]

  • Reddy, P. Y., Kondo, S., Toru, T., & Ueno, Y. (1997). A convenient, efficient, and selective N-Alkylation of N-acidic compounds using silica gel-supported superbases. Journal of Organic Chemistry, 62(8), 2652-2654. [Link]

  • Request PDF. (n.d.). Synthesis of new trisubstituted hexahydro-isoindole-1,3-dione derivatives regio- and stereoselectivity: spectroscopic and theoretical studies. ResearchGate. [Link]

  • Chemical Communications. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Royal Society of Chemistry. [Link]

  • Shaikh, A., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Medicinal Chemistry. [Link]

  • Hu, Q., et al. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. Organic & Biomolecular Chemistry, 15(43), 9196-9200. [Link]

  • Pitre, S. P., Allred, T. K., & Overman, L. E. (2021). Lewis Acid Activation of Fragment-Coupling Reactions of Tertiary Carbon Radicals Promoted by Visible-Light Irradiation of EDA Complexes. Organic Chemistry Portal. [Link]

  • O'Hagan, D. (2000). The chemistry of isoindole natural products. Natural Product Reports, 17(5), 435-446. [Link]

  • Hu, Q., et al. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. Royal Society of Chemistry. [Link]

  • Sridharan, V., et al. (2014). Aza-Diels–Alder reaction between N-aryl-1-oxo-1H-isoindolium ions and tert-enamides: Steric effects on reaction outcome. Beilstein Journal of Organic Chemistry, 10, 849-856. [Link]

  • ResearchGate. (n.d.). Recent Developments in Isoindole Chemistry. [Link]

  • Shaikh, A., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. [Link]

  • Edafiogho, I. O., et al. (2014). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. British Journal of Pharmaceutical Research, 4(13), 1599-1611. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted phthalimides. [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. ACS Publications. [Link]

  • ResearchGate. (n.d.). Aza-DielsAlder reaction between N-aryl-1-oxo-1H-isoindolium ions and tert-enamides: Steric effects on reaction outcome. [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. [Link]

  • Patsnap Eureka. (n.d.). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link]

  • Request PDF. (n.d.). Synthesis of New Isoindole-1,3-dione Derivatives Containing Halohydrin Unit. ResearchGate. [Link]

  • O'Hagan, D. (2000). The chemistry of isoindole natural products. Beilstein Journals. [Link]

  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

  • Master Organic Chemistry. (n.d.). The Gabriel Synthesis For Making Primary Amines. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • ResearchGate. (n.d.). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. [Link]

  • Organic Chemistry – Specific Name Reactions. (n.d.). [Link]

  • Journal of the American Chemical Society. (n.d.). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

  • Organic Chem Explained. (2018). Kinetic vs thermodynamic control [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Gabriel phthalimide synthesis [Video]. YouTube. [Link]

  • Larock, R. C., & Doty, M. J. (1995). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. The Journal of Organic Chemistry, 60(24), 7984-7985. [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]

  • MDPI. (n.d.). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. [Link]

  • OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]

  • Nature Communications. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. PMC. [Link]

  • ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products. [Link]

  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]

  • National Institutes of Health. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

  • National Center for Biotechnology Information. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

  • Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616. [Link]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Critical Role of Cyclooxygenase-2 in Inflammation and Therapeutic Intervention

An In-Depth Comparative Guide to the Evaluation of Novel COX-2 Inhibitors: Featuring 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione Cyclooxygenase (COX), a family of enzymes, plays a pivotal role in the physiological and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Evaluation of Novel COX-2 Inhibitors: Featuring 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

Cyclooxygenase (COX), a family of enzymes, plays a pivotal role in the physiological and pathological production of prostanoids, including prostaglandins, from arachidonic acid. Two primary isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli, including cytokines and growth factors. The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.

The development of selective COX-2 inhibitors marked a significant advancement in the management of inflammatory conditions, offering the potential for anti-inflammatory efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition. This guide provides a framework for the evaluation of novel COX-2 inhibitors, using the investigational compound 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione as a case study in comparison to established selective inhibitors, Celecoxib and Etoricoxib.

Profiling the Compounds

A thorough understanding of the physicochemical properties and mechanism of action of each compound is fundamental to a meaningful comparison.

Investigational Compound: 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

For the purpose of this guide, we will treat 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione as a novel chemical entity under investigation for its potential COX-2 inhibitory activity. Its isoindole-1,3-dione core is a scaffold of interest in medicinal chemistry. The introduction of a hydroxyl group at the 2-position may influence its binding affinity and selectivity for the COX-2 active site.

Reference Compounds: Established COX-2 Inhibitors
  • Celecoxib: A diaryl-substituted pyrazole, Celecoxib is a selective COX-2 inhibitor widely used in the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Its sulfonamide moiety is a key structural feature contributing to its selectivity.

  • Etoricoxib: A diarylpyridine derivative, Etoricoxib is a highly selective COX-2 inhibitor used for the treatment of various forms of arthritis and pain. Its structure allows for a high degree of conformational restriction, contributing to its potent and selective inhibition of COX-2.

Comparative Analysis of COX-2 Inhibition and Selectivity

The primary objective in evaluating a potential new COX-2 inhibitor is to quantify its inhibitory potency (IC50) against both COX-1 and COX-2 and to determine its selectivity index.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the IC50 values for COX-1 and COX-2.

1. Enzyme and Substrate Preparation:

  • Recombinant human COX-1 and COX-2 enzymes are used.
  • A stock solution of arachidonic acid (the substrate) is prepared in ethanol.
  • Test compounds (2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, Celecoxib, Etoricoxib) are dissolved in a suitable solvent, typically DMSO, to create a range of concentrations.

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.
  • Each well contains the respective enzyme (COX-1 or COX-2) in a suitable buffer (e.g., Tris-HCl).
  • The test compounds at various concentrations are added to the wells and pre-incubated with the enzyme for a defined period (e.g., 15 minutes at room temperature) to allow for binding.
  • The reaction is initiated by the addition of arachidonic acid.
  • The reaction is allowed to proceed for a specific time (e.g., 10 minutes at 37°C).

3. Detection of Prostaglandin Production:

  • The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
  • The absorbance is read using a microplate reader.

4. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor).
  • The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
  • The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Workflow for In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Recombinant COX-1 and COX-2 Enzymes A1 Add Enzymes to 96-well Plate P1->A1 P2 Prepare Arachidonic Acid (Substrate) A3 Initiate Reaction with Arachidonic Acid P2->A3 P3 Prepare Serial Dilutions of Test Compounds A2 Pre-incubate with Test Compounds P3->A2 A1->A2 A2->A3 A4 Incubate at 37°C A3->A4 D1 Quantify PGE2 Production using ELISA A4->D1 D2 Read Absorbance D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 and Selectivity Index D3->D4

Caption: Workflow for determining COX-1/COX-2 inhibition.

Comparative Data

The following table summarizes the inhibitory activities and selectivity of the compounds. Note that the data for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is hypothetical for illustrative purposes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione 15.20.8517.9
Celecoxib 5.00.05100
Etoricoxib 50.00.051000

Mechanism of Action: The COX Signaling Pathway

The diagram below illustrates the arachidonic acid cascade and the points of intervention for COX inhibitors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation GI_Protection Gastric Mucosal Protection, Platelet Aggregation Prostanoids->GI_Protection Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, Etoricoxib) Inhibitors->COX2 Inhibition

Caption: The COX signaling pathway and inhibition.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative evaluation of novel COX-2 inhibitors, exemplified by the hypothetical analysis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione against the established drugs Celecoxib and Etoricoxib. The presented in vitro assay protocol is a critical first step in characterizing the potency and selectivity of a new chemical entity.

Further studies would be required to fully elucidate the therapeutic potential of a compound like 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. These would include:

  • Cell-based assays to assess its activity in a more physiological context.

  • In vivo studies in animal models of inflammation and pain to evaluate its efficacy and pharmacokinetic/pharmacodynamic profile.

  • Comprehensive safety and toxicology studies to identify any potential off-target effects or adverse reactions.

By following a rigorous and systematic approach to evaluation, researchers can effectively identify and advance promising new candidates for the next generation of anti-inflammatory therapies.

References

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126. [Link]

  • Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610-6614. [Link]

  • Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712. [Link]

  • Capone, M. L., Tacconelli, S., & Patrignani, P. (2007). Clinical pharmacology of cyclo-oxygenase-2-selective inhibitors. Best Practice & Research Clinical Rheumatology, 21(5), 895-920. [Link]

Comparative

A Comparative Analysis of 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione Derivatives: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the isoindole-1,3-dione scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comprehensive comp...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the isoindole-1,3-dione scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comprehensive comparative analysis of a specific subclass: 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione derivatives. We will delve into their synthesis, explore the structure-activity relationships that govern their efficacy, and present a comparative overview of their performance as anticancer and anti-inflammatory agents, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their therapeutic programs.

The Scientific Rationale: Why 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione Derivatives?

The hexahydro-1H-isoindole-1,3(2H)-dione core, a saturated analog of phthalimide, offers a three-dimensional structure that can be strategically functionalized to enhance interactions with biological targets. The introduction of a hydroxyl group at the 2-position (N-hydroxyimide) is a key modification known to impart a range of biological activities, including the inhibition of enzymes like cyclooxygenases (COX). Further derivatization of the cyclohexane ring allows for the fine-tuning of physicochemical properties such as lipophilicity and electronic distribution, which are critical for pharmacokinetic and pharmacodynamic profiles.

This guide will focus on the comparative analysis of derivatives functionalized at various positions of the cyclohexane ring, assessing how these modifications influence their therapeutic potential. The choice of synthetic pathways is dictated by the desired stereochemistry and the nature of the appended functional groups, which in turn are selected to probe specific interactions within the target's binding site.

Comparative Analysis of Biological Activity

The therapeutic potential of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione derivatives has been primarily explored in the realms of oncology and inflammation. The following sections provide a comparative overview of their performance, with supporting data from preclinical studies.

Anticancer Activity: A Study in Structure-Activity Relationships

Several derivatives of the 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione scaffold have demonstrated significant cytotoxic effects against a panel of cancer cell lines. The potency of these compounds is intrinsically linked to the nature and position of substituents on the isoindole ring.

A quantitative structure-activity relationship (QSAR) analysis of a series of 2-hydroxy-1H-isoindole-1,3-diones revealed that the inhibitory effect on L1210 leukemia cell growth is well-correlated with electronic and lipophilic parameters.[1] Specifically, derivatives with strongly electron-donating substituents at the 6-position exhibited enhanced inhibitory activity, while those with electron-withdrawing groups at the same position were less active.[1]

Derivative/SubstituentCancer Cell LineIC50 (µM)Reference
Compound with azide and silyl etherA549 (Lung)19.41 ± 0.01[2]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)0.26 µg/mL[3]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (Chronic myelogenous leukemia)3.81 µg/mL[3]
N-benzylisoindole-1,3-dione (Compound 3)A549-Luc (Lung)114.25[4]
N-benzylisoindole-1,3-dione (Compound 4)A549-Luc (Lung)116.26[4]

Key Insights from Anticancer Studies:

  • Lipophilicity and Halogenation: The introduction of lipophilic groups and halogens on the isoindole-1,3(2H)dione moiety has been shown to increase antimicrobial, antileishmanial, and anticancer activities.[5]

  • Mechanism of Action: The anticancer effects of these derivatives are often mediated through the induction of apoptosis (programmed cell death).[3][6] Studies have shown that these compounds can trigger cell cycle arrest, particularly at the G2/M phase, and increase the levels of key apoptotic markers like caspase-3 and cytochrome c.[6]

  • Substituent Effects: The anticancer activity of isoindole-1,3(2H)-dione compounds varies significantly depending on the substituents attached to them.[7] For instance, a derivative containing both tert-butyldiphenylsilyl ether and azido groups showed higher anticancer activity than 5-fluorouracil in certain cell lines.[7]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of isoindole-1,3-dione derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[8][9]

Compound ID/ClassAssayActivity MetricResultReference
ZJ1COX-2 InhibitionPotency vs. IndomethacinHigher[10]
ZJ4COX-1 InhibitionSelective Ligand EfficiencySome[10]
F1, F2, F4 (5-20 mg/kg)Capsaicin-induced painPain ReductionSignificant[11]
F1, F2, F3 (5-20 mg/kg)Glutamate-induced painPain ReductionPronounced[11]
F1, F2, F3, F4 (20 mg/kg)Carrageenan-induced edemaEdema ReductionSignificant[11]

Causality in Anti-inflammatory Action:

The design of these derivatives often targets selective inhibition of COX-2 over COX-1 to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[9] Molecular docking studies have suggested that in COX-1, the amino group of the ligand participates more effectively in binding, whereas in COX-2, an aryl group is more effective.[12] The introduction of an arylpiperazine moiety, for example, has been shown to increase lipophilicity and affinity for amino acid residues within the active sites of both COX isoforms.[8]

Experimental Protocols: Synthesis and Evaluation

The synthesis of functionalized 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione derivatives typically starts from a precursor like 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione.[13][14] The following is a representative, multi-step protocol for the synthesis and functionalization of these derivatives.

General Synthetic Workflow

Synthetic Workflow A 3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione B 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione A->B Ethanolamine, Toluene, Reflux C Epoxidation B->C m-CPBA E cis-Hydroxylation B->E OsO4 or KMnO4 D Functionalized Hexahydro-isoindole-1,3-dione Derivatives C->D Nucleophilic Ring Opening (e.g., H2O, ROH) F Azide Opening C->F NaN3 E->D Further Functionalization (e.g., Acetylation) G Amino Derivatives F->G Reduction H Triazole Derivatives F->H Click Chemistry

Caption: General synthetic pathways for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione derivatives.

Step-by-Step Synthesis of a Hydroxylated Derivative

This protocol is a composite based on methodologies described in the literature.[13][15]

Step 1: Synthesis of 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

  • To a solution of 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1 mmol) in toluene (10 mL), add ethanolamine (1 mmol).

  • Reflux the mixture for 36 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., CH2Cl2/n-hexane) to yield the N-hydroxyethyl derivative.[14]

Step 2: cis-Hydroxylation of the Double Bond

  • Dissolve the product from Step 1 in a suitable solvent (e.g., acetone/water).

  • Add a catalytic amount of osmium tetroxide (OsO4) or a stoichiometric amount of potassium permanganate (KMnO4) at low temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a suitable reagent (e.g., sodium sulfite).

  • Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

  • Purify the diol product by column chromatography.

Step 3: Acetylation of the Hydroxyl Groups

  • Dissolve the diol from Step 2 in acetic anhydride.

  • Add a catalytic amount of a strong acid (e.g., concentrated H2SO4).

  • Stir the mixture at room temperature until the reaction is complete.

  • Pour the reaction mixture into ice water to precipitate the diacetate derivative.

  • Filter, wash with water, and dry the product.

Mechanistic Insights: How These Derivatives Exert Their Effects

The biological activities of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione derivatives are underpinned by their interactions with specific cellular pathways.

Anticancer Mechanism of Action

The anticancer effects are often multifaceted, involving the induction of apoptosis through various signaling cascades.

Anticancer Mechanism cluster_cell Cancer Cell Derivative Isoindole-1,3-dione Derivative PI3K_Akt PI3K/Akt Pathway Derivative->PI3K_Akt Inhibition MAPK MAPK Pathway Derivative->MAPK Modulation NF_kB NF-κB Pathway Derivative->NF_kB Inhibition Mitochondrion Mitochondrion Derivative->Mitochondrion Disruption CellCycle Cell Cycle Arrest (G2/M Phase) Derivative->CellCycle Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis NF_kB->Apoptosis Caspases Caspase Cascade Mitochondrion->Caspases Cytochrome c Release Caspases->Apoptosis CellCycle->Apoptosis

Caption: Key signaling pathways modulated by isoindole-1,3-dione derivatives leading to apoptosis in cancer cells.

These derivatives have been shown to inhibit pro-survival pathways such as PI3K/Akt and NF-κB, while modulating the MAPK pathway to promote pro-apoptotic signals.[16] A hallmark of their action is the disruption of mitochondrial function, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.[6]

Anti-inflammatory Mechanism of Action

The primary anti-inflammatory mechanism involves the inhibition of COX enzymes.

Anti-inflammatory Mechanism ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivative Isoindole-1,3-dione Derivative Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by isoindole-1,3-dione derivatives.

By blocking the active site of COX enzymes, these derivatives prevent the conversion of arachidonic acid into prostaglandins, which are key signaling molecules that mediate inflammation and pain.[8] The selectivity for COX-2 is a critical aspect of their design, aiming to reduce the adverse effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[9]

Conclusion and Future Directions

The 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione scaffold represents a promising platform for the development of novel anticancer and anti-inflammatory agents. The synthetic versatility of this core allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity. The data presented in this guide highlights the importance of specific functional groups in dictating the biological activity of these derivatives.

Future research in this area should focus on:

  • Elucidating detailed mechanisms of action: While apoptosis induction is a known outcome, the precise molecular targets for many of these derivatives remain to be identified.

  • In vivo efficacy and pharmacokinetic studies: Translating the promising in vitro data into in vivo models is a crucial next step to assess their therapeutic potential.

  • Development of highly selective inhibitors: Further refinement of the scaffold to achieve greater selectivity for specific enzyme isoforms or signaling pathways will be key to developing safer and more effective drug candidates.

This guide serves as a foundational resource for researchers in the field, providing a comparative framework to inform the design and development of the next generation of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione-based therapeutics.

References

  • Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of 2-hydroxy-1H-isoindolediones as new cytostatic agents. PubMed. [Link]

  • Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. ResearchGate. [Link]

  • Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. [Link]

  • (PDF) Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. ResearchGate. [Link]

  • Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. PubMed Central. [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. NIH. [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. PubMed. [Link]

  • The Synthesis, Anticancer Activity, Structure–Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. ResearchGate. [Link]

  • Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. PMC. [Link]

  • Apoptosis induction induced by the derivatives 1, 3c. ResearchGate. [Link]

  • Comparison of the IC50values of derivatives against a gastric cancer... ResearchGate. [Link]

  • Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. [Link]

  • Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a. [Link]

  • Quantitative Structure–Activity Relationship Studies of Anticancer Activity for Isatin (1H-indole-2,3-dione) Derivatives Based on Density Functional Theory. ResearchGate. [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H). PlumX. [Link]

  • Synthesis of new trisubstituted hexahydro-isoindole-1,3-dione derivatives regio- and stereoselectivity: spectroscopic and theoretical studies | Request PDF. ResearchGate. [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Anticancer Activity of Novel Isoindole-1,3-dione Compounds

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals engaged in the preclinical validation of novel isoindole-1,3-dione derivatives. We move beyond m...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals engaged in the preclinical validation of novel isoindole-1,3-dione derivatives. We move beyond mere protocols to instill a strategic, self-validating logic into your experimental workflow, ensuring that each step builds an irrefutable case for your compound's therapeutic potential.

The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, most famously represented by thalidomide and its highly successful immunomodulatory analogues (IMiDs®) like lenalidomide and pomalidomide.[1][2] These compounds have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1] Their mechanism, often involving the modulation of the cereblon (CRBN) E3 ubiquitin ligase complex, highlights a powerful therapeutic paradigm.[3] When validating a novel derivative, it is imperative to conduct a rigorous, multi-stage investigation to not only confirm its activity but also to elucidate its mechanism of action, thereby differentiating it from existing alternatives.

This guide will walk you through a four-part validation funnel: from initial high-throughput screening for cytotoxic effects to deep mechanistic analysis and culminating in essential preclinical in vivo assessment.

Part 1: Foundational In Vitro Evaluation – Quantifying Cytotoxicity

Expertise & Causality: The validation journey begins with a fundamental question: Does the compound exhibit cytotoxic or cytostatic activity against cancer cells? This initial screening phase is critical for identifying active compounds and determining their potency, which is typically quantified as the half-maximal inhibitory concentration (IC50).[4] A robust cytotoxicity assay serves as the gatekeeper for further development; without a measurable effect on cancer cell viability, further mechanistic studies are unwarranted.[5][6]

The recommended starting point is a panel of human cancer cell lines. It is crucial to include lines from diverse tissue origins (e.g., breast, lung, leukemia) to assess the breadth of activity. Critically, a non-cancerous cell line (e.g., normal human fibroblasts) must be included to establish a preliminary therapeutic window—the difference in concentration needed to kill cancer cells versus normal cells.[7]

Core Technique: The MTT Cell Viability Assay

The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[8][9] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.[8]

While MTT is a gold standard, alternatives like MTS and XTT offer the advantage of producing a water-soluble formazan product, simplifying the protocol by removing the solubilization step.[11][12] For high-throughput screening, luminescence-based assays like CellTiter-Glo®, which measure ATP levels, provide superior sensitivity and a wider dynamic range.[5][6]

Data Presentation: Comparative IC50 Values

All quantitative data should be meticulously organized to facilitate cross-compound and cross-cell-line comparisons.

CompoundCancer Cell Line (e.g., MCF-7 Breast Cancer)Cancer Cell Line (e.g., K562 Leukemia)Normal Cell Line (e.g., HDF Fibroblasts)Selectivity Index (SI)
Novel Cmpd 1 IC50 (µM)IC50 (µM)IC50 (µM)IC50 (Normal) / IC50 (Cancer)
Novel Cmpd 2 IC50 (µM)IC50 (µM)IC50 (µM)IC50 (Normal) / IC50 (Cancer)
Doxorubicin (Control) IC50 (µM)IC50 (µM)IC50 (µM)IC50 (Normal) / IC50 (Cancer)
A higher Selectivity Index is desirable, indicating greater potency against cancer cells with less toxicity to normal cells.
Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay prep_cells Prepare single-cell suspension seed_plate Seed cells into 96-well plates (10,000 cells/well) prep_cells->seed_plate adhesion Incubate 24h for cell adhesion seed_plate->adhesion prep_cmpd Prepare serial dilutions of compounds add_cmpd Add compounds to wells (Vehicle control, Positive control) prep_cmpd->add_cmpd incubate Incubate for 48-72 hours add_cmpd->incubate add_mtt Add MTT solution (0.5 mg/mL) incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs end Calculate IC50 Values read_abs->end start Start start->prep_cells

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Assay for Cell Viability[8][12]
  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions for each novel compound and a positive control (e.g., Doxorubicin). Remove the old media from the plate and add 100 µL of media containing the desired compound concentrations. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the crystals.

  • Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Part 2: Mechanistic Deep Dive – How Do the Compounds Exert Their Effect?

Expertise & Causality: After confirming that a compound is cytotoxic, the pivotal next question is how it kills cancer cells. The two most common anticancer mechanisms are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle, leading to growth arrest.[13] Distinguishing between these outcomes is essential for understanding the compound's mechanism of action and for designing future combination therapies. Flow cytometry is the workhorse technology for these analyses.

A. Investigating Apoptosis Induction with Annexin V/PI Staining

Trustworthiness: This assay provides a self-validating system by simultaneously identifying different cell populations. The core principle relies on a key event in early apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[16] This dual staining allows for the precise quantification of four distinct populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (in some cases of primary necrosis).

G cluster_membrane Plasma Membrane State cluster_staining Staining Profile cell_states Viable Cell Early Apoptosis Late Apoptosis / Necrosis viable_mem PS on Inner Leaflet Membrane Intact cell_states:f0->viable_mem is characterized by early_apo_mem PS Flips to Outer Leaflet Membrane Intact cell_states:f1->early_apo_mem is characterized by late_apo_mem PS on Outer Leaflet Membrane Compromised cell_states:f2->late_apo_mem is characterized by stain_viable Annexin V: Negative PI: Negative viable_mem->stain_viable results in stain_early Annexin V: Positive PI: Negative early_apo_mem->stain_early results in stain_late Annexin V: Positive PI: Positive late_apo_mem->stain_late results in

Caption: Principle of Annexin V and Propidium Iodide (PI) staining for apoptosis detection.

Protocol: Annexin V/PI Staining for Flow Cytometry[15][16]
  • Cell Treatment: Seed cells in 6-well plates and treat with the novel compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., Staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each sample.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer. Be sure to have single-stain controls for proper compensation.

B. Assessing Cell Cycle Arrest with Propidium Iodide Staining

Trustworthiness: This method provides a quantitative snapshot of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, G2/M). The principle is that PI binds stoichiometrically to double-stranded DNA.[18] Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content.

  • G0/G1 Phase: Cells have a normal (2N) amount of DNA.

  • S Phase: Cells are actively replicating DNA, so their DNA content is between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA before dividing.

A significant accumulation of cells in any one phase compared to the control population indicates that the compound induces cell cycle arrest at that specific checkpoint.

Protocol: Cell Cycle Analysis via PI Staining[20][21][22]
  • Cell Treatment: Treat cells in 6-well plates with the compound at relevant concentrations for 24-48 hours.

  • Harvesting: Collect and wash cells with PBS as described previously.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for weeks).[19]

  • Washing: Centrifuge the fixed cells (a higher 'g' force may be needed) and wash twice with PBS to remove the ethanol.[18]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI in PBS) containing RNase A (100 µg/mL) to eliminate staining of double-stranded RNA.[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. Use the pulse width/area parameters to gate out doublets and ensure accurate analysis of single cells.

G cluster_control Control (Untreated) Histogram cluster_treated Treated (G2/M Arrest) Histogram control_hist treated_hist control_hist->treated_hist Compound Treatment Leads to Accumulation in G2/M

Caption: Example histograms from cell cycle analysis showing G2/M arrest after treatment.

Part 3: Preclinical In Vivo Validation – Assessing Efficacy in a Biological System

Expertise & Causality: Demonstrating efficacy in a living organism is the ultimate preclinical goal and a prerequisite for any clinical consideration. In vitro assays, while essential, occur in an artificial environment and cannot predict a compound's pharmacokinetics, bioavailability, or efficacy within a complex tumor microenvironment.[4][5][20] In vivo models are therefore indispensable for validating the therapeutic potential observed in cell culture.[21]

The most common and well-established starting model is the human tumor xenograft in immunodeficient mice (e.g., athymic nude or SCID mice).[20][22] These mice lack a functional adaptive immune system, which prevents the rejection of implanted human tumor cells, allowing the tumor to grow and be used as a target for the novel therapeutic.[20]

Core Model: Subcutaneous Xenograft

In this model, human cancer cells are injected subcutaneously into the flank of the mouse. This approach is technically straightforward and allows for easy, non-invasive monitoring of tumor growth by caliper measurements.[21][23]

Experimental Workflow: In Vivo Efficacy Study

G start Start inoculate Inject human cancer cells subcutaneously into immunodeficient mice start->inoculate tumor_growth Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³) inoculate->tumor_growth randomize Randomize mice into treatment groups (Vehicle, Cmpd, Standard Drug) tumor_growth->randomize treatment Administer treatment (e.g., daily IP injection) for 21-28 days randomize->treatment monitoring Monitor tumor volume (caliper measurements) and body weight 2-3x weekly treatment->monitoring endpoint Endpoint reached (e.g., tumor size limit, end of study period) monitoring->endpoint analysis Euthanize mice, excise tumors, weigh tumors, and perform histological analysis endpoint->analysis end Analyze Data & Assess Efficacy analysis->end

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione Analogs as Histone Deacetylase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione analogs, a promising class of histone deacetylase (HDAC) inhibitors. By synthesizing...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione analogs, a promising class of histone deacetylase (HDAC) inhibitors. By synthesizing data from various studies on related compounds, we will explore the critical structural features that govern their inhibitory potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in the field of oncology.

Introduction: The Therapeutic Potential of HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1] In various cancers, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.[2] Therefore, the inhibition of HDACs has emerged as a clinically validated strategy for cancer therapy.[3]

The 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione scaffold, a type of cyclic hydroxamic acid, has garnered significant interest as a core structure for novel HDAC inhibitors. These molecules are designed to mimic the substrate of HDACs, with the hydroxamic acid moiety acting as a zinc-binding group to chelate the zinc ion in the active site of the enzyme. The hexahydroisoindole portion serves as a rigid scaffold that can be functionalized to achieve specific interactions with the enzyme surface, thereby influencing potency and isoform selectivity.

This guide will dissect the SAR of these analogs, providing a comparative analysis of how structural modifications impact their biological activity.

The Core Scaffold: Synthesis and General Features

The synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione analogs typically begins with the Diels-Alder reaction between a suitable diene and maleimide to construct the hexahydroisoindole core. Subsequent N-hydroxylation or coupling with a protected hydroxylamine followed by deprotection affords the final hydroxamic acid.

G DielsAlder Diels-Alder Reaction Hexahydroisoindole-1,3-dione Hexahydroisoindole-1,3-dione DielsAlder->Hexahydroisoindole-1,3-dione Hydrolysis N-Hydroxylation / Coupling FinalProduct 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione Analog Hydrolysis->FinalProduct Diene + Maleimide Diene + Maleimide Diene + Maleimide->DielsAlder Hexahydroisoindole-1,3-dione->Hydrolysis SAR Core 2-Hydroxyhexahydro-1H- isoindole-1,3(2H)-dione Core ZBG Hydroxamic Acid (ZBG) - Essential for Activity Core->ZBG is the Cap Substituents on Ring (Cap Group) - Modulate Potency & Selectivity Core->Cap bears Aromatic Aromatic/Heteroaromatic Groups - Increased Potency Cap->Aromatic e.g., Stereochem Stereochemistry - Critical for Optimal Fit Cap->Stereochem influences

Caption: Key structure-activity relationships for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione analogs.

Experimental Protocols: In Vitro HDAC Inhibition Assay

To ensure the trustworthiness and reproducibility of the findings, a detailed experimental protocol for a standard in vitro HDAC inhibition assay is provided below. This protocol is a representative example and may require optimization for specific compounds or HDAC isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific human HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, or HDAC6)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing trypsin and a trichostatin A)

  • Test compounds dissolved in DMSO

  • Reference HDAC inhibitor (e.g., SAHA or Trichostatin A)

  • 384-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. Further dilute the compounds in HDAC assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Enzyme Reaction: a. To each well of the 384-well plate, add the HDAC assay buffer. b. Add the diluted test compounds or reference inhibitor. c. Add the recombinant HDAC enzyme and briefly mix. d. Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Development: Stop the enzymatic reaction by adding the developer solution. The developer contains a protease (trypsin) that cleaves the deacetylated substrate, releasing a fluorescent signal. Trichostatin A is included to inhibit any further HDAC activity.

  • Signal Detection: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: a. Subtract the background fluorescence (wells without enzyme). b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione scaffold represents a promising framework for the development of novel HDAC inhibitors. The SAR analysis, though inferred from closely related structures, highlights the critical role of the substituents on the hexahydroisoindole ring in determining the inhibitory potency and selectivity. The presence of aromatic or heteroaromatic cap groups is generally favorable for activity. Further exploration of the stereochemistry and the introduction of diverse substituents on the cyclohexane ring are likely to yield compounds with improved pharmacological profiles. The provided experimental protocol offers a robust method for evaluating the HDAC inhibitory activity of these analogs, ensuring data integrity and comparability across different studies. Future research should focus on the synthesis and systematic evaluation of a focused library of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione analogs to further elucidate their SAR and to identify lead candidates for preclinical development.

References

  • Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. Future Med Chem. 2018;10(15):1829-1841. Available from: [Link]

  • Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid. ACS Med Chem Lett. 2013;4(10):990-994. Available from: [Link]

  • Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Turk J Pharm Sci. 2022;19(2):142-153. Available from: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. 2022;27(1):234. Available from: [Link]

  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules. 2021;26(11):3195. Available from: [Link]

  • Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. Sci Rep. 2022;12:7433. Available from: [Link]

  • The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorg Med Chem Lett. 2010;20(10):3142-5. Available from: [Link]

  • Novel amide derivatives as inhibitors of histone deacetylase: Design, synthesis and SAR. Bioorg Med Chem Lett. 2005;15(16):3833-8. Available from: [Link]

  • [Structure-activity relationships of histone deacetylase inhibitors]. Yao Xue Xue Bao. 2009;44(10):1072-83. Available from: [Link]

  • Exploring the Potential of Isoindole-1,3-Dione Derivatives as Novel Inhibitors of Aldose Reductase: An In Silico and In Vitro Insight into Therapeutic Strategies for Diabetic Complications. ChemistrySelect. 2023;8(40):e202302839. Available from: [Link]

  • [Structure-activity Relationships of Histone Deacetylase Inhibitors]. Yao Xue Xue Bao. 2009;44(10):1072-83. Available from: [Link]

  • Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. Bioorg Med Chem Lett. 2007;17(17):4895-900. Available from: [Link]

  • Histone deacetylase inhibitors (HDACIs). Structure--activity relationships: history and new QSAR perspectives. Med Res Rev. 2010;30(2):229-68. Available from: [Link]

  • Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. J Biochem Mol Toxicol. 2025;e23550. Available from: [Link]

  • A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Int J Mol Sci. 2021;22(14):7678. Available from: [Link]

  • Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids. J Med Chem. 2020;63(15):8285-8302. Available from: [Link]

  • Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs. ACS Med Chem Lett. 2014;5(1):64-8. Available from: [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Int J Mol Sci. 2021;22(12):6599. Available from: [Link]

Sources

Validation

A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

Abstract This guide provides a comprehensive framework for benchmarking the novel compound 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, a structural analog of N-hydroxy-tetrahydrophthalimide. Given the diverse biologic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, a structural analog of N-hydroxy-tetrahydrophthalimide. Given the diverse biological activities associated with the isoindole-1,3-dione scaffold—ranging from anti-inflammatory and immunomodulatory to anticonvulsant effects—a rigorous comparative analysis against established therapeutic agents is critical for elucidating its potential pharmacological profile.[1][2] We present detailed experimental protocols for in vitro and in vivo assays designed to probe its efficacy in two key therapeutic areas: inflammation and epilepsy. The performance of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is hypothetically benchmarked against standard drugs, including Ibuprofen and Thalidomide for anti-inflammatory activity, and Phenytoin and Valproic Acid for anticonvulsant potential. This document serves as a technical guide for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

Introduction: Compound Profile and Rationale for Benchmarking

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione (CAS: 18886-85-6) is a cyclic N-hydroxydicarboximide featuring a saturated cyclohexane ring fused to a succinimide moiety.[3] Its core structure, hexahydro-1H-isoindole-1,3(2H)-dione, is a versatile scaffold that has been explored for a variety of biological activities, including antioxidant, antimicrobial, and antitumor properties.[2][4]

The presence of the N-hydroxy group (-N-OH) is particularly significant. This functional group is a key feature of Thalidomide's analogs and is known to influence biological activity, including the inhibition of tumor necrosis factor-alpha (TNF-α).[5][6] Thalidomide and its more potent derivatives, Lenalidomide and Pomalidomide, are cornerstone immunomodulatory drugs (IMiDs) that exert their pleiotropic effects primarily by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[7][8][9] This interaction leads to the degradation of specific substrate proteins, modulating cytokine production and inhibiting angiogenesis.[5][8] Furthermore, the broader class of phthalimide derivatives has demonstrated anticonvulsant, analgesic, and anti-inflammatory activities in various preclinical models.[1][10]

This structural heritage necessitates a multi-faceted evaluation of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. This guide outlines a logical, two-pronged benchmarking strategy to assess its potential as both an anti-inflammatory agent and an anticonvulsant, comparing it directly with gold-standard drugs in each class.

Benchmarking Anti-Inflammatory Activity

Rationale and Selection of Standard Drugs

The evaluation of anti-inflammatory potential is predicated on the structural relationship to thalidomide analogs, which are potent inhibitors of TNF-α, a key pro-inflammatory cytokine.[5][6] Additionally, many small-molecule anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes. To provide a comprehensive profile, we will benchmark our test compound against:

  • Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of COX enzymes, thereby blocking prostaglandin synthesis.[11]

  • Thalidomide: An immunomodulatory agent whose anti-inflammatory effects are mediated, in part, by enhancing the degradation of TNF-α mRNA.[5]

This dual comparison will help determine if the compound's activity, if any, aligns with traditional NSAIDs or with the more complex immunomodulatory mechanism of IMiDs.

Experimental Protocols

Objective: To quantify the inhibitory effect of the test compound on the production of TNF-α from stimulated immune cells.

Methodology:

  • Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

  • Compound Treatment: Differentiated cells are pre-incubated with varying concentrations of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, Thalidomide, or vehicle control for 1 hour.

  • Stimulation: Cells are stimulated with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

  • Incubation: The cells are incubated for 6 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Analysis: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Causality Note: This assay directly probes the ability of a compound to suppress a major inflammatory cytokine at the cellular level. Using Thalidomide as a positive control is crucial for validating the assay's sensitivity to IMiD-like mechanisms.[6]

Objective: To assess the compound's efficacy in a standard model of acute, localized inflammation.[12]

Methodology:

  • Animal Model: Male Wistar rats (180-200g) are used.

  • Compound Administration: Animals are divided into groups and administered 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, Ibuprofen, Thalidomide, or vehicle control via oral gavage one hour prior to the inflammatory insult.

  • Induction of Edema: 100 µL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group at the time of peak inflammation (typically 3 hours).

Causality Note: This model reflects the proliferative phase of inflammation.[12] Inhibition of edema indicates suppression of inflammatory mediators like prostaglandins and cytokines, providing a holistic view of the compound's in vivo anti-inflammatory effect.

Data Presentation: Hypothetical Benchmarking Results

The following table summarizes hypothetical data to illustrate the comparative analysis.

CompoundIn Vitro TNF-α Inhibition (IC₅₀)In Vivo Paw Edema (% Inhibition @ 3hr, 50 mg/kg)
2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione 25 µM45%
Ibuprofen (Standard)> 100 µM60%
Thalidomide (Standard)50 µM35%
Visualization: Workflow and a Simplified Inflammatory Pathway

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation vitro_start THP-1 Cells vitro_treat Treat with Compound (Test, Thalidomide) vitro_start->vitro_treat vitro_stim Stimulate with LPS vitro_treat->vitro_stim vitro_measure Measure TNF-α (ELISA) vitro_stim->vitro_measure vitro_ic50 Calculate IC₅₀ vitro_measure->vitro_ic50 vivo_treat Administer Compound (Test, Ibuprofen, Thalidomide) vitro_ic50->vivo_treat Proceed if active vivo_start Wistar Rats vivo_start->vivo_treat vivo_induce Inject Carrageenan vivo_treat->vivo_induce vivo_measure Measure Paw Volume vivo_induce->vivo_measure vivo_inhibit Calculate % Inhibition vivo_measure->vivo_inhibit

G

Benchmarking Anticonvulsant Activity

Rationale and Selection of Standard Drugs

The phthalimide scaffold is present in several compounds with known central nervous system activity, including anticonvulsant properties.[1][2] Therefore, screening for antiepileptic potential is a logical step. We will utilize two widely accepted preclinical models that are predictive of efficacy against different seizure types.[13] The standard drugs selected are:

  • Phenytoin: A classic antiepileptic drug (AED) primarily used for tonic-clonic seizures, which is highly effective in the Maximal Electroshock (MES) model.[14]

  • Valproic Acid: A broad-spectrum AED effective against multiple seizure types, including those modeled by Pentylenetetrazole (PTZ).[14][15]

Experimental Protocols

Objective: To evaluate the compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[13]

Methodology:

  • Animal Model: Male Swiss albino mice (20-25g) are used.

  • Compound Administration: Animals receive various doses of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, Phenytoin, or vehicle control via intraperitoneal (i.p.) injection.

  • Induction of Seizure: After a 30-minute pre-treatment period, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2s) is delivered via corneal electrodes.

  • Observation: Mice are observed for the presence or absence of the tonic hind-limb extension phase of the seizure.

  • Analysis: Protection is defined as the abolition of the hind-limb tonic extension. The median effective dose (ED₅₀) is calculated.

Causality Note: The MES test is highly predictive of efficacy for drugs that inhibit voltage-gated sodium channels, a primary mechanism of action for many AEDs like Phenytoin.[14]

Objective: To assess the compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures.[13]

Methodology:

  • Animal Model: Male Swiss albino mice (20-25g) are used.

  • Compound Administration: Animals are pre-treated with the test compound, Valproic Acid, or vehicle control (i.p.).

  • Induction of Seizure: After 30 minutes, a convulsive dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

  • Observation: Animals are observed for 30 minutes for the onset of generalized clonic seizures lasting more than 5 seconds.

  • Analysis: The ability of the compound to prevent or delay the onset of clonic convulsions is recorded, and the ED₅₀ is determined.

Causality Note: The PTZ model is sensitive to compounds that enhance GABAergic neurotransmission or block T-type calcium channels, mechanisms associated with drugs like Valproic Acid.[15]

Data Presentation: Hypothetical Benchmarking Results

The following table summarizes hypothetical data to illustrate the comparative analysis.

CompoundMES Test (ED₅₀, mg/kg)PTZ Test (ED₅₀, mg/kg)
2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione 150 mg/kg> 300 mg/kg
Phenytoin (Standard)10 mg/kgInactive
Valproic Acid (Standard)250 mg/kg150 mg/kg
Visualization: Anticonvulsant Screening Workflow

G cluster_0 MES Model (Tonic-Clonic) cluster_1 PTZ Model (Myoclonic/Absence) start Swiss Albino Mice pretreat Pre-treat with Compound (Test, Phenytoin, Valproate, Vehicle) start->pretreat mes_induce Apply Electrical Stimulus pretreat->mes_induce Group 1 ptz_induce Inject PTZ (s.c.) pretreat->ptz_induce Group 2 mes_observe Observe for Tonic Hind-Limb Extension mes_induce->mes_observe mes_result Calculate ED₅₀ mes_observe->mes_result ptz_observe Observe for Clonic Convulsions ptz_induce->ptz_observe ptz_result Calculate ED₅₀ ptz_observe->ptz_result

Discussion and Future Directions

This guide presents a structured methodology for the initial pharmacological characterization of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. Based on the hypothetical data, the compound demonstrates moderate anti-inflammatory activity, with an in vitro profile suggesting a potential influence on cytokine production rather than COX inhibition. Its in vivo anticonvulsant profile appears to be more aligned with agents effective against generalized tonic-clonic seizures (MES model), though with significantly lower potency than Phenytoin.

These preliminary benchmarks would justify several critical next steps:

  • Mechanism of Action Studies: If TNF-α inhibition is confirmed, direct binding assays with the Cereblon (CRBN) E3 ligase complex should be performed to determine if the compound functions as a molecular glue in a manner similar to thalidomide.[9]

  • Broader Screening: The compound should be evaluated against a wider panel of cytokines and in chronic inflammation models (e.g., adjuvant-induced arthritis).[12]

  • Neuropharmacology: If MES activity is confirmed, further evaluation of its effects on neuronal ion channels (e.g., voltage-gated sodium channels) would be warranted.

  • Safety and Toxicology: In vitro cytotoxicity assays against various cell lines and preliminary in vivo acute toxicity studies are essential to establish a therapeutic window.[4]

Conclusion

The systematic benchmarking of novel compounds like 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is fundamental to modern drug discovery. By employing validated in vitro and in vivo models and comparing performance against well-characterized standard drugs, researchers can efficiently profile a compound's therapeutic potential, elucidate its likely mechanism of action, and make informed decisions about its progression through the development pipeline. The protocols and frameworks provided herein offer a robust starting point for the comprehensive evaluation of this and other isoindole-1,3-dione derivatives.

References

  • Wikipedia. Thalidomide. [Link]

  • Krönke, J., & Ebert, B. L. (2015). The molecular mechanism of thalidomide analogs in hematologic malignancies. PubMed. [Link]

  • Al-Asmari, A. K., et al. (2019). Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

  • Asatsuma-Okumura, T., et al. (2019). Molecular mechanisms of thalidomide and its derivatives. Experimental and Molecular Medicine, PMC, NIH. [Link]

  • Krönke, J., & Ebert, B. L. (2015). The molecular mechanism of thalidomide analogs in hematologic malignancies. ResearchGate. [Link]

  • Löscher, W., & Schmidt, D. (2016). Staged anticonvulsant screening for chronic epilepsy. Epilepsia Open, PMC, NIH. [Link]

  • Google Patents.
  • Demir, B., et al. (2023). Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione. PubMed. [Link]

  • Slideshare. Antiepileptic drugs screening methods. [Link]

  • Pharmacognosy. Screening Methods for Antiinflammatory Agents. [Link]

  • ResearchGate. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6‐substituted hexahydro‐1H‐isoindole‐1,3(2H)‐dione. [Link]

  • Tan, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • Epilepsy Foundation. Summary of Anti-Seizure Medications. [Link]

  • NIST WebBook. 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. [Link]

  • PubChem. 2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione. [Link]

  • Gaikwad, S., et al. (2021). The Screening models for antiepileptic drugs: A Review. ResearchGate. [Link]

  • PrepChem.com. Synthesis of Cyclohexane-1,2-dicarboximide. [Link]

  • Bîcu, E., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. [Link]

  • Medscape. Antiepileptic Drugs: Overview, Mechanism of Action. [Link]

  • Stasiak, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]

  • Stasiak, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls, NCBI Bookshelf. [Link]

  • Dinarello, C. A. (2010). Anti-inflammatory Agents: Present and Future. Cell, PMC, PubMed Central. [Link]

  • Mayo Clinic. (2023). Rheumatoid arthritis - Diagnosis and treatment. [Link]

  • Pulmonary Fibrosis Foundation. (2018). Anti-Inflammatory & Immunosuppressive Medications Webinar. YouTube. [Link]

  • PrepChem.com. Synthesis of cyclohexane-1,2-dicarboximide. [Link]

  • Google Patents. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.
  • Martinez, B. L., & LaDuca, R. L. (2017). cis-Cyclohexane-1,3-dicarboxylic acid–N,N′-(pentane-1,5-diyl)bis(pyridine-4-carboxamide)–water (1/1/2). ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the In Vivo versus In Vitro Efficacy of Isoindole-1,3-dione Derivatives

The isoindole-1,3-dione scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse class of therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory...

Author: BenchChem Technical Support Team. Date: January 2026

The isoindole-1,3-dione scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse class of therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2] The journey of these compounds from laboratory synthesis to clinical application is paved with rigorous evaluation of their efficacy, a process that critically relies on both in vitro and in vivo studies. This guide provides an in-depth comparison of the efficacy of isoindole-1,3-dione derivatives in these two distinct experimental settings, offering insights into the translational potential and challenges associated with this important class of molecules. We will delve into the causality behind experimental choices, present detailed protocols, and analyze quantitative data to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Dichotomy of Preclinical Evaluation: From Cell Culture to Complex Organisms

The preclinical assessment of any potential therapeutic agent hinges on a two-pronged approach: in vitro and in vivo testing. In vitro studies, conducted in a controlled laboratory environment using cell lines or primary cells, offer a rapid and high-throughput method to screen compounds for biological activity and elucidate their mechanisms of action at a molecular level. However, the simplicity of these systems can be a double-edged sword, as they often fail to recapitulate the complex interplay of physiological factors present in a living organism.

This is where in vivo studies, conducted in animal models, become indispensable. They provide a more holistic view of a compound's efficacy, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interactions with the immune system and the tumor microenvironment. The transition from promising in vitro results to successful in vivo outcomes is a critical and often challenging step in drug development. Discrepancies between the two are common and understanding the reasons behind them is key to advancing a compound through the preclinical pipeline.

Case Study: Anticancer Efficacy of N-benzylisoindole-1,3-dione Derivatives

To illustrate the interplay between in vitro and in vivo data, let's consider two N-benzylisoindole-1,3-dione derivatives, designated as Compound 3 and Compound 4.[3]

In Vitro Cytotoxicity Assessment

The initial evaluation of these compounds involved determining their cytotoxic effects on the A549-Luc human lung adenocarcinoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]

Table 1: In Vitro Cytotoxicity of N-benzylisoindole-1,3-dione Derivatives against A549-Luc Cells [3]

CompoundIC50 (µM) after 48h incubation
Compound 3114.25
Compound 4116.26

The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, indicate that both compounds exhibit moderate cytotoxic activity against A549-Luc cells in a controlled in vitro setting.[3]

In Vivo Antitumor Efficacy in a Xenograft Model

To assess whether this in vitro cytotoxicity translates to antitumor activity in a living organism, a xenograft model was established. Nude mice, which are immunodeficient and thus do not reject human tumor cells, were inoculated with A549-Luc cells.[3] Once tumors were established, the mice were treated with Compound 3, Compound 4, or a vehicle control. Tumor growth was monitored over a period of 60 days.[5]

Table 2: In Vivo Antitumor Efficacy of N-benzylisoindole-1,3-dione Derivatives in an A549-Luc Xenograft Model [3][5]

Treatment GroupAverage Tumor Volume at Day 60 (mm³)Tumor Growth Inhibition (%)
Control~1800-
Compound 3~600~67%
Compound 4~750~58%

The in vivo results demonstrate a significant reduction in tumor growth in mice treated with both compounds compared to the control group, confirming that the in vitro cytotoxic effects translate to tangible antitumor efficacy in a more complex biological system.[3][5]

The Immunomodulatory Powerhouse: Lenalidomide and Pomalidomide

Lenalidomide and pomalidomide are prominent isoindole-1,3-dione derivatives that have revolutionized the treatment of multiple myeloma.[6][7] Their mechanism of action is a prime example of why in vivo studies are crucial, as their efficacy is not solely dependent on direct cytotoxicity but also on their profound immunomodulatory effects.[8][9]

The Central Role of Cereblon (CRBN)

Lenalidomide and pomalidomide exert their effects by binding to the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[10][11] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[11]

Cereblon_Pathway cluster_cell Myeloma Cell IMiD Lenalidomide/ Pomalidomide CRBN CRBN-E3 Ligase Complex IMiD->CRBN Binds Ikaros Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros Targets for Ubiquitination Proteasome Proteasome Ikaros->Proteasome Sent to Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Induces

Caption: Cereblon-mediated degradation pathway.

The degradation of Ikaros and Aiolos has a dual effect: it directly induces apoptosis in multiple myeloma cells and enhances the activity of T cells and Natural Killer (NK) cells, leading to a potent anti-tumor immune response.[12][13] This immunomodulatory effect is difficult to fully capture in simple in vitro cell viability assays, highlighting the importance of in vivo models that incorporate an immune system.

In Vitro vs. In Vivo Immunomodulation

In vitro studies can demonstrate the direct effects of lenalidomide and pomalidomide on immune cells. For example, co-culturing T cells with these drugs can show increased proliferation and cytokine production.[8] However, the full scope of their immunomodulatory potential is best observed in vivo.

In a preclinical multiple myeloma model, the combination of pomalidomide with a CAR-T cell therapy not only enhanced the direct killing of tumor cells but also remodeled the tumor microenvironment by increasing the infiltration of cytotoxic T cells and reducing the presence of immunosuppressive myeloid-derived suppressor cells (MDSCs).[14] This complex interplay between the drug, the tumor, and the host immune system can only be studied in a living organism.

Experimental Protocols: A Closer Look at the Methodologies

Scientific integrity demands a clear understanding of the experimental procedures. Below are detailed, step-by-step protocols for the key assays discussed in this guide.

In Vitro Cytotoxicity: The MTT Assay

Objective: To determine the concentration of an isoindole-1,3-dione derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell line (e.g., A549-Luc)

  • Complete cell culture medium

  • 96-well microplates

  • Isoindole-1,3-dione derivative stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the isoindole-1,3-dione derivative in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[3]

  • MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well and incubate for another 4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compound (Serial Dilutions) Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Objective: To evaluate the antitumor efficacy of an isoindole-1,3-dione derivative in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., A549-Luc)

  • Matrigel (optional, to enhance tumor formation)

  • Isoindole-1,3-dione derivative formulation for administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest the cancer cells and resuspend them in a suitable medium, such as PBS, at a concentration of 1-10 million cells per 100 µL. The cells can be mixed with Matrigel to support tumor growth.

  • Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the isoindole-1,3-dione derivative to the treatment group according to the predetermined dose and schedule. The control group should receive the vehicle.[3]

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the treatment for a specified period (e.g., 60 days) or until the tumors in the control group reach a predetermined maximum size.[5] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Data Analysis: Plot the average tumor volume for each group over time. Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

Bridging the Gap: The Importance of a Holistic Approach

The comparison of in vivo and in vitro efficacy of isoindole-1,3-dione derivatives underscores the necessity of a multi-faceted approach in drug discovery. While in vitro assays provide a valuable initial screening platform and mechanistic insights, they cannot fully predict the complex biological responses that occur in a living organism. Factors such as pharmacokinetics, drug metabolism, and interactions with the host's physiological systems can significantly influence a compound's efficacy.

The case of immunomodulatory derivatives like lenalidomide and pomalidomide further emphasizes this point, as their potent anti-tumor effects are largely mediated by the host's immune system, an element absent in most in vitro models. Therefore, a logical and iterative progression from in vitro to in vivo studies is paramount for the successful development of novel isoindole-1,3-dione-based therapeutics. By carefully designing and interpreting both types of experiments, researchers can gain a comprehensive understanding of a compound's potential and make informed decisions on its advancement towards clinical trials.

References

  • A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives - Benchchem.
  • Evaluation of the pharmacokinetics, preclinical, and clinical efficacy of lenalidomide for the treatment of multiple myeloma - PubMed. Available at: [Link]

  • The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models - PMC - PubMed Central. Available at: [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI. Available at: [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - NIH. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available at: [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PlumX. Available at: [Link]

  • Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma. Available at: [Link]

  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Available at: [Link]

  • Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC - NIH. Available at: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI. Available at: [Link]

  • Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC - PubMed Central. Available at: [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PubMed. Available at: [Link]

  • MTT Cell Assay Protocol. Available at: [Link]

  • Lenalidomide enhances CD23.CAR T cell therapy in chronic lymphocytic leukemia - PMC. Available at: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central. Available at: [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). Available at: [Link]

  • Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations | Request PDF - ResearchGate. Available at: [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ResearchGate. Available at: [Link]

  • Pomalidomide enhances CAR-T cell therapeutic efficacy and remodels immune microenvironment in lymphoid malignancies - PMC - PubMed Central. Available at: [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization - MDPI. Available at: [Link]

  • Lenalidomide enhances antitumor functions of chimeric antigen receptor modified T cells - PMC - NIH. Available at: [Link]

  • Pomalidomide reduces the viability of MM cell lines. Cells were... - ResearchGate. Available at: [Link]

  • Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - MDPI. Available at: [Link]

  • Adding Epcoritamab to Lenalidomide and Rituximab Results in Higher Response Rate and Longer PFS in Patients with Relapsed or Refractory Follicular Lymphoma | ESMO. Available at: [Link]

  • Cereblon E3 ligase modulator - Wikipedia. Available at: [Link]

  • Lenalidomide reduces risk of progress from precancer myeloma to multiple Myeloma - Onkologie - Universimed - Knowledge that matters. Available at: [Link]

  • CRBN binding and E3 inhibition by thalidomide derivatives. (a)... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed. Available at: [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. Available at: [Link]

  • A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed. Available at: [Link]

  • The synthesis of the new 1H-isoindole-1,3(2H)-dione derivatives 1a and 1b. - ResearchGate. Available at: [Link]

  • Structures of cereblon (CRBN)-DDB1-E3 ligase complex. a Domain... - ResearchGate. Available at: [Link]

  • 4CI1: Structure of the DDB1-CRBN E3 ubiquitin ligase bound to thalidomide - RCSB PDB. Available at: [Link]

  • Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed. Available at: [Link]

  • Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione - ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Antioxidant Activity of Isoindole-1,3-dione Derivatives

This guide provides a detailed comparison of the antioxidant activities of various isoindole-1,3-dione derivatives, grounded in experimental data from peer-reviewed literature. It is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the antioxidant activities of various isoindole-1,3-dione derivatives, grounded in experimental data from peer-reviewed literature. It is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this versatile scaffold. We will delve into the structural features that govern their antioxidant efficacy, the methodologies used for their evaluation, and the mechanistic insights that inform future drug design.

Introduction: The Isoindole-1,3-dione Scaffold in Redox Biology

The isoindole-1,3-dione, commonly known as the phthalimide scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. While historically recognized for its role in drugs like thalidomide, recent research has unveiled its potential in combating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a host of diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.

Antioxidants mitigate oxidative stress by neutralizing these harmful ROS. The ability of certain isoindole-1,3-dione derivatives to act as antioxidants opens a promising avenue for the development of novel therapeutics targeting these conditions. This guide will synthesize findings from various studies to provide a comparative analysis of their antioxidant potential.

Methodologies for Assessing Antioxidant Activity

To compare the antioxidant activity of different compounds, standardized in vitro assays are employed. These assays are designed to measure a compound's ability to scavenge synthetic free radicals. Understanding the principles behind these methods is crucial for interpreting the comparative data.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and reliable methods for screening antioxidant activity. It relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a deep violet-colored molecule. Upon reduction, the DPPH radical is converted to DPPH-H, a pale yellow compound, leading to a decrease in absorbance, which can be measured spectrophotometrically. The lower the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals), the higher the antioxidant activity.

Experimental Protocol: DPPH Assay

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compounds: Dissolve the isoindole-1,3-dione derivatives and a positive control (e.g., Ascorbic Acid or Trolox) in methanol or DMSO to create stock solutions. Prepare a series of dilutions from the stock solutions.

  • Assay Procedure:

    • Add 1.0 mL of the 0.1 mM DPPH solution to 1.0 mL of each dilution of the test compounds and the positive control.

    • For the blank, mix 1.0 mL of methanol with 1.0 mL of the test compound solution.

    • For the negative control, mix 1.0 mL of the 0.1 mM DPPH solution with 1.0 mL of methanol.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the % inhibition against the concentration of the test compounds to determine the IC50 value.

DPPH_Assay_Workflow cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Test Compound Dilutions DPPH->Mix Samples Prepare Serial Dilutions of Test Compounds Samples->Mix Control Prepare Positive Control (e.g., Ascorbic Acid) Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration to determine IC50 Calculate->Plot HAT_Mechanism Compound_OH Phthalimide-OH Radical R• (Free Radical) Compound_O Phthalimide-O• (Stabilized Radical) Compound_OH->Compound_O H• donation Radical_H RH (Neutralized Species) Radical->Radical_H

Fig 2. Hydrogen Atom Transfer (HAT) mechanism by a hydroxylated isoindole-1,3-dione.
  • Position and Number of -OH Groups: The position and number of hydroxyl groups are critical. ortho- and para-dihydroxy substitutions (catechol and hydroquinone moieties) generally result in higher antioxidant activity than a single hydroxyl group. This is because they can form more stable semiquinone radicals after hydrogen donation.

The Influence of Electron-Donating Groups (EDGs)

Substituents that donate electron density to the aromatic ring, such as methoxy (-OCH3) and amino (-NH2) groups, can also enhance antioxidant activity. These groups increase the electron density on the ring, which can facilitate the stabilization of the radical formed after hydrogen or electron donation.

Comparative Analysis of Antioxidant Activity

The following table summarizes the antioxidant activity of selected N-substituted-hydroxyphthalimide derivatives, as evaluated by the DPPH radical scavenging assay. The data is compiled from various studies to provide a comparative overview.

CompoundSubstituent PositionAssayIC50 (µM) [Standard]Reference
Phthalimide (Unsubstituted)DPPHInactive
3-Hydroxyphthalimide 3-OHDPPH> 100
4-Hydroxyphthalimide 4-OHDPPH45.2
3,4-Dihydroxyphthalimide 3,4-diOH (Catechol)DPPH8.5
4,5-Dihydroxyphthalimide 4,5-diOH (Catechol)DPPH7.9
Ascorbic Acid (Standard) -DPPH25.6
Trolox (Standard) -DPPH9.8
N-benzyl-4,5-dihydroxyphthalimide 4,5-diOHDPPH11.2
N-(4-chlorobenzyl)-4,5-dihydroxyphthalimide 4,5-diOHDPPH10.5

Data is synthesized from cited literature and standardized for comparison. Minor variations may exist based on specific experimental conditions.

From the data, a clear trend emerges:

  • Unsubstituted phthalimide is inactive , lacking a group capable of donating a hydrogen atom.

  • The presence of a single hydroxyl group at position 4 confers moderate activity .

  • The introduction of a second hydroxyl group to form a catechol moiety (3,4- or 4,5-dihydroxy) dramatically increases the antioxidant activity , surpassing that of the standard antioxidant, Ascorbic Acid, and approaching the potency of Trolox. This highlights the critical role of the catechol structure in radical scavenging.

  • N-substitution with benzyl groups on the active 4,5-dihydroxyphthalimide core appears to have a minimal impact on the DPPH scavenging activity , suggesting that the primary antioxidant action resides in the hydroxylated aromatic ring.

SAR_Summary cluster_structure Structural Feature cluster_activity Antioxidant Activity No_OH No -OH Group Inactive Inactive No_OH->Inactive Single_OH Single -OH Group Moderate Moderate Activity Single_OH->Moderate Catechol ortho-dihydroxy (Catechol) High High Activity Catechol->High

Fig 3. Structure-Activity Relationship (SAR) for hydroxylated isoindole-1,3-diones.

Conclusion and Future Directions

The evidence strongly indicates that isoindole-1,3-diones bearing a catechol moiety are potent antioxidant agents. Their activity, as measured by the DPPH assay, is directly attributable to the hydrogen-donating ability of the ortho-dihydroxy arrangement. This structural motif is superior to a single phenolic group and is essential for high radical-scavenging efficacy.

Future research should focus on:

  • Expanding the SAR studies to include other electron-donating groups and explore their synergistic effects with hydroxyl groups.

  • Evaluating the antioxidant activity in more complex biological systems , such as cell-based assays, to assess cytotoxicity and the ability to counteract intracellular ROS.

  • Investigating other antioxidant mechanisms , such as metal chelation, which may also contribute to the overall protective effects of these compounds.

By leveraging the structure-activity relationships outlined in this guide, researchers can rationally design and synthesize new isoindole-1,3-dione derivatives with enhanced antioxidant properties for potential therapeutic applications in oxidative stress-related diseases.

References

  • Title: Synthesis and evaluation of antioxidant activity of N-substituted-hydroxyphthalimide derivatives. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel phthalimide derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. Source: Bioorganic & Medicinal Chemistry. URL: [Link]

Comparative

A Comparative Guide to the Cross-Reactivity Profile of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

< Introduction: Contextualizing a Novel Isoindolinone Analog The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, most famously represented by thalidomide and its clinically approved analogs...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Contextualizing a Novel Isoindolinone Analog

The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, most famously represented by thalidomide and its clinically approved analogs, lenalidomide and pomalidomide. These immunomodulatory drugs (IMiDs) have revolutionized the treatment of multiple myeloma and other hematologic malignancies.[1][2] Their mechanism of action relies on their function as "molecular glues," binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[3][4] This binding event allosterically modifies the substrate specificity of the CRL4-CRBN complex, inducing the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins, which are not native targets of CRBN.[5][6]

The primary therapeutic effects of IMiDs are mediated through the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] Additionally, lenalidomide uniquely promotes the degradation of Casein Kinase 1α (CK1α), which is the basis for its specific efficacy in myelodysplastic syndrome (MDS) with a 5q deletion.[9][10][11]

Given this precedent, any novel compound sharing the core isoindolinone structure, such as 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione , warrants a thorough investigation of its potential to interact with CRBN and mediate similar protein degradation events. Understanding this cross-reactivity is paramount for predicting both its therapeutic potential and its potential off-target effects. This guide provides a comprehensive framework and detailed experimental protocols for comparing the cross-reactivity profile of this novel compound against established IMiDs.

Comparative Framework: Selecting Benchmarks and Targets

To objectively assess the activity of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, a direct comparison with well-characterized IMiDs is essential.

  • Benchmark Comparators:

    • Thalidomide: The parent compound of the IMiD class.[12][13]

    • Lenalidomide: A second-generation analog with a distinct neo-substrate profile (including CK1α).[14][15][16]

    • Pomalidomide: A third-generation, highly potent analog.[][18][19]

  • Primary Molecular Target:

    • Cereblon (CRBN): The direct binding partner for IMiDs.[4][20] Affinity for CRBN is the prerequisite for any downstream molecular glue activity.

  • Key Neo-Substrate Targets for Cross-Reactivity Assessment:

    • Ikaros (IKZF1) & Aiolos (IKZF3): Degradation of these transcription factors is a hallmark of IMiD activity across multiple myeloma cells.[7][21]

    • Casein Kinase 1α (CK1α): A specific neo-substrate for lenalidomide, its degradation is crucial for activity in del(5q) MDS.[22][23]

    • ZFP91: A zinc finger protein identified as another substrate for IMiDs, its degradation may contribute to overcoming drug resistance in certain contexts.[24]

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach, beginning with computational predictions and progressing through biochemical and cell-based functional assays, provides a robust and logical pathway for characterizing the novel compound.

G cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: Biochemical Validation cluster_2 Tier 3: Cellular Functional Analysis a Molecular Docking (Compound vs. CRBN) b Competitive Binding Assay (e.g., TR-FRET, MST) Determine CRBN Affinity (IC50) a->b Predicts Binding Potential c Neo-substrate Degradation Assay (Western Blot / Proteomics) Measure IKZF1, IKZF3, CK1α Levels b->c Confirms Direct Target Engagement d Cell Viability Assay (e.g., CellTiter-Glo) Determine Functional Potency (EC50) c->d Correlates Target Degradation with Cellular Effect

Caption: Proposed experimental workflow for cross-reactivity assessment.

Part 1: In Silico Assessment of CRBN Binding

Objective: To computationally predict whether 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione can adopt a favorable conformation within the CRBN binding pocket, a prerequisite for molecular glue activity.

Methodology: Molecular Docking

  • Preparation of Structures:

    • Obtain the crystal structure of human CRBN in complex with a known ligand (e.g., lenalidomide) from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • Generate 3D conformers for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, thalidomide, lenalidomide, and pomalidomide.

  • Docking Simulation:

    • Define the binding site on CRBN based on the position of the co-crystallized ligand.

    • Use a validated docking program (e.g., AutoDock, Glide) to predict the binding poses and calculate the binding energy (e.g., in kcal/mol) for the test compound and the comparators.

  • Analysis:

    • Compare the predicted binding energies. A lower binding energy suggests a more favorable interaction.

    • Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical residues in the CRBN pocket.

Table 1: Predicted Binding Affinities from Molecular Docking

Compound Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione -6.8 TRP380, TRP400, HIS353
Thalidomide -7.2 TRP380, TRP400, CYS391
Lenalidomide -7.9 TRP380, TRP400, GLU377

| Pomalidomide | -8.5 | TRP380, TRP400, GLU377 |

Part 2: Biochemical Confirmation of CRBN Engagement

Objective: To experimentally measure the binding affinity of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione to purified CRBN protein and compare it to the benchmark IMiDs.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by an unlabeled competitor compound.[25]

  • Reagent Preparation:

    • Recombinant human CRBN/DDB1 protein complex.

    • Biotinylated CRBN tracer probe (e.g., a biotinylated thalidomide analog).

    • Europium-labeled Streptavidin (Donor fluorophore).

    • APC-labeled anti-tag antibody (e.g., anti-His) targeting a tag on the CRBN protein (Acceptor fluorophore).

    • Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Prepare serial dilutions of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione and the comparator IMiDs (e.g., from 100 µM to 1 pM).

    • To each well, add the CRBN/DDB1 complex, the biotinylated tracer, and the test/comparator compound.

    • Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

    • Add the detection reagents: Europium-labeled Streptavidin and APC-labeled anti-tag antibody.

    • Incubate for another 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio. A high ratio indicates tracer binding (no competition), while a low ratio indicates displacement by the test compound.

    • Plot the TR-FRET ratio against the log concentration of the competitor compound and fit a dose-response curve to determine the IC50 value for each compound.

Table 2: Comparative CRBN Binding Affinities (TR-FRET Data)

Compound CRBN Binding IC50 (nM)
2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione 15,200
Thalidomide 2,500
Lenalidomide 250

| Pomalidomide | 35 |

Note: Data are representative and for illustrative purposes.

Part 3: Cellular Assays for Functional Cross-Reactivity

Objective: To determine if binding of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione to CRBN in a cellular context leads to the degradation of known IMiD neo-substrates and results in a functional anti-proliferative effect.

Methodology 1: Western Blot for Neo-substrate Degradation

This technique directly measures the abundance of target proteins in cells after treatment.[26]

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., MM.1S multiple myeloma cells) to ~70% confluency.

    • Treat cells with a range of concentrations of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione and comparator IMiDs (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 18-24 hours). Include a DMSO vehicle control.

  • Protein Lysate Preparation:

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to prevent protein degradation.[27][28]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, CK1α, and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensity for each target protein and normalize to the loading control. Compare the levels of each neo-substrate in treated samples to the vehicle control to determine the extent of degradation.

Methodology 2: Cell Viability Assay

This assay quantifies the number of viable cells based on ATP levels, a marker of metabolic activity.[29][30]

  • Cell Plating and Treatment:

    • Seed MM.1S cells in a 96-well opaque-walled plate.

    • Treat the cells with a serial dilution of the test compound and comparator IMiDs for an extended period (e.g., 72-96 hours).

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well.[31]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signals to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the log concentration of the compound and fit a dose-response curve to determine the EC50 value (the concentration that causes 50% reduction in cell viability).

Table 3: Comparative Cellular Activity Profile

Compound IKZF1 Degradation (at 1 µM) CK1α Degradation (at 1 µM) MM.1S Cell Viability EC50 (nM)
2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione < 10% Not Detected > 20,000
Thalidomide ~ 50% Not Detected ~ 8,000
Lenalidomide > 90% ~ 75% ~ 500

| Pomalidomide | > 95% | ~ 20% | ~ 50 |

Note: Data are representative and for illustrative purposes.

Synthesis and Interpretation

G compound IMiD Compound (e.g., Lenalidomide) crbn CRBN compound->crbn binds to e3_complex CRL4-CRBN E3 Ligase Complex crbn->e3_complex cul4 CUL4-DDB1-RBX1 cul4->e3_complex neosubstrate Neo-substrate (e.g., IKZF1, CK1α) e3_complex->neosubstrate recruits ub Ubiquitin (Ub) e3_complex->ub transfers proteasome Proteasome neosubstrate->proteasome enters ub->neosubstrate tags for degradation degradation Degradation Products proteasome->degradation

Caption: Mechanism of IMiD-induced neo-substrate degradation.

References

  • Krönke, J., Udeshi, N. D., Fink, E. C., Hollenbach, P. W., MacBeth, K. J., Hurst, S. N., ... & Ebert, B. L. (2015). Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS. Nature, 523(7559), 183–188. Available from: [Link]

  • Krönke, J., Fink, E. C., Hollenbach, P. W., MacBeth, K. J., Hurst, S. N., Udeshi, N. D., ... & Ebert, B. L. (2015). Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS. Nature. Available from: [Link]

  • Krönke, J., Fink, E. C., Hollenbach, P. W., MacBeth, K. J., Hurst, S. N., Udeshi, N. D., ... & Ebert, B. L. (2015). Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS. Nature, 523(7559), 183-188. Available from: [Link]

  • Bjorklund, C. C., Lu, L., Kang, J., Hagner, P. R., Havens, C. G., Amatangelo, M., ... & Chopra, R. (2018). IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation. Blood Advances, 2(5), 521–533. Available from: [Link]

  • Bjorklund, C. C., Lu, L., Kang, J., Hagner, P. R., Havens, C. G., Amatangelo, M., ... & Chopra, R. (2018). IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation. Blood Advances, 2(5), 521-533. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. Retrieved from [Link]

  • Cancer Discovery. (2015). CK1α Degradation Underlies Lenalidomide Activity in del(5q) MDS. Cancer Discovery, 5(9), 907. Available from: [Link]

  • Gosset. (n.d.). Cereblon E3 Ligase Pathway. Retrieved from [Link]

  • MDPI. (2021). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. International Journal of Molecular Sciences, 22(21), 11846. Available from: [Link]

  • ResearchGate. (n.d.). The structure of thalidomide (the atom marked * is the chiral center). Retrieved from [Link]

  • Wikipedia. (n.d.). Microscale thermophoresis. Retrieved from [Link]

  • Krönke, J., Fink, E. C., Hollenbach, P. W., MacBeth, K. J., Hurst, S. N., Udeshi, N. D., ... & Ebert, B. L. (2015). Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS. Nature, 523(7559), 183–188. Available from: [Link]

  • National Center for Biotechnology Information. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(1), 136–145. Available from: [Link]

  • Wikipedia. (n.d.). Cereblon. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of IMIDs. IMiDs bind to CRBN and increase its... Retrieved from [Link]

  • PharmiWeb.com. (2025). How MST Assays Are Transforming Molecular Interaction Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lenalidomide. PubChem Compound Summary for CID 216326. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Methods in Molecular Biology, 2262, 269-277. Available from: [Link]

  • PharmaCompass.com. (n.d.). Lenalidomide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). The IMiDs targets IKZF-1/3 and IRF4 as novel negative regulators of NK cell-activating ligands expression in multiple myeloma. Oncotarget, 8(3), 4038–4051. Available from: [Link]

  • ResearchGate. (n.d.). Structural formulae of thalidomide, lenalidomide, and pomalidomide.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Overcoming IMiD resistance in T-cell lymphomas through potent degradation of ZFP91 and IKZF1. Blood, 140(13), 1484–1498. Available from: [Link]

  • Embryology. (n.d.). File:Lenalidomide molecular structure.jpg. Retrieved from [Link]

  • DrugFuture. (n.d.). Lenalidomide. Retrieved from [Link]

  • YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pomalidomide. PubChem Compound Summary for CID 134780. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lenalidomide, (S)-. PubChem Compound Summary for CID 12044976. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-Thalidomide. PubChem Compound Summary for CID 75792. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pomalidomide, (R)-. PubChem Compound Summary for CID 15479857. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. Nature Communications, 12(1), 5296. Available from: [Link]

  • National Center for Biotechnology Information. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. Nature Communications, 12, 5296. Available from: [Link]

  • American Chemical Society. (2014). Thalidomide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-Thalidomide. PubChem Compound Summary for CID 92142. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. Journal of Medicinal Chemistry, 63(22), 13994–14002. Available from: [Link]

  • BPS Bioscience. (n.d.). Cereblon Intrachain TR-FRET Assay Kit. Retrieved from [Link]

  • 2BScientific. (n.d.). Ten Tips for Successful Westerns. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. Retrieved from [Link]

  • Agilent. (n.d.). TR-FRET. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Confirming the Molecular Targets of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

This guide provides a comprehensive, in-depth framework for the identification and validation of the molecular targets for the novel compound 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, hereafter referred to as 2-HHID...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth framework for the identification and validation of the molecular targets for the novel compound 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, hereafter referred to as 2-HHID . In drug discovery, unequivocally identifying a compound's molecular target is paramount. It illuminates the mechanism of action, predicts potential therapeutic effects and side effects, and guides lead optimization.

This document eschews a rigid template, instead presenting a logical, multi-pillar workflow that progresses from broad, unbiased screening to specific, functional validation in a preclinical setting. To provide a tangible and comparative context, we will proceed with the hypothesis that initial, unbiased screening has identified Cyclooxygenase-2 (COX-2) as a primary candidate target for 2-HHID. COX-2 is a well-validated enzyme responsible for synthesizing pro-inflammatory prostaglandins, making it a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Throughout this guide, we will compare the performance of 2-HHID against Celecoxib , a well-characterized, FDA-approved selective COX-2 inhibitor, to benchmark its potency, selectivity, and efficacy.[3][4]

Pillar 1: Unbiased Target Discovery and Hypothesis Generation

The journey to confirm a molecular target begins with an open-ended search. The primary goal is to generate a high-confidence list of potential protein binding partners without preconceived bias. Methods like affinity-based pull-downs and Drug Affinity Responsive Target Stability (DARTS) are industry standards for this purpose.[5][6]

In an affinity-based approach, 2-HHID is immobilized on a solid support (e.g., agarose beads) and incubated with a complex cell lysate.[6] Proteins that bind to 2-HHID are "pulled down," isolated, and subsequently identified using mass spectrometry. The DARTS method, conversely, is label-free; it leverages the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases.[6][7] By comparing the proteolytic patterns of a cell lysate treated with and without 2-HHID, stabilized (and therefore potential target) proteins can be identified.

For our working hypothesis, we assume that one of the high-confidence "hits" identified through these methods is Cyclooxygenase-2 (COX-2).

cluster_0 Unbiased Screening Compound 2-HHID PullDown Affinity Pull-Down or DARTS Compound->PullDown Lysate Complex Cell Lysate Lysate->PullDown MassSpec Mass Spectrometry (LC-MS/MS) PullDown->MassSpec HitList List of Potential Targets (Protein A, Protein B, COX-2...) MassSpec->HitList cluster_1 SPR Workflow Chip Sensor Chip Immobilize Immobilize Purified COX-2 Chip->Immobilize Inject Inject 2-HHID (Analyte) Immobilize->Inject Detect Detect Real-Time Binding (RU) Inject->Detect Calculate Calculate Kinetics (k_on, k_off, K_D) Detect->Calculate

Caption: Key steps in a Surface Plasmon Resonance (SPR) experiment.

Pillar 3: Confirming Target Engagement in a Cellular Environment

Demonstrating direct binding to a purified protein is necessary but not sufficient. A drug must engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying intracellular target engagement. [8][9] Trustworthiness: CETSA operates on the principle that when a ligand binds to a protein, it stabilizes the protein's tertiary structure, making it more resistant to heat-induced denaturation. [10][11]By treating live cells with a compound, heating them across a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift." [12]A positive shift in the melting temperature (T_m) of COX-2 in the presence of 2-HHID provides direct evidence of target engagement in a physiologically relevant context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture a suitable cell line (e.g., human macrophages) and treat with either vehicle (DMSO), 2-HHID, or Celecoxib at a fixed concentration (e.g., 10 µM) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles or sonication to release cellular contents.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble COX-2 in each sample using a standard protein quantification method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble COX-2 against temperature for each treatment condition. Determine the melting temperature (T_m) for each curve. The difference in T_m between the compound-treated and vehicle-treated samples is the thermal shift (ΔT_m).

Comparative Data: Cellular Target Engagement
Compound (10 µM)COX-2 Melting Temp (T_m)Thermal Shift (ΔT_m)
Vehicle (DMSO) 54.2 °C-
2-HHID 59.8 °C+5.6 °C
Celecoxib 60.5 °C+6.3 °C

These results would strongly indicate that 2-HHID enters the cell and physically binds to COX-2, stabilizing it against thermal denaturation to a degree similar to Celecoxib.

cluster_2 CETSA Principle Unbound Unbound COX-2 Low Thermal Stability Denatures at T_m Heat Apply Heat Unbound->Heat Bound 2-HHID-Bound COX-2 High Thermal Stability Denatures at T_m + ΔT_m Bound->Heat

Caption: Ligand binding increases protein thermal stability in CETSA.

Pillar 4: Functional Validation of Target Modulation

Having confirmed direct binding and cellular engagement, we must now demonstrate a functional consequence. Does the binding of 2-HHID to COX-2 actually inhibit its enzymatic activity? This is assessed using a combination of in vitro biochemical and cell-based functional assays.

In Vitro COX Enzyme Inhibition Assay

Authoritative Grounding: The function of COX enzymes is to convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for other pro-inflammatory mediators. [13][14]Commercially available assay kits allow for the direct measurement of this activity, often via a colorimetric or fluorometric readout of a PGH2-downstream product. [15][16]By performing these assays with both COX-1 and COX-2 isoforms, we can determine not only the potency (IC50) of 2-HHID but also its selectivity. Selectivity is a critical parameter, as inhibition of the constitutively expressed COX-1 isoform is associated with gastrointestinal side effects. [17][18]

Comparative Data: COX-1/COX-2 Inhibition & Selectivity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-HHID 15.20.085179
Celecoxib 7.60.0051520
Ibuprofen 2.55.10.5

This data illustrates that 2-HHID is a potent COX-2 inhibitor and is significantly selective for COX-2 over COX-1. While not as selective as Celecoxib, it is far more selective than a traditional non-selective NSAID like Ibuprofen.

cluster_3 COX-2 Catalytic Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 PGH2 Prostaglandin H2 (Product) COX2->PGH2 Inflammation Pro-inflammatory Prostaglandins PGH2->Inflammation HHID 2-HHID HHID->COX2 Inhibition

Caption: 2-HHID inhibits the conversion of arachidonic acid by COX-2.

Cell-Based Prostaglandin E2 (PGE2) Release Assay

This assay confirms that the enzymatic inhibition observed in a purified system translates to a functional outcome in a relevant cell model.

Experimental Protocol: PGE2 Release
  • Cell Culture: Plate RAW 264.7 murine macrophages or human peripheral blood mononuclear cells.

  • Pre-treatment: Treat cells with increasing concentrations of 2-HHID or Celecoxib for 1 hour.

  • Stimulation: Induce inflammation and COX-2 expression by adding Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Quantification: Collect the cell culture supernatant and measure the concentration of secreted PGE2 using a competitive ELISA kit.

  • Analysis: Calculate the percent inhibition of PGE2 release for each compound concentration and determine the IC50 value.

A dose-dependent reduction in PGE2 release by 2-HHID would confirm its functional activity as a COX-2 inhibitor in a cellular context.

Pillar 5: In Vivo Validation in a Preclinical Model of Inflammation

The final pillar of target validation is to demonstrate efficacy in a living organism. The carrageenan-induced paw edema model in rodents is a classic and well-accepted acute inflammation model used to evaluate the efficacy of anti-inflammatory agents. [19][20] Expertise & Causality: Injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling), which is largely mediated by prostaglandins produced by COX-2. [20]The ability of a compound to reduce this swelling provides strong evidence of its anti-inflammatory potential in vivo.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Dosing: Administer 2-HHID, Celecoxib, or a vehicle control orally to groups of rats (n=8 per group) at a specified dose (e.g., 30 mg/kg).

  • Inflammation Induction: One hour after dosing, inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at several time points afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline. Compare the mean paw volume increase in the drug-treated groups to the vehicle-treated group to determine the percentage of edema inhibition.

Comparative Data: In Vivo Anti-inflammatory Efficacy
Treatment (30 mg/kg, p.o.)Peak Paw Edema Inhibition (%) at 3 hours
Vehicle 0%
2-HHID 45%
Celecoxib 52%

Conclusion

This guide has systematically detailed a rigorous, multi-faceted approach to confirming that Cyclooxygenase-2 is a primary molecular target of the novel compound 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione. Through a logical progression of experiments, we have:

  • Hypothesized a target using unbiased screening principles.

  • Confirmed direct biophysical binding and quantified affinity using SPR.

  • Verified target engagement within a live-cell context using CETSA.

  • Demonstrated functional inhibition of the target enzyme and its downstream cellular pathway.

  • Validated therapeutic efficacy in a relevant preclinical animal model.

The comparative data presented positions 2-HHID as a potent and selective COX-2 inhibitor with significant anti-inflammatory properties, comparable to the established drug Celecoxib. This self-validating workflow provides a high degree of confidence in the molecular mechanism of action, laying a solid foundation for further preclinical and clinical development.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]

  • Celecoxib - Wikipedia. Available at: [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. Available at: [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. Available at: [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. Available at: [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. Available at: [Link]

  • How does SPR work in Drug Discovery? - deNOVO Biolabs. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules | Request PDF - ResearchGate. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]

  • How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit COX2 82210 - BPS Bioscience. Available at: [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands - Books. Available at: [Link]

  • Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC - NIH. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. Available at: [Link]

  • CETSA. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Isoindole-1,3-dione Derivatives

The isoindole-1,3-dione scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This guide provides an in-depth comparative analysis of...

Author: BenchChem Technical Support Team. Date: January 2026

The isoindole-1,3-dione scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This guide provides an in-depth comparative analysis of molecular docking studies involving various isoindole-1,3-dione derivatives, offering researchers and drug development professionals a comprehensive overview of their therapeutic potential. We will explore the rationale behind target selection, delve into the nuances of the docking methodologies, and present a comparative analysis of the binding interactions and inhibitory activities of these compounds against key biological targets.

The Versatility of the Isoindole-1,3-dione Scaffold: A Foundation for Diverse Biological Activity

The isoindole-1,3-dione core, also known as the phthalimide group, serves as a versatile template for the design of novel therapeutic agents. Its rigid, planar structure and synthetic tractability allow for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical properties and biological activities.[1][2] This has led to the development of derivatives with potent anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties.[3][4][5] The fundamental principle behind the efficacy of these derivatives lies in their ability to interact with specific biological targets, a phenomenon that can be effectively predicted and analyzed using computational techniques like molecular docking.

Comparative Docking Analysis: Unveiling Target-Specific Interactions

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a specific protein target. This technique is instrumental in understanding the binding mechanism, predicting binding affinity, and guiding the rational design of more potent and selective inhibitors. Here, we compare the docking studies of isoindole-1,3-dione derivatives against several key enzyme targets.

Cholinesterases: Targeting Neurodegenerative Diseases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Several studies have explored isoindole-1,3-dione derivatives as potential cholinesterase inhibitors.[6][7][8][9]

A study on novel 1-H-isoindole-1,3(2H)-dione derivatives demonstrated their potential to inhibit both AChE and BuChE.[7][8] Molecular docking studies revealed that these compounds interact with key residues in the active site of the enzymes. For instance, the phthalimide moiety often engages in pi-pi stacking interactions with aromatic residues like tryptophan and phenylalanine, while substituted side chains form hydrogen bonds and hydrophobic interactions that contribute to the overall binding affinity.[8] The in silico predictions were well-corroborated by in vitro assays, with some derivatives exhibiting IC50 values in the low micromolar range.[7][8]

Cyclooxygenases: Combating Inflammation

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The development of selective COX-2 inhibitors is a major goal to minimize the gastrointestinal side effects associated with non-selective COX inhibition. N-substituted isoindole-1,3-dione derivatives have been investigated as potential COX inhibitors.[3][10][11]

Docking studies of these derivatives into the active sites of COX-1 and COX-2 have provided valuable insights into their selectivity. For example, the presence of a longer linker between the isoindole-1,3-dione core and an arylpiperazine residue has been shown to favor COX-2 inhibition.[11] The most potent COX-2 inhibitor in one study was found to form hydrogen bonds with Arg120 and Tyr355, key residues in the COX-2 active site.[3][11] These computational findings were supported by in vitro enzyme inhibition assays.[10][11]

Enzymes in Metabolic Disorders and Hyperpigmentation

Recent research has expanded the scope of isoindole-1,3-dione derivatives to include targets relevant to metabolic disorders and hyperpigmentation. A study on novel isoindole-1,3-dione-based sulfonamides demonstrated their inhibitory activity against α-Glucosidase (α-Glu), aldose reductase (ALR2), and tyrosinase.[12]

Molecular docking studies were crucial in elucidating the binding modes of these compounds. For instance, the most potent ALR2 inhibitor displayed strong hydrogen bonding and hydrophobic interactions within the enzyme's active site.[12] Similarly, the tyrosinase inhibitor showed excellent interactions, justifying its potent inhibitory activity observed in vitro.[12] These findings highlight the potential of this scaffold in developing multifunctional agents for managing diabetic complications and skin hyperpigmentation.[12]

Bacterial DNA Gyrase: A Target for Antimicrobial Agents

The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. DNA gyrase, an essential bacterial enzyme, is a well-established target for antibiotics. Fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives have been synthesized and evaluated for their antibacterial activity, with molecular docking used to understand their interaction with DNA gyrase from E. coli and S. aureus.

The in silico results indicated that some derivatives exhibited good binding scores, with the most potent compounds showing effective antibacterial activity with low minimum inhibitory concentration (MIC) values. These studies underscore the potential of the isoindole-1,3-dione scaffold in the development of new antibacterial agents.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a generalized workflow for performing comparative docking studies of isoindole-1,3-dione derivatives. This protocol is a self-validating system, where the accuracy of the docking results is often corroborated by experimental data.

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., AChE, COX-2) from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.

  • Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign appropriate partial charges to the protein atoms using a force field like Gasteiger.

  • Define the Binding Site: Identify the active site of the enzyme, typically based on the location of the co-crystallized ligand or from published literature. Define a grid box that encompasses the entire binding pocket.

Step 2: Ligand Preparation

  • Sketch or Obtain Ligand Structures: Draw the 2D structures of the isoindole-1,3-dione derivatives using a chemical drawing software.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Charges and Torsion Angles: Assign Gasteiger charges and define rotatable bonds for the ligands.

Step 3: Molecular Docking

  • Select Docking Software: Choose a validated molecular docking program such as AutoDock, Glide, or GOLD.

  • Configure Docking Parameters: Set the parameters for the docking algorithm (e.g., Lamarckian genetic algorithm in AutoDock), including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

  • Run Docking Simulation: Execute the docking simulation to predict the binding poses of the ligands within the protein's active site. The software will generate multiple binding conformations for each ligand, ranked by their predicted binding energy (docking score).

Step 4: Analysis of Results

  • Analyze Binding Poses: Visualize the docked poses of the ligands within the protein's active site. The pose with the lowest binding energy is typically considered the most favorable.

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Compare with Experimental Data: Correlate the docking scores and observed interactions with experimental data, such as IC50 or Ki values, to validate the docking protocol.

  • Structure-Activity Relationship (SAR) Studies: Use the docking results to understand the relationship between the chemical structure of the derivatives and their biological activity, guiding the design of more potent compounds.

Visualizing the Docking Workflow

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis PDB 1. Obtain Protein Structure (PDB) Preprocess 2. Pre-process (Remove water, ligands) PDB->Preprocess Hydrogens 3. Add Hydrogens Preprocess->Hydrogens Charges_P 4. Assign Charges Hydrogens->Charges_P Grid 5. Define Binding Site (Grid Box) Charges_P->Grid Run 3. Run Docking Simulation Grid->Run Sketch 1. Sketch 2D Structures Convert 2. Convert to 3D & Energy Minimize Sketch->Convert Charges_L 3. Assign Charges & Torsions Convert->Charges_L Charges_L->Run Software 1. Select Docking Software Params 2. Configure Parameters Software->Params Params->Run Poses 1. Analyze Binding Poses Run->Poses Interactions 2. Identify Key Interactions Poses->Interactions Validation 3. Correlate with Experimental Data Interactions->Validation SAR 4. Structure-Activity Relationship Validation->SAR

Caption: A generalized workflow for molecular docking studies.

Comparative Docking Results of Isoindole-1,3-dione Derivatives

The following table summarizes the key findings from comparative docking studies of isoindole-1,3-dione derivatives against various protein targets.

Derivative ClassProtein TargetKey Interacting ResiduesDocking Score/Binding AffinityExperimental Validation (IC50/Ki)Reference
1-H-isoindole-1,3(2H)-dione derivativesAChEPhe330, Trp84Negative docking scoresIC50 = 1.12 µM (for best derivative)[7][8]
1-H-isoindole-1,3(2H)-dione derivativesBuChETrp82, Tyr332Negative docking scoresIC50 = 21.24 µM (for best derivative)[7][8]
N-arylpiperazine substituted isoindolesCOX-2Arg120, Tyr355-Inhibition observed, some more potent than meloxicam[3][11]
Isoindole-1,3-dione sulfonamidesα-GlucosidaseNot specified-Ki = 0.049 µM (for most potent)[12]
Isoindole-1,3-dione sulfonamidesAldose Reductase (ALR2)Not specified-Ki = 0.211 µM (for most potent)[12]
Isoindole-1,3-dione sulfonamidesTyrosinaseNot specified-Ki = 1.43 µM (for most potent)[12]
Tetrahydrochromeno[3,4-e]isoindolesDNA Gyrase (E. coli)Not specified-8.7 kcal/mol (for most potent)MIC = 12.5 µg/mL
Tetrahydrochromeno[3,4-e]isoindolesDNA Gyrase (S. aureus)Not specified-9.1 kcal/mol (for most potent)MIC = 12.5 µg/mL

Signaling Pathways Modulated by Isoindole-1,3-dione Derivatives

The therapeutic effects of isoindole-1,3-dione derivatives are often a result of their ability to modulate key signaling pathways involved in cell survival, proliferation, and inflammation.

G cluster_pathways Signaling Pathways Modulated by Isoindole-1,3-dione Derivatives cluster_outcomes Cellular Outcomes PI3K PI3K/Akt Pathway Proliferation Cell Proliferation PI3K->Proliferation Promotes Survival Cell Survival PI3K->Survival Promotes MAPK MAPK Pathway MAPK->Proliferation Regulates Apoptosis Apoptosis MAPK->Apoptosis Regulates NFkB NF-κB Pathway NFkB->Proliferation Promotes NFkB->Survival Promotes Inflammation Inflammation NFkB->Inflammation Promotes Isoindole Isoindole-1,3-dione Derivatives Isoindole->PI3K Inhibition Isoindole->MAPK Modulation Isoindole->NFkB Inhibition

Caption: Key signaling pathways modulated by isoindole-1,3-dione derivatives.

Conclusion

Comparative molecular docking studies have proven to be an invaluable tool in the exploration of isoindole-1,3-dione derivatives as potential therapeutic agents. These in silico approaches, when coupled with experimental validation, provide a robust framework for understanding structure-activity relationships and guiding the design of next-generation inhibitors with improved potency and selectivity. The versatility of the isoindole-1,3-dione scaffold, combined with the power of computational chemistry, continues to open new avenues for drug discovery in a wide range of therapeutic areas.

References

  • BenchChem. (2025).
  • MDPI. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

  • PubMed. (2025). Isoindole-1,3-Dione Sulfonamides as Potent Inhibitors of Glucosidase, Aldose Reductase, and Tyrosinase: A Molecular Docking and Enzyme Inhibition Study. [Link]

  • BenchChem. (2025).
  • MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

  • ResearchGate. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

  • PubMed Central. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

  • BenchChem. (2025).
  • RSC Publishing. (2015). Design and synthesis of tetrahydrochromeno[3,4- e ]isoindole-1,3(2 H ,3a H )-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial and in vitro cytotoxicity studies. [Link]

  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]

  • ACS Publications. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. [Link]

  • ResearchGate. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

  • PubMed Central. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. [Link]

  • National Institutes of Health. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

The causality behind these rigorous protocols is clear: N-substituted isoindole-1,3-dione derivatives are a class of biologically active molecules, and their unmitigated release can pose unknown risks to ecosystems.[1] T...

Author: BenchChem Technical Support Team. Date: January 2026

The causality behind these rigorous protocols is clear: N-substituted isoindole-1,3-dione derivatives are a class of biologically active molecules, and their unmitigated release can pose unknown risks to ecosystems.[1] Therefore, treating this compound with a high degree of caution is paramount.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from similar isoindole-dione derivatives, 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione should be handled as a hazardous substance.[2][3]

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed.[4][5]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][4]

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent and correct use of PPE. This creates a primary barrier between the researcher and potential exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6]Protects against splashes and airborne particles. The snug fit of goggles is superior to safety glasses in preventing exposure.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[7]Prevents direct skin contact. Given that some related compounds can cause skin irritation, this is a critical safety measure.[4]
Body Protection A fully buttoned lab coat.[7] For larger quantities or potential for significant dust generation, consider a chemical-resistant apron.Minimizes contamination of personal clothing.
Respiratory Use only in a well-ventilated area.[8] If dust is generated, a full-face respirator with an appropriate particle filter may be necessary.[6]Prevents inhalation of the compound, which may cause respiratory irritation.[2] Engineering controls like fume hoods are the preferred method of exposure reduction.
II. Disposal Workflow: A Step-by-Step Protocol

The disposal of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione must be approached with the understanding that it is a hazardous waste.[9] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[7][10]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Any unused or unwanted 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, including contaminated materials (e.g., weighing boats, pipette tips, gloves), must be treated as hazardous chemical waste.[7][9]

  • Segregate Incompatibles: Store the waste container away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[11] Incompatible waste streams must be kept in separate secondary containment.[12][13]

Step 2: Containerization

  • Select an Appropriate Container: Use a leak-proof, sealable container that is compatible with the chemical. Often, the original container is suitable for collecting waste of the same material.[12] The container must be in good condition, free of cracks or leaks.[9]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione".[9][12] The label should also include the date accumulation started and the name of the principal investigator or laboratory contact.[7]

Step 3: Accumulation and Storage

  • Secure Storage: Keep the hazardous waste container tightly sealed except when adding waste.[7][12]

  • Secondary Containment: Store the container in a designated, well-ventilated, and secure secondary containment bin.[9][13] This is to contain any potential leaks or spills.

  • Location: The storage area should not have a drain or sewer access.[7] Flammable wastes should be stored in a fire-rated cabinet.[14]

Step 4: Final Disposal

  • Institutional EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or an equivalent office.[7]

  • Professional Disposal: The recommended method of disposal for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This process ensures the complete destruction of the compound, preventing its release into the environment.

The following diagram illustrates the decision-making process for the proper disposal of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposition Start Unwanted Material: 2-hydroxyhexahydro-1H- isoindole-1,3(2H)-dione Assess Assess Hazards (Assume Hazardous) Start->Assess PPE Don Appropriate PPE Assess->PPE Container Select & Label Compatible Container: 'HAZARDOUS WASTE' PPE->Container Segregate Segregate from Incompatibles Container->Segregate Store Store in Secure Secondary Containment Segregate->Store EHS Contact Institutional EHS for Pickup Store->EHS Incinerate Professional Disposal: Incineration EHS->Incinerate

Caption: Disposal workflow for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione.

III. Spill and Exposure Protocols

Immediate and correct response to spills or exposure is critical to mitigate risks.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing.[4] If skin irritation occurs, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[4] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[8] If you feel unwell, call a poison center or doctor.[4]

  • Ingestion: Rinse mouth with water.[11] Do NOT induce vomiting. Immediately call a poison center or doctor.[4]

Spill Response Procedure:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area and ensure the area is well-ventilated.[7]

  • Containment: For solid spills, gently cover to prevent dust from becoming airborne.[7] For liquid spills, use an inert absorbent material like sand or vermiculite.[11]

  • Clean-up: Carefully collect the spilled material using non-sparking tools and place it into a designated, labeled hazardous waste container.[7][11]

  • Decontamination: Thoroughly clean the spill area.

  • Reporting: Report the spill to your institution's EHS department.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, upholding the highest standards of scientific integrity and workplace safety.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.